molecular formula C11H13N3O2 B1308593 3-(3,4-Dimethoxyphenyl)-1H-pyrazol-5-amine CAS No. 208519-08-8

3-(3,4-Dimethoxyphenyl)-1H-pyrazol-5-amine

Cat. No.: B1308593
CAS No.: 208519-08-8
M. Wt: 219.24 g/mol
InChI Key: UKCBIFQXFFDGHC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(3,4-Dimethoxyphenyl)-1H-pyrazol-5-amine hydrochloride (CAS 1025447-44-2) is a chemical compound supplied for research and development purposes. The compound is a hydrochloride salt with a molecular formula of C11H14ClN3O2 and a molecular weight of 255.70 . This product is strictly for Research Use Only and is not intended for diagnostic, therapeutic, or any other human use. Pyrazole and dimethoxyphenyl-based structures are common scaffolds in medicinal chemistry and are found in compounds with a wide range of pharmacological activities, underscoring their value in chemical and pharmaceutical research . Researchers are advised to consult the available safety data sheets and handle this material according to established laboratory safety protocols.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

5-(3,4-dimethoxyphenyl)-1H-pyrazol-3-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13N3O2/c1-15-9-4-3-7(5-10(9)16-2)8-6-11(12)14-13-8/h3-6H,1-2H3,(H3,12,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UKCBIFQXFFDGHC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)C2=CC(=NN2)N)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70402335
Record name 5-(3,4-Dimethoxyphenyl)-1H-pyrazol-3-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70402335
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

219.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

208519-08-8
Record name 5-(3,4-Dimethoxyphenyl)-1H-pyrazol-3-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70402335
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 208519-08-8
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

In-Depth Technical Guide to the Synthesis of 3-(3,4-Dimethoxyphenyl)-1H-pyrazol-5-amine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of a robust and efficient synthesis pathway for 3-(3,4-Dimethoxyphenyl)-1H-pyrazol-5-amine, a valuable heterocyclic building block in medicinal chemistry and drug discovery. The synthesis is presented in a two-step sequence, commencing with the formation of a key β-ketonitrile intermediate, followed by a cyclization reaction to yield the target aminopyrazole.

Core Synthesis Pathway

The synthesis of this compound is achieved through a well-established route for 5-aminopyrazole formation. The pathway involves the initial synthesis of 3-(3,4-dimethoxyphenyl)-3-oxopropanenitrile, which then undergoes a cyclization reaction with hydrazine hydrate.

Synthesis_Pathway start Starting Materials intermediate 3-(3,4-Dimethoxyphenyl)- 3-oxopropanenitrile start->intermediate Claisen Condensation (or equivalent) final_product 3-(3,4-Dimethoxyphenyl)- 1H-pyrazol-5-amine intermediate->final_product Cyclization with Hydrazine Hydrate Experimental_Workflow cluster_step1 Step 1: Synthesis of β-Ketonitrile cluster_step2 Step 2: Cyclization to Aminopyrazole s1_start Mix 3,4-dimethoxyacetophenone, diethyl carbonate, and NaOEt in toluene s1_reflux Reflux for several hours s1_start->s1_reflux s1_workup Acidic workup and extraction s1_reflux->s1_workup s1_purify Purify by recrystallization s1_workup->s1_purify s1_product 3-(3,4-Dimethoxyphenyl)- 3-oxopropanenitrile s1_purify->s1_product s2_start Dissolve β-ketonitrile in ethanol and add hydrazine hydrate s1_product->s2_start Use as starting material s2_heat Heat at 80°C for 15 hours s2_start->s2_heat s2_concentrate Remove solvent under reduced pressure s2_heat->s2_concentrate s2_purify Purify by column chromatography s2_concentrate->s2_purify s2_product 3-(3,4-Dimethoxyphenyl)- 1H-pyrazol-5-amine s2_purify->s2_product

An In-depth Technical Guide to the Chemical Properties and Structure of 3-(3,4-Dimethoxyphenyl)-1H-pyrazol-5-amine and Its Analogs

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: Publicly available experimental data for the specific compound 3-(3,4-Dimethoxyphenyl)-1H-pyrazol-5-amine is limited. This guide provides a detailed overview of a closely related and well-documented structural analog, 5-Amino-3-(4-methoxyphenyl)-1H-pyrazole , and proposes a synthetic pathway for the target compound based on established chemical principles for this class of molecules. The information presented herein is intended for research and development professionals and should be utilized as a foundational resource.

Introduction to Aminopyrazoles

The pyrazole nucleus is a fundamental scaffold in medicinal chemistry, with derivatives exhibiting a wide array of biological activities, including anti-inflammatory, anticancer, and antimicrobial properties.[1][2][3] Aminopyrazoles, in particular, serve as versatile building blocks for the synthesis of more complex heterocyclic systems and have been identified as key pharmacophores in a number of therapeutic agents.[1][4][5] Their ability to act as ligands for various enzymes and receptors, such as kinases, makes them a focal point in drug discovery programs.[1][6]

Chemical Properties and Structure of the Analog: 5-Amino-3-(4-methoxyphenyl)-1H-pyrazole

This section details the known chemical properties and structural information for the analogous compound, 5-Amino-3-(4-methoxyphenyl)-1H-pyrazole.

Chemical Structure

IUPAC Name: 5-(4-methoxyphenyl)-1H-pyrazol-3-amine[7] CAS Number: 19541-95-8[7] Molecular Formula: C₁₀H₁₁N₃O[7]

Physicochemical Properties

A summary of the key physicochemical properties is presented in the table below.

PropertyValueReference
Molecular Weight189.22 g/mol [7]
AppearanceWhite crystals or crystalline powder[7]
Melting Point136.0-145.0 °C[7]
Purity (by HPLC)≥96.0%[7]
SMILESCOC1=CC=C(C=C1)C1=CC(N)=NN1[7]
InChI KeyUPAGEJODHNVJNM-UHFFFAOYSA-N[7]
Spectral Data

The reported ¹H NMR spectral data for 5-Amino-3-(4-methoxyphenyl)-1H-pyrazole is provided below.

Chemical Shift (δ) ppmMultiplicityIntegrationAssignmentReference
11.69s1HNH (pyrazole)[8]
7.55d2HAr-H[8]
6.92d2HAr-H[8]
5.66s1HCH (pyrazole)[8]
4.62br s2HNH₂[8]
3.75s3HOCH₃[8]

Experimental Protocols: Synthesis of 5-Amino-3-(4-methoxyphenyl)-1H-pyrazole

The following is a detailed experimental protocol for the synthesis of the analog compound, adapted from available literature.[8]

Materials and Equipment
  • 3-(4-methoxyphenyl)-3-oxo-propionitrile

  • Hydrazine hydrate

  • Absolute ethanol

  • Dichloromethane (CH₂Cl₂)

  • Methanol (MeOH)

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer and heat plate

  • Rotary evaporator

  • Silica gel for column chromatography

Synthetic Procedure
  • To a solution of 3-(4-methoxyphenyl)-3-oxo-propionitrile (2.0 g, 11.4 mmol) in absolute ethanol (21 mL), add hydrazine hydrate (3.32 mL, 68.3 mmol).

  • Stir the reaction mixture at 80°C for 15 hours.

  • After the reaction is complete, concentrate the mixture in vacuo to remove the solvent.

  • Purify the crude product by silica gel column chromatography using a gradient of 0-10% methanol in dichloromethane as the eluent.

  • The final product, 5-amino-3-(4-methoxyphenyl)pyrazole, is obtained as a white solid (yield: 2.02 g, 97%).[8]

Synthesis Workflow Diagram

SynthesisWorkflow_Analog reagent1 3-(4-methoxyphenyl)-3-oxo-propionitrile reaction Cyclization reagent1->reaction reagent2 Hydrazine Hydrate reagent2->reaction solvent Ethanol solvent->reaction conditions 80°C, 15h conditions->reaction product 5-Amino-3-(4-methoxyphenyl)-1H-pyrazole reaction->product

Synthesis of 5-Amino-3-(4-methoxyphenyl)-1H-pyrazole.

Proposed Synthesis of this compound

Proposed Synthetic Workflow

The key starting material for this synthesis would be 3-(3,4-dimethoxyphenyl)-3-oxopropanenitrile. The proposed reaction workflow is illustrated below.

Proposed_Synthesis_Workflow start_material 3-(3,4-dimethoxyphenyl)-3-oxopropanenitrile reaction_step Cyclocondensation start_material->reaction_step hydrazine Hydrazine Hydrate hydrazine->reaction_step final_product This compound reaction_step->final_product

Proposed synthesis of this compound.

Biological Significance and Potential Applications

Aminopyrazole derivatives are of significant interest in drug discovery due to their diverse pharmacological activities.

Kinase Inhibition

Many aminopyrazole-containing compounds have been investigated as inhibitors of various protein kinases, which are crucial regulators of cell signaling pathways.[1] For example, a class of 5-amino-N-phenyl-1H-pyrazol-4-yl-3-phenylmethanones were identified as highly selective inhibitors of p38 MAP kinase, an important target in inflammatory diseases.[6]

Anticancer and Anti-inflammatory Activity

The aminopyrazole scaffold is present in molecules with demonstrated anticancer and anti-inflammatory effects.[2][3][9] For instance, 5-amino-3-(4-methoxyphenyl)-1-phenylpyrazole has been explored for its potential therapeutic applications in oncology.[10] The structural features of these compounds allow for interactions with biological targets involved in cancer cell proliferation and inflammatory responses.

General Biological Activities of Pyrazoles

The broader class of pyrazole-containing molecules exhibits a wide range of biological activities, including:

  • Anticonvulsant[1]

  • Antimicrobial[9]

  • Antiviral[2]

  • Analgesic[2]

Conclusion

While direct experimental data for this compound is scarce, a comprehensive understanding of its likely chemical properties and a viable synthetic approach can be established through the study of close structural analogs like 5-amino-3-(4-methoxyphenyl)-1H-pyrazole. The aminopyrazole core, substituted with a dimethoxyphenyl group, represents a promising scaffold for the development of novel therapeutic agents, particularly in the areas of oncology and inflammatory diseases. Further research is warranted to synthesize and characterize the title compound to fully elucidate its chemical and biological profile.

References

The Biological Potential of 3-(3,4-Dimethoxyphenyl)-1H-pyrazol-5-amine Derivatives: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Introduction: The pyrazole nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous compounds with a wide spectrum of biological activities.[1] This five-membered heterocyclic ring, containing two adjacent nitrogen atoms, serves as a versatile template for designing novel therapeutic agents. Derivatives of pyrazole have demonstrated significant potential as anticancer, antimicrobial, anti-inflammatory, and kinase-inhibiting agents.[1]

This technical guide focuses on the biological activity of derivatives based on the 3-(3,4-dimethoxyphenyl)-1H-pyrazol-5-amine core. The presence of the 3,4-dimethoxyphenyl group, a feature found in many biologically active natural products and synthetic compounds, combined with the reactive 5-amino group on the pyrazole ring, makes this scaffold a highly promising starting point for drug discovery. While extensive data on this specific scaffold is emerging, this document provides a comprehensive overview of its known and potential activities by examining closely related analogs, detailing key experimental methodologies, and illustrating relevant biological pathways and workflows.

Biological Activities and Data

The primary biological activities associated with pyrazole derivatives, including those with dimethoxyphenyl substitutions, are anticancer, antimicrobial, and enzyme inhibition. The following sections present quantitative data from studies on structurally related compounds to infer the potential of the target scaffold.

Anticancer Activity

Pyrazole derivatives are widely investigated for their ability to inhibit cancer cell proliferation. Their mechanisms often involve the inhibition of protein kinases crucial for cell cycle progression and signaling. While specific data for N-substituted this compound is limited in the public domain, studies on related pyrazolo[3,4-b]pyridine structures with a trimethoxyphenyl moiety highlight the potent cytotoxicity of this class.

Table 1: In Vitro Anticancer Activity of N-(3,4,5-trimethoxyphenyl)-1H-pyrazolo[3,4-b]pyridin-3-amine Derivatives

Compound ID Cell Line Activity (IC50) Reference
15c MCF-7 (Breast) 0.067 ± 0.003 µM [2]

| 15c | WI-38 (Normal) | 23.41 ± 1.53 µM |[2] |

This data showcases the high potency and selectivity of a closely related analog against a cancer cell line versus a normal cell line.

Enzyme Inhibition

A key mechanism for the anticancer effect of many pyrazole derivatives is the inhibition of protein kinases. Furthermore, pyrazoles have been shown to inhibit other enzyme classes, such as monoamine oxidases (MAO).

Table 2: Enzyme Inhibitory Activity of Phenyl Pyrazole Derivatives

Compound Target Enzyme Activity (IC50) Note Reference
Compound 51 MAO-A 0.1 µM Contains a dimethoxyphenyl group on the pyrazole ring.

| Compound 52 | MAO-A | 0.0088 µM | Contains a hydroxyphenyl group, showing higher potency. | |

This data suggests that methoxy substitutions on the phenyl ring are a key determinant of enzyme inhibitory activity.

Antimicrobial Activity

The pyrazole scaffold is also a promising framework for the development of new antimicrobial agents. Studies have shown that derivatives can exhibit activity against both Gram-positive and Gram-negative bacteria, as well as fungi.

Table 3: Antimicrobial Activity of Novel Pyrazole Analogues

Compound ID Microorganism Activity (MIC) Reference
Compound 3 E. coli (Gram-) 0.25 µg/mL
Ciprofloxacin E. coli (Gram-) 0.5 µg/mL
Compound 4 S. epidermidis (Gram+) 0.25 µg/mL
Ciprofloxacin S. epidermidis (Gram+) 4 µg/mL
Compound 2 A. niger (Fungus) 1 µg/mL

| Clotrimazole | A. niger (Fungus) | 2 µg/mL | |

Note: The compounds in this table are not direct derivatives of the 3-(3,4-dimethoxyphenyl) core but demonstrate the general antimicrobial potential of the pyrazole class.

Experimental Protocols

Standardized assays are crucial for determining the biological activity of newly synthesized compounds. Below are detailed methodologies for the key experiments relevant to this class of derivatives.

In Vitro Anticancer Activity: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability and cytotoxicity.

  • Cell Seeding: Cancer cells are seeded into 96-well plates at a density of 5,000-10,000 cells/well in 100 µL of culture medium and incubated for 24 hours to allow for attachment.

  • Compound Treatment: The test compounds are dissolved in DMSO and then diluted to various concentrations in the culture medium. The medium from the wells is replaced with 100 µL of medium containing the test compounds. Control wells contain medium with DMSO (vehicle control) and medium alone (untreated control). The plates are incubated for 48-72 hours.

  • MTT Addition: After incubation, 10 µL of MTT solution (5 mg/mL in PBS) is added to each well, and the plates are incubated for another 4 hours at 37°C. During this time, mitochondrial dehydrogenases in viable cells reduce the yellow MTT to purple formazan crystals.

  • Solubilization: 100 µL of a solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl) is added to each well to dissolve the formazan crystals. The plate is typically shaken on an orbital shaker for 15 minutes to ensure complete dissolution.

  • Data Acquisition: The absorbance is measured using a microplate reader at a wavelength of 570 nm. A reference wavelength of 650 nm is used to subtract background absorbance.

  • Analysis: The percentage of cell viability is calculated relative to the untreated control. The IC50 value (the concentration of the compound that inhibits 50% of cell growth) is determined by plotting cell viability against the logarithm of the compound concentration.

Antimicrobial Susceptibility: Broth Microdilution Method (MIC Determination)

This method determines the Minimum Inhibitory Concentration (MIC), the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism.

  • Preparation of Compounds: Stock solutions of the test compounds are prepared in a suitable solvent (e.g., DMSO). Serial two-fold dilutions are then made in a liquid growth medium (e.g., Mueller-Hinton Broth for bacteria) in the wells of a 96-well microtiter plate.

  • Inoculum Preparation: The test microorganism is grown on an agar plate for 18-24 hours. A suspension is made in sterile saline or broth and adjusted to a turbidity equivalent to a 0.5 McFarland standard. This suspension is then diluted to achieve a final inoculum concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL in the wells.

  • Inoculation: Each well of the microtiter plate is inoculated with the standardized microbial suspension. A positive control well (medium and inoculum, no compound) and a negative control well (medium only) are included.

  • Incubation: The plates are incubated at 37°C for 16-20 hours for most bacteria.

  • MIC Determination: After incubation, the plates are visually inspected for turbidity. The MIC is recorded as the lowest concentration of the compound at which there is no visible growth.

Kinase Inhibition: ADP-Glo™ Kinase Assay

The ADP-Glo™ assay is a luminescent method that measures the amount of ADP produced in a kinase reaction, which is directly proportional to kinase activity.

  • Kinase Reaction Setup: The reaction is set up in a white, opaque 96-well or 384-well plate. The following components are added: the specific kinase, its substrate, ATP, and the test compound at various concentrations. The total reaction volume is typically 5-25 µL.

  • Reaction Incubation: The plate is incubated at room temperature for a specified period (e.g., 60 minutes) to allow the kinase to phosphorylate its substrate.

  • Termination and ATP Depletion: An equal volume of ADP-Glo™ Reagent is added to each well. This reagent terminates the kinase reaction and depletes any unconsumed ATP from the reaction mixture. The plate is incubated for 40 minutes at room temperature.

  • ADP to ATP Conversion: A volume of Kinase Detection Reagent is added (typically twice the initial reaction volume). This reagent contains enzymes that convert the ADP generated in the kinase reaction into ATP. The plate is incubated for 30-60 minutes at room temperature.

  • Luminescence Measurement: The newly synthesized ATP is quantified using a luciferase/luciferin reaction, which produces a light signal. The luminescence is measured with a plate-reading luminometer.

  • Data Analysis: The luminescence signal is inversely proportional to the amount of kinase inhibition. The IC50 value is calculated by plotting the percentage of inhibition against the logarithm of the compound concentration.

Visualizations: Workflows and Pathways

General Experimental Workflow

The following diagram illustrates a typical workflow for the synthesis and biological evaluation of novel pyrazole derivatives.

G synthesis Synthesis of This compound Derivatives purification Purification & Characterization (Chromatography, NMR, MS) synthesis->purification screening Primary Biological Screening (e.g., Anticancer, Antimicrobial) purification->screening hit_id Hit Identification screening->hit_id secondary_assay Secondary Assays (e.g., Kinase Inhibition, MIC) hit_id->secondary_assay sar Structure-Activity Relationship (SAR) Analysis secondary_assay->sar lead_opt Lead Optimization sar->lead_opt lead_opt->synthesis New Derivatives

General workflow for synthesis and evaluation.
Hypothetical Kinase Inhibition Signaling Pathway

Many pyrazole derivatives exert their anticancer effects by inhibiting Receptor Tyrosine Kinases (RTKs) like EGFR or VEGFR. Inhibition of these receptors blocks downstream signaling cascades that promote cell proliferation and survival.

G ligand Growth Factor (e.g., EGF, VEGF) rtk Receptor Tyrosine Kinase (e.g., EGFR, VEGFR) ligand->rtk pi3k PI3K rtk->pi3k ras Ras rtk->ras akt Akt pi3k->akt proliferation Cell Proliferation, Survival, Angiogenesis akt->proliferation raf Raf ras->raf mek MEK raf->mek erk ERK mek->erk erk->proliferation inhibitor 3-(3,4-Dimethoxyphenyl) Pyrazole Derivative inhibitor->rtk Inhibition

Hypothetical inhibition of an RTK signaling pathway.
Structure-Activity Relationship (SAR) Logic

The biological activity of these derivatives can be modulated by substitutions at three key positions: the N1 and amino groups of the pyrazole ring, and the dimethoxyphenyl ring.

G cluster_0 Core Scaffold Core Core_text This compound R1 R1: N1-substituents (e.g., H, Alkyl, Aryl) Core_text->R1 R2 R2: 5-Amino Substituents (e.g., Acyl, Aryl) Core_text->R2 R3 R3: Phenyl Ring Substituents (e.g., -OCH3 positions, -OH) Core_text->R3 Activity Modulation of Biological Activity (Potency & Selectivity) R1->Activity R2->Activity R3->Activity

References

The Core Mechanism of Pyrazole-Based Kinase Inhibitors: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The pyrazole scaffold has emerged as a "privileged structure" in medicinal chemistry, forming the core of numerous clinically successful kinase inhibitors.[1] Its synthetic tractability and ability to form key interactions within the ATP-binding pocket of kinases have made it a cornerstone in the development of targeted therapies for a multitude of diseases, particularly cancer and inflammatory conditions.[2][3] This technical guide provides an in-depth exploration of the mechanism of action of pyrazole-based kinase inhibitors, supported by quantitative data, detailed experimental protocols, and visual representations of key signaling pathways.

Of the 74 small molecule protein kinase inhibitors approved by the US FDA, eight contain a pyrazole ring: Avapritinib, Asciminib, Crizotinib, Encorafenib, Erdafitinib, Pralsetinib, Pirtobrutinib, and Ruxolitinib.[1] These inhibitors target a range of kinases, including Janus kinases (JAKs), SRC family kinases, B-Raf, and Aurora kinases, underscoring the versatility of the pyrazole core.[1][4]

General Mechanism of Action: ATP-Competitive Inhibition

The predominant mechanism of action for pyrazole-based kinase inhibitors is competitive inhibition at the ATP-binding site of the target kinase.[5][6] Protein kinases catalyze the transfer of a phosphate group from ATP to a substrate protein, a fundamental process in cellular signaling.[7] The pyrazole ring and its substituents are designed to mimic the adenine moiety of ATP, allowing the inhibitor to occupy the ATP-binding pocket.[1]

Key interactions that facilitate this binding include:

  • Hydrogen Bonding: The nitrogen atoms of the pyrazole ring can act as both hydrogen bond donors and acceptors, forming crucial interactions with the "hinge" region of the kinase, which connects the N- and C-lobes of the catalytic domain. This interaction is a hallmark of many kinase inhibitors and is critical for potent inhibition.

  • Hydrophobic Interactions: Substituents on the pyrazole ring can be tailored to occupy hydrophobic pockets within the ATP-binding site, enhancing binding affinity and selectivity.

  • Van der Waals Forces: Favorable van der Waals interactions between the inhibitor and the amino acid residues of the binding pocket further stabilize the inhibitor-kinase complex.

By occupying the ATP-binding site, pyrazole-based inhibitors prevent the binding of ATP, thereby blocking the phosphorylation of downstream substrates and interrupting the signaling cascade.[5]

Quantitative Analysis of Pyrazole-Based Kinase Inhibitors

The potency and selectivity of pyrazole-based kinase inhibitors are quantified by various metrics, primarily the half-maximal inhibitory concentration (IC50) and the dissociation constant (Ki). The following tables summarize the inhibitory activities of several representative pyrazole-based inhibitors against their target kinases.

InhibitorTarget Kinase(s)IC50 (nM)Cell Line/Assay ConditionsReference
RuxolitinibJAK1~3Biochemical Assay[4][8]
JAK2~3Biochemical Assay[4][8]
JAK3~430Biochemical Assay[4][8]
EncorafenibBRAF V600E--[9]
Tozasertib (VX-680)Aurora A--[4]
DanusertibAurora A/B/C--[4]
AT9283Aurora A/B, JAK2, Abl(T315I)~3 (Aurora A/B)Biochemical Assay[10][11]
Compound 3fJAK13.4In vitro protein kinase inhibition[12]
JAK22.2In vitro protein kinase inhibition[12]
JAK33.5In vitro protein kinase inhibition[12]
Compound 12wAurora A33Biochemical Assay[13]
Compound 6Aurora Kinase160HCT116, MCF7 cell lines[14][15]
SI-388SRC-Enzymatic Assay[12]
InhibitorTarget KinaseKi (nM)Reference
AfuresertibAkt10.08[14]
BIRB 796p38α MAPK0.1[16]
Asciminib (ABL-001)Bcr-Abl0.5-0.8 (Kd)[14]

Key Signaling Pathways Targeted by Pyrazole-Based Inhibitors

The JAK-STAT Signaling Pathway

The Janus kinase (JAK) and Signal Transducer and Activator of Transcription (STAT) pathway is crucial for mediating signals from cytokines and growth factors, playing a key role in immunity, inflammation, and hematopoiesis.[17][18] Dysregulation of this pathway is implicated in various diseases, including myeloproliferative neoplasms and autoimmune disorders.[19]

Ruxolitinib is a potent inhibitor of JAK1 and JAK2.[7][20] By binding to the ATP-binding site of these kinases, ruxolitinib prevents the phosphorylation and activation of STAT proteins.[5] This, in turn, inhibits the translocation of STATs to the nucleus and the subsequent transcription of target genes involved in cell proliferation and inflammation.[7]

JAK_STAT_Pathway cluster_nucleus Cellular Nucleus Cytokine Cytokine Receptor Cytokine Receptor Cytokine->Receptor Binds JAK JAK Receptor->JAK Activates STAT STAT JAK->STAT Phosphorylates pSTAT p-STAT (Dimer) STAT->pSTAT Dimerizes Nucleus Nucleus pSTAT->Nucleus Translocates Gene Gene Transcription Nucleus->Gene Ruxolitinib Ruxolitinib (Pyrazole Inhibitor) Ruxolitinib->JAK Inhibits

Caption: Inhibition of the JAK-STAT signaling pathway by Ruxolitinib.

The MAPK/ERK Signaling Pathway

The Mitogen-Activated Protein Kinase (MAPK) pathway, also known as the Ras-Raf-MEK-ERK pathway, is a central signaling cascade that regulates cell proliferation, differentiation, and survival.[4] Mutations in components of this pathway, particularly BRAF, are common drivers of cancer, especially melanoma.[9][21]

Encorafenib is a potent and selective inhibitor of the BRAF V600E mutant kinase.[9] It binds to the ATP-binding site of the mutated BRAF protein, preventing its kinase activity and thereby blocking the downstream phosphorylation of MEK and ERK.[4] This leads to the inhibition of tumor cell proliferation and the induction of apoptosis.[9]

MAPK_ERK_Pathway cluster_nucleus Cellular Nucleus GF Growth Factor RTK Receptor Tyrosine Kinase GF->RTK Binds RAS RAS RTK->RAS Activates BRAF BRAF (V600E) RAS->BRAF Activates MEK MEK BRAF->MEK Phosphorylates ERK ERK MEK->ERK Phosphorylates Nucleus Nucleus ERK->Nucleus Translocates Proliferation Cell Proliferation & Survival Nucleus->Proliferation Encorafenib Encorafenib (Pyrazole Inhibitor) Encorafenib->BRAF Inhibits

Caption: Inhibition of the MAPK/ERK signaling pathway by Encorafenib.

Experimental Protocols

In Vitro Kinase Activity Assay (Luminescence-Based)

This protocol describes a common method to determine the IC50 value of a pyrazole-based inhibitor against a target kinase. The assay measures the amount of ADP produced, which is proportional to kinase activity.[22]

Materials:

  • Kinase of interest

  • Kinase substrate (peptide or protein)

  • ATP

  • Pyrazole-based inhibitor

  • Kinase Assay Buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl2, 0.1 mg/ml BSA)

  • ADP-Glo™ Kinase Assay Kit (or equivalent)

  • White, opaque 96- or 384-well plates

Procedure:

  • Compound Preparation: Prepare a stock solution of the pyrazole inhibitor in 100% DMSO. Perform serial dilutions in DMSO to create a range of concentrations.

  • Kinase Reaction:

    • In a multi-well plate, add the serially diluted inhibitor or DMSO (vehicle control) to each well.

    • Add the kinase to each well and incubate for 10 minutes at room temperature to allow for inhibitor binding.

    • Initiate the reaction by adding a mixture of the substrate and ATP.

    • Incubate the plate at 30°C for 60 minutes.

  • ADP Detection:

    • Add ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.

    • Add Kinase Detection Reagent to each well to convert ADP to ATP and generate a luminescent signal. Incubate for 30 minutes at room temperature.

  • Data Acquisition and Analysis:

    • Measure the luminescence of each well using a plate reader.

    • Plot the luminescence signal against the logarithm of the inhibitor concentration.

    • Fit the data to a sigmoidal dose-response curve to determine the IC50 value.[22]

Kinase_Assay_Workflow Start Start PrepInhibitor Prepare Serial Dilutions of Pyrazole Inhibitor Start->PrepInhibitor AddInhibitor Add Inhibitor/DMSO to Plate PrepInhibitor->AddInhibitor AddKinase Add Kinase and Incubate AddInhibitor->AddKinase InitiateReaction Add Substrate/ATP and Incubate AddKinase->InitiateReaction StopReaction Stop Reaction and Deplete ATP InitiateReaction->StopReaction DetectADP Detect ADP (Luminescence) StopReaction->DetectADP MeasureSignal Measure Luminescence DetectADP->MeasureSignal AnalyzeData Analyze Data (IC50) MeasureSignal->AnalyzeData End End AnalyzeData->End

Caption: General workflow for an in vitro kinase inhibition assay.

Cell Viability Assay (MTT/MTS)

These colorimetric assays are used to assess the effect of a pyrazole-based inhibitor on cell proliferation and viability.[23][24]

Materials:

  • Cells in culture

  • Pyrazole-based inhibitor

  • 96-well plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or MTS (3-(4,5-dimethylthiazol-2-yl)-5-(3-carboxymethoxyphenyl)-2-(4-sulfophenyl)-2H-tetrazolium) reagent

  • Solubilization solution (for MTT assay, e.g., DMSO or isopropanol)

  • Microplate reader

MTT Assay Protocol:

  • Seed cells in a 96-well plate and allow them to adhere overnight.

  • Treat the cells with various concentrations of the pyrazole inhibitor and incubate for the desired period (e.g., 24, 48, or 72 hours).

  • Add MTT solution to each well and incubate for 1-4 hours at 37°C. Viable cells with active metabolism will convert the yellow MTT to purple formazan crystals.

  • Add a solubilization solution to each well to dissolve the formazan crystals.

  • Measure the absorbance at a wavelength of 570 nm using a microplate reader.

MTS Assay Protocol:

  • Follow steps 1 and 2 of the MTT protocol.

  • Add MTS reagent to each well and incubate for 1-4 hours at 37°C. The MTS compound is reduced by viable cells to a colored formazan product that is soluble in the culture medium.[24]

  • Measure the absorbance at a wavelength of 490 nm.[24]

Western Blot for Target Engagement

Western blotting is used to assess the phosphorylation status of the target kinase or its downstream substrates, providing a direct measure of inhibitor target engagement within the cell.[2]

Materials:

  • Cells treated with the pyrazole inhibitor

  • Lysis buffer

  • Protein assay kit

  • SDS-PAGE gels

  • Transfer apparatus and membranes (e.g., PVDF or nitrocellulose)

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (total and phosphorylated forms of the target protein)

  • Secondary antibody (HRP-conjugated)

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Cell Lysis: Treat cells with the pyrazole inhibitor for the desired time. Lyse the cells and collect the protein lysate.

  • Protein Quantification: Determine the protein concentration of each lysate.

  • SDS-PAGE and Transfer: Separate the proteins by size using SDS-PAGE and transfer them to a membrane.

  • Immunoblotting:

    • Block the membrane to prevent non-specific antibody binding.

    • Incubate the membrane with a primary antibody specific for the phosphorylated form of the target protein.

    • Wash the membrane and then incubate with an HRP-conjugated secondary antibody.

    • Detect the signal using a chemiluminescent substrate and an imaging system.

  • Stripping and Re-probing: The membrane can be stripped and re-probed with a primary antibody for the total form of the target protein to ensure equal protein loading.

  • Data Analysis: Quantify the band intensities to determine the ratio of phosphorylated to total protein. A decrease in this ratio with increasing inhibitor concentration indicates target engagement.[2]

Conclusion

Pyrazole-based kinase inhibitors represent a highly successful class of targeted therapeutics. Their mechanism of action, primarily through ATP-competitive inhibition, allows for potent and selective modulation of key signaling pathways involved in various diseases. The continued exploration of the pyrazole scaffold, guided by quantitative bioactivity data and a deep understanding of structure-activity relationships, promises the development of even more effective and safer kinase inhibitors in the future. The experimental protocols outlined in this guide provide a framework for the robust evaluation of these promising therapeutic agents.

References

Spectroscopic and Synthetic Profile of 3-(3,4-Dimethoxyphenyl)-1H-pyrazol-5-amine: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Predicted Spectroscopic Data

The following tables summarize the expected quantitative data from key spectroscopic techniques for 3-(3,4-Dimethoxyphenyl)-1H-pyrazol-5-amine, based on the analysis of structurally similar compounds.[1][2][3][4]

Table 1: Predicted ¹H NMR Chemical Shifts (δ, ppm) in DMSO-d₆

Proton Predicted Chemical Shift (ppm) Multiplicity Notes
NH₂~5.0 - 6.0Broad SingletChemical shift can vary with concentration and temperature.
Pyrazole H-4~5.8 - 6.2SingletThe proton on the C4 of the pyrazole ring.
Aromatic H (Phenyl)~6.8 - 7.5Multiplet/DoubletsProtons on the 3,4-dimethoxyphenyl ring.
OCH₃~3.7 - 3.9Two SingletsTwo distinct signals for the two methoxy groups.
NH (pyrazole)~11.0 - 12.0Broad SingletTautomeric proton on the pyrazole ring.

Table 2: Predicted ¹³C NMR Chemical Shifts (δ, ppm) in DMSO-d₆

Carbon Predicted Chemical Shift (ppm) Notes
Pyrazole C-5 (C-NH₂)~155 - 160Carbon bearing the amine group.
Pyrazole C-3~145 - 150Carbon attached to the dimethoxyphenyl group.
Aromatic C (OCH₃)~148 - 150Carbons of the phenyl ring attached to methoxy groups.
Aromatic C-H~110 - 125Protonated carbons of the phenyl ring.
Pyrazole C-4~90 - 100The C4 carbon of the pyrazole ring.
OCH₃~55 - 56Carbons of the two methoxy groups.

Table 3: Predicted Key IR Absorption Bands (cm⁻¹)

Functional Group Predicted Wavenumber (cm⁻¹) Intensity
N-H Stretch (Amine)3200 - 3400Medium - Strong, often two bands
N-H Stretch (Pyrazole)3100 - 3200Broad, Medium
C-H Stretch (Aromatic)3000 - 3100Medium
C-H Stretch (Aliphatic)2850 - 3000Weak - Medium
C=N Stretch (Pyrazole)1580 - 1620Medium - Strong
C=C Stretch (Aromatic)1450 - 1600Medium, multiple bands
C-O Stretch (Ether)1200 - 1280 (asymmetric), 1020 - 1080 (symmetric)Strong

Table 4: Predicted Mass Spectrometry Data

Ion Predicted m/z Notes
[M]+•~219.10Molecular ion peak.
[M+H]+~220.11Protonated molecular ion, commonly observed in ESI.

Experimental Protocols

The synthesis of this compound can be achieved through a cyclocondensation reaction. The following protocols are based on established methods for the synthesis of similar pyrazole derivatives.[5][6]

Synthesis of this compound

This synthesis involves the reaction of a β-ketonitrile with hydrazine hydrate.

Materials:

  • 3-(3,4-Dimethoxyphenyl)-3-oxopropanenitrile

  • Hydrazine hydrate

  • Ethanol

  • Hydrochloric acid (for pH adjustment if necessary)

Procedure:

  • Dissolve 3-(3,4-Dimethoxyphenyl)-3-oxopropanenitrile in ethanol in a round-bottom flask.

  • Add hydrazine hydrate to the solution.

  • Heat the reaction mixture to reflux for 4-8 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • After the reaction is complete, cool the mixture to room temperature.

  • The product may precipitate out of the solution. If not, the solvent can be partially removed under reduced pressure to induce precipitation.

  • Collect the solid product by filtration and wash with cold ethanol.

  • The crude product can be purified by recrystallization from a suitable solvent like ethanol.

Spectroscopic Analysis

The following are general procedures for obtaining the spectral data.[1][7]

Nuclear Magnetic Resonance (NMR) Spectroscopy:

  • Sample Preparation: Dissolve 5-10 mg of the purified compound in approximately 0.6 mL of a deuterated solvent (e.g., DMSO-d₆) in a 5 mm NMR tube.

  • Data Acquisition: Acquire ¹H and ¹³C NMR spectra on a 300 or 500 MHz NMR spectrometer.[1]

  • Data Processing: Process the raw data (FID) using appropriate software. This includes Fourier transformation, phase correction, and baseline correction. Chemical shifts are referenced to the residual solvent peak.

Infrared (IR) Spectroscopy:

  • Sample Preparation (ATR): Place a small amount of the solid sample directly onto the ATR crystal.

  • Data Acquisition: Record the spectrum using an FTIR spectrometer over a range of 4000-400 cm⁻¹.

  • Data Analysis: Identify the characteristic absorption bands corresponding to the functional groups present in the molecule.

Mass Spectrometry (MS):

  • Sample Preparation: Prepare a dilute solution of the sample in a suitable solvent (e.g., methanol or acetonitrile).

  • Data Acquisition: Introduce the sample into the mass spectrometer, typically using Electrospray Ionization (ESI). Acquire the mass spectrum in positive ion mode.

  • Data Analysis: Determine the mass-to-charge ratio (m/z) of the molecular ion and any significant fragment ions.

Visualizations

The following diagrams illustrate the synthetic workflow and the general process of spectroscopic characterization.

Synthesis_Workflow cluster_reactants Reactants cluster_reaction Reaction Conditions cluster_product Product cluster_purification Purification Reactant_1 3-(3,4-Dimethoxyphenyl)-3-oxopropanenitrile Condition Ethanol, Reflux Reactant_1->Condition Reactant_2 Hydrazine Hydrate Reactant_2->Condition Product This compound Condition->Product Purification Recrystallization Product->Purification

Caption: Synthetic workflow for this compound.

Spectroscopic_Analysis_Workflow cluster_NMR NMR Analysis cluster_IR IR Analysis cluster_MS MS Analysis Sample Purified Compound NMR_Prep Dissolve in Deuterated Solvent Sample->NMR_Prep IR_Prep Place on ATR Crystal Sample->IR_Prep MS_Prep Prepare Dilute Solution Sample->MS_Prep NMR_Acq Acquire ¹H & ¹³C Spectra NMR_Prep->NMR_Acq NMR_Data NMR Spectral Data NMR_Acq->NMR_Data IR_Acq Acquire IR Spectrum IR_Prep->IR_Acq IR_Data IR Spectral Data IR_Acq->IR_Data MS_Acq Acquire Mass Spectrum (ESI) MS_Prep->MS_Acq MS_Data Mass Spectral Data MS_Acq->MS_Data

Caption: General workflow for the spectroscopic analysis of the synthesized compound.

References

Potential Therapeutic Targets of 3-(3,4-Dimethoxyphenyl)-1H-pyrazol-5-amine: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The pyrazole scaffold is a privileged heterocyclic motif in medicinal chemistry, forming the core of numerous compounds with a wide spectrum of biological activities. The compound 3-(3,4-Dimethoxyphenyl)-1H-pyrazol-5-amine, featuring a dimethoxyphenyl ring and a pyrazole core with an amino group, presents a compelling structure for therapeutic development. The 3,4-dimethoxyphenyl moiety is a known feature in various pharmacologically active molecules, often contributing to interactions with key biological targets. This technical guide consolidates the current understanding of the potential therapeutic targets of this compound and its close analogs, providing a foundation for future research and drug development endeavors. The information presented is based on the biological activities of structurally related pyrazole derivatives, suggesting a strong rationale for investigating these targets for this compound.

Potential Therapeutic Areas and Molecular Targets

Based on extensive research into pyrazole derivatives, three primary therapeutic areas emerge as highly relevant for this compound: Oncology, Inflammation, and Neurodegenerative Diseases.

Oncology

The antiproliferative activity of pyrazole derivatives is well-documented, with many compounds exhibiting potent inhibition of cancer cell growth. The primary mechanism of action is often the inhibition of protein kinases, which are critical regulators of cell cycle progression, proliferation, and survival.

Potential Molecular Targets in Oncology:

  • Receptor Tyrosine Kinases (RTKs):

    • Epidermal Growth Factor Receptor (EGFR): A key driver in many cancers, its inhibition can halt tumor growth.

    • Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2): Crucial for angiogenesis, the formation of new blood vessels that supply tumors.

  • Cyclin-Dependent Kinases (CDKs):

    • CDK2/cyclin A2: A key complex for the progression of the cell cycle from the G1 to the S phase.

  • Tubulin:

    • Inhibition of tubulin polymerization disrupts microtubule dynamics, leading to cell cycle arrest and apoptosis.

Quantitative Data for Structurally Related Pyrazole Derivatives in Oncology:

Compound ClassCancer Cell LineIC50 (µM)Target(s)Reference(s)
3,5-disubstituted 1,4-benzoxazine-pyrazole hybridsMCF-7 (Breast)2.82 - 6.28EGFR[1]
A549 (Lung)2.82 - 6.28EGFR[1]
HeLa (Cervical)2.82 - 6.28EGFR[1]
PC3 (Prostate)2.82 - 6.28EGFR[1]
1-aryl-1H-pyrazole-fused curcumin analogsMDA-MB-231 (Breast)0.01 - 0.65Tubulin[1]
HepG2 (Liver)0.01 - 0.65Tubulin[1]
Pyrazolone-pyrazole derivativesMCF-7 (Breast)16.50VEGFR-2[1]
3-(4-methoxyphenyl)-1-(p-tolyl)-5-(3,4,5-trimethoxyphenyl)-4,5-dihydro-1H-Pyrazole (3f)MDA-MB-468 (Triple Negative Breast Cancer)14.97 (24h), 6.45 (48h)Induces ROS and apoptosis[2]
1H-benzofuro[3,2-c]pyrazole derivative (5b)K562 (Leukemia)0.021Tubulin[3]
A549 (Lung)0.69Tubulin[3]
MCF-7 (Breast)1.7Tubulin[3]
Inflammation

Pyrazole derivatives have long been recognized for their anti-inflammatory properties, with some compounds acting as selective inhibitors of key enzymes in the inflammatory cascade.

Potential Molecular Targets in Inflammation:

  • Cyclooxygenase (COX) Enzymes:

    • COX-2: An inducible enzyme responsible for the production of prostaglandins at sites of inflammation. Selective inhibition of COX-2 is a key strategy for developing anti-inflammatory drugs with reduced gastrointestinal side effects.

  • Lipoxygenase (LOX) Enzymes:

    • 5-LOX: Catalyzes the production of leukotrienes, which are potent inflammatory mediators.

  • Nuclear Factor-kappa B (NF-κB) Signaling Pathway:

    • A critical transcription factor that regulates the expression of pro-inflammatory cytokines and other inflammatory mediators.

Quantitative Data for Structurally Related Pyrazole Derivatives in Inflammation:

Compound ClassAssayResultTarget(s)Reference(s)
3,5-diarylpyrazolesIn vivo carrageenan-induced paw edema65-80% reduction at 10 mg/kgCOX-2[4]
Pyrazole-thiazole hybridIn vitro COX-2 inhibitionIC50 = 0.03 µMCOX-2[4]
In vitro 5-LOX inhibitionIC50 = 0.12 µM5-LOX[4]
Pyrazoline derivative (2g)In vitro lipoxygenase inhibitionIC50 = 80 µMLOX[5][6]
Pyrazole derivative (K-3)In vivo carrageenan-induced paw edema52.0% reduction at 100 mg/kgNot specified[7]
Neurodegenerative Diseases

Emerging evidence suggests that pyrazole derivatives may possess neuroprotective properties, making them potential candidates for the treatment of neurodegenerative disorders. The underlying mechanisms are still under investigation but may involve the modulation of kinase activity and other cellular pathways.

Potential Therapeutic Approach in Neurodegenerative Diseases:

  • Neuroprotection: The ability to protect neurons from damage or death induced by various stimuli, such as oxidative stress or neurotoxins. This can be assessed in cellular models like the SH-SY5Y neuroblastoma cell line.

Experimental Protocols

In Vitro Kinase Inhibition Assay

This assay determines the ability of a compound to inhibit the activity of a specific protein kinase.

Materials:

  • Recombinant kinase enzyme

  • Kinase-specific peptide substrate

  • Adenosine triphosphate (ATP)

  • Kinase assay buffer (e.g., 50 mM Tris-HCl, pH 7.5, 10 mM MgCl2, 1 mM EGTA, 2 mM DTT, 0.01% Brij-35)

  • Test compound (dissolved in DMSO)

  • ADP-Glo™ Kinase Assay kit (Promega) or similar

  • 384-well white opaque plates

Procedure:

  • Prepare serial dilutions of the test compound in DMSO.

  • In a 384-well plate, add the test compound, a known inhibitor (positive control), and DMSO (vehicle control).

  • Add the kinase and substrate solution to each well.

  • Initiate the reaction by adding ATP.

  • Incubate the plate at 30°C for 1 hour.

  • Stop the reaction and measure the amount of ADP produced using the ADP-Glo™ reagent and a luminometer.

  • Calculate the percentage of kinase inhibition for each concentration and determine the IC50 value using a dose-response curve.[8][9][10]

G cluster_prep Preparation cluster_reaction Reaction cluster_detection Detection & Analysis A Serial Dilution of Test Compound D Add Compound to Plate A->D B Kinase/Substrate Mix E Add Kinase/Substrate B->E C ATP Solution F Initiate with ATP C->F D->E E->F G Incubate (30°C, 1h) F->G H Stop Reaction & Add Detection Reagent G->H I Measure Luminescence H->I J Calculate IC50 I->J G A Animal Acclimatization & Grouping B Initial Paw Volume Measurement (V0) A->B C Drug Administration (Test Compound/Controls) B->C D Carrageenan Injection (0.1 mL, 1%) C->D E Paw Volume Measurement at Time Intervals (Vt) D->E F Data Analysis: % Edema Inhibition E->F G cluster_cell_culture Cell Culture & Treatment cluster_viability_assay Cell Viability Assay cluster_analysis Data Analysis A Seed SH-SY5Y Cells B Pre-treat with Test Compound A->B C Induce Neurotoxicity (e.g., 6-OHDA) B->C D Incubate (24h) C->D E Add MTT Solution D->E F Incubate (4h) E->F G Dissolve Formazan with DMSO F->G H Measure Absorbance (570 nm) G->H I Calculate % Cell Viability H->I G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RTK RTK (EGFR/VEGFR) RAS RAS RTK->RAS Activation RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK TF Transcription Factors ERK->TF Gene Gene Expression TF->Gene Response Cell Proliferation, Survival, Angiogenesis Gene->Response Inhibitor 3-(3,4-Dimethoxyphenyl)- 1H-pyrazol-5-amine Inhibitor->RTK Inhibition G Inflammatory_Stimuli Inflammatory Stimuli PLA2 Phospholipase A2 Inflammatory_Stimuli->PLA2 Activates Membrane_Phospholipids Membrane Phospholipids Arachidonic_Acid Arachidonic Acid Membrane_Phospholipids->Arachidonic_Acid PLA2->Membrane_Phospholipids Acts on COX2 COX-2 Arachidonic_Acid->COX2 Substrate Prostaglandins Prostaglandins (PGE2) COX2->Prostaglandins Produces Inflammation Inflammation (Pain, Edema) Prostaglandins->Inflammation Inhibitor 3-(3,4-Dimethoxyphenyl)- 1H-pyrazol-5-amine Inhibitor->COX2 Inhibition

References

In Silico Docking of 3-(3,4-Dimethoxyphenyl)-1H-pyrazol-5-amine: A Technical Guide to Computational Drug-Target Interaction Analysis

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

3-(3,4-Dimethoxyphenyl)-1H-pyrazol-5-amine is a heterocyclic compound belonging to the pyrazole class. Pyrazole derivatives are of significant interest in medicinal chemistry due to their diverse pharmacological activities, including anti-inflammatory, antimicrobial, and anticancer properties[1][2]. The therapeutic potential of these compounds often stems from their ability to selectively bind to and modulate the activity of specific protein targets within the body[1]. In silico molecular docking is a powerful computational technique used to predict the binding orientation and affinity of a small molecule (ligand) to a protein (receptor). This guide provides a comprehensive overview of the methodologies and data presentation for in silico docking studies of pyrazole derivatives, with a focus on this compound as a representative example.

While specific docking studies for this compound are not extensively documented in publicly available literature, this guide outlines a generalized workflow and potential targets based on studies of structurally related pyrazole compounds.

Potential Protein Targets for Pyrazole Derivatives

Based on existing research, pyrazole-based compounds have been investigated as inhibitors for a variety of protein targets. These include, but are not limited to:

  • Carbonic Anhydrases: Certain pyrazole derivatives have shown inhibitory activity against human carbonic anhydrase isoforms I and II[3][4].

  • Cysteine Proteases: Pyrazole-imidazoline derivatives have been identified as potential inhibitors of Trypanosoma cruzi cysteine protease, a key enzyme in Chagas disease[5].

  • Cytochrome P450 Enzymes: The affinity of pyrazole derivatives for enzymes like CYP2E1 has been studied to understand their metabolic interactions[6].

  • Kinases: Various kinase enzymes, which are crucial regulators of cell signaling, are common targets for pyrazole-containing compounds in cancer research.

  • Tubulin: Some pyrazole derivatives have been shown to inhibit tubulin polymerization, a critical process in cell division, making them potential anticancer agents[7][8].

  • Bcl-2 Family Proteins: Trisubstituted-1H-pyrazole derivatives have been investigated as inhibitors of the anti-apoptotic protein Bcl-2[9].

Experimental Protocols for In Silico Docking

The following section details a generalized protocol for performing in silico molecular docking studies on a pyrazole derivative like this compound.

Ligand Preparation
  • 3D Structure Generation: The 3D structure of this compound can be generated using software such as ChemDraw or Marvin Sketch and saved in a suitable format (e.g., MOL or SDF).

  • Energy Minimization: The initial 3D structure is then subjected to energy minimization to obtain a stable, low-energy conformation. This is typically performed using molecular mechanics force fields like MMFF94 or UFF in software packages such as Avogadro or PyMOL.

  • Charge Assignment and Tautomeric/Ionization State Prediction: Appropriate partial charges are assigned to each atom of the ligand. The most probable tautomeric and ionization states at a physiological pH (e.g., 7.4) are determined using tools like Open Babel or the LigPrep module of Schrödinger Suite.

  • File Format Conversion: The prepared ligand structure is saved in a format compatible with the chosen docking software (e.g., PDBQT for AutoDock Vina).

Protein Preparation
  • PDB Structure Retrieval: The 3D crystallographic structure of the target protein is downloaded from the Protein Data Bank (PDB).

  • Protein Cleaning: Non-essential components such as water molecules, co-crystallized ligands, and ions are typically removed from the PDB file. In some cases, specific water molecules or ions critical for binding are retained.

  • Addition of Hydrogen Atoms: Hydrogen atoms, which are usually not resolved in X-ray crystal structures, are added to the protein.

  • Charge and Protonation State Assignment: Partial charges are assigned to the protein atoms, and the protonation states of ionizable residues (e.g., Histidine, Aspartic Acid, Glutamic Acid) are determined based on the local microenvironment and pH.

  • Energy Minimization: The protein structure may be subjected to a brief energy minimization to relieve any steric clashes that may have resulted from the addition of hydrogen atoms.

  • Receptor Grid Generation: A grid box is defined around the active site of the protein. This grid defines the search space for the docking algorithm. The size and center of the grid are determined based on the location of the co-crystallized ligand (if available) or by using active site prediction tools.

Molecular Docking Simulation
  • Docking Algorithm Selection: A suitable docking algorithm is chosen. Common algorithms include Lamarckian Genetic Algorithm (in AutoDock), Glide (in Schrödinger), and GOLD.

  • Docking Execution: The docking simulation is run, during which the ligand is flexibly docked into the rigid or flexible receptor active site. The program samples a large number of possible conformations and orientations of the ligand within the active site.

  • Scoring and Ranking: Each generated pose is evaluated using a scoring function that estimates the binding affinity (e.g., in kcal/mol). The poses are then ranked based on their scores.

Post-Docking Analysis
  • Binding Pose Analysis: The top-ranked binding poses are visually inspected to analyze the interactions between the ligand and the protein. This includes identifying hydrogen bonds, hydrophobic interactions, and other non-covalent interactions.

  • Interaction Fingerprinting: The specific amino acid residues involved in the binding are identified and tabulated.

  • Binding Energy Calculation: The binding free energy is calculated to provide a quantitative measure of the binding affinity.

Data Presentation

Quantitative results from in silico docking studies are best presented in a tabular format for clear comparison.

Target ProteinPDB IDDocking Score (kcal/mol)Estimated Binding Energy (kcal/mol)Interacting Amino Acid ResiduesHydrogen Bond Interactions (Residue and Distance)
Target AXXXX-8.5-9.2TYR123, LEU45, PHE67TYR123 (2.8 Å)
Target BYYYY-7.9-8.5VAL89, ILE101, ALA12VAL89 (3.1 Å), ALA12 (2.9 Å)
Target CZZZZ-9.1-9.8TRP14, SER56, LYS78SER56 (2.7 Å), LYS78 (3.0 Å)

Visualizations

In Silico Docking Workflow

The following diagram illustrates the general workflow of an in silico molecular docking study.

G cluster_ligand Ligand Preparation cluster_protein Protein Preparation L1 3D Structure Generation L2 Energy Minimization L1->L2 L3 Charge & Tautomer Assignment L2->L3 Docking Molecular Docking Simulation L3->Docking P1 PDB Structure Retrieval P2 Protein Cleaning P1->P2 P3 Add Hydrogens & Assign Charges P2->P3 P4 Receptor Grid Generation P3->P4 P4->Docking Analysis Post-Docking Analysis Docking->Analysis Results Binding Pose & Energy Analysis Analysis->Results G Extracellular_Signal Extracellular Signal Receptor Receptor Tyrosine Kinase Extracellular_Signal->Receptor Kinase1 Kinase 1 (e.g., RAF) Receptor->Kinase1 Activates Kinase2 Kinase 2 (e.g., MEK) Kinase1->Kinase2 Phosphorylates Kinase3 Kinase 3 (e.g., ERK) Kinase2->Kinase3 Phosphorylates Transcription_Factor Transcription Factor Kinase3->Transcription_Factor Activates Cellular_Response Cellular Response (Proliferation, Survival) Transcription_Factor->Cellular_Response Inhibitor Pyrazole Inhibitor Inhibitor->Kinase2 Inhibits

References

The Pyrazole Nucleus: A Cornerstone in Modern Pharmaceuticals

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide on the Discovery and History of Pyrazole-Containing Pharmaceuticals

For Researchers, Scientists, and Drug Development Professionals

The pyrazole scaffold, a five-membered aromatic heterocycle containing two adjacent nitrogen atoms, has emerged as a privileged structure in medicinal chemistry. Its unique physicochemical properties have enabled the development of a diverse array of pharmaceuticals targeting a wide range of diseases. This technical guide provides a comprehensive overview of the discovery, history, and key milestones of pyrazole-containing drugs, with a focus on their synthesis, mechanism of action, and quantitative biological data.

Early Discoveries and the Dawn of Pyrazole-Based Therapeutics

The history of pyrazole-containing pharmaceuticals dates back to the late 19th century. The first synthesis of a substituted pyrazole was achieved in 1883 by Ludwig Knorr through the condensation of ethyl acetoacetate with phenylhydrazine, leading to the creation of antipyrine. This marked the beginning of the exploration of pyrazoles for their therapeutic potential. Antipyrine was subsequently introduced as an analgesic and antipyretic, becoming one of the first commercially successful synthetic drugs.

Another early and significant pyrazole-based drug is Phenylbutazone, first synthesized in 1946. It was introduced for clinical use in 1949 as a potent non-steroidal anti-inflammatory drug (NSAID) for the treatment of rheumatoid arthritis and gout.[1] However, its use in humans has been significantly restricted due to a range of adverse effects.[2]

The Rise of Selective Inhibitors: A Paradigm Shift

A major breakthrough in the development of pyrazole-containing pharmaceuticals came with the discovery of two isoforms of the cyclooxygenase (COX) enzyme, COX-1 and COX-2. This led to the development of selective COX-2 inhibitors, which offered the promise of anti-inflammatory efficacy with reduced gastrointestinal side effects associated with non-selective NSAIDs like phenylbutazone.

Celecoxib (Celebrex®) , a diaryl-substituted pyrazole, was a landmark drug in this class, receiving FDA approval in 1999 for the treatment of osteoarthritis and rheumatoid arthritis.[3][4] Its development was a direct result of the hypothesis that selective COX-2 inhibition could provide potent anti-inflammatory and analgesic effects while sparing the protective functions of COX-1.[5]

Beyond Inflammation: The Versatility of the Pyrazole Scaffold

The therapeutic applications of pyrazole-containing drugs have expanded far beyond inflammation. A prime example is Sildenafil (Viagra®) , a pyrazolopyrimidinone derivative, which was initially investigated for cardiovascular diseases. Its potent and selective inhibition of phosphodiesterase type 5 (PDE5) led to its groundbreaking application in the treatment of erectile dysfunction.[6][7] The discovery of Sildenafil's mechanism of action renewed interest in the cyclic guanosine monophosphate (cGMP) signaling pathway as a therapeutic target.[6]

Quantitative Data on Pyrazole-Containing Pharmaceuticals

The following tables summarize key quantitative data for representative pyrazole-containing pharmaceuticals.

Table 1: In Vitro Inhibitory Activity of Pyrazole-Containing COX Inhibitors

CompoundCOX-1 IC50 (μM)COX-2 IC50 (μM)Selectivity Index (COX-1/COX-2)Reference
Celecoxib7.70.07110[8]
Phenylbutazone--Non-selective[2]
Compound 11-0.043-[9]
Compound 12-0.049-[9]
Compound 15-0.049-[9]
PYZ3-0.011-[10][11]
PYZ10-0.0000283-[10]
PYZ11-0.0002272-[10]
PYZ16>5.580.5210.73[10][11]
PYZ28>500.26>192.3[11]
PYZ31-0.01987-[10][11]
Compound 5f-1.509.56[12]
Compound 6f-1.158.31[12]

Table 2: Pharmacokinetic Parameters of Sildenafil in Healthy Male Subjects

ParameterValueReference
Absolute Bioavailability41% (90% CI: 36–47%)[3][13]
Time to Maximum Concentration (tmax)~1 hour (fasted)[3]
Effect of High-Fat Meal on tmaxDelayed by ~1.1 hours[3]
Effect of High-Fat Meal on CmaxReduced by 29%[13]
Effect of High-Fat Meal on AUCReduced by 11%[13]
Plasma Elimination Half-life (t1/2)~3-4 hours[3]
Primary Route of MetabolismHepatic (mainly CYP3A4)[14][15]

Signaling Pathways and Mechanisms of Action

The therapeutic effects of pyrazole-containing pharmaceuticals are mediated through their interaction with specific biological targets, leading to the modulation of key signaling pathways.

Celecoxib: Selective COX-2 Inhibition

Celecoxib exerts its anti-inflammatory and analgesic effects by selectively inhibiting the COX-2 enzyme.[16][17] This inhibition prevents the conversion of arachidonic acid to prostaglandins, which are key mediators of inflammation, pain, and fever.[16][18] Beyond its anti-inflammatory role, celecoxib has been shown to induce apoptosis and cell cycle arrest in cancer cells through various mechanisms, including the inhibition of 3-phosphoinositide-dependent protein kinase-1 (PDK1) and the activation of caspases.[18][19]

Celecoxib_Pathway Arachidonic_Acid Arachidonic Acid COX2 COX-2 Arachidonic_Acid->COX2 Prostaglandins Prostaglandins (e.g., PGE2) COX2->Prostaglandins Inflammation Inflammation Pain, Fever Prostaglandins->Inflammation Celecoxib Celecoxib Celecoxib->COX2 Inhibits CellCycleArrest Cell Cycle Arrest Celecoxib->CellCycleArrest PDK1 PDK1 Celecoxib->PDK1 Inhibits Caspases Caspases (e.g., CASP3, CASP9) Celecoxib->Caspases Activates Apoptosis Apoptosis AKT1 AKT1 PDK1->AKT1 AKT1->Apoptosis Inhibits Caspases->Apoptosis Sildenafil_Pathway Sexual_Stimulation Sexual Stimulation NO_Release Nitric Oxide (NO) Release Sexual_Stimulation->NO_Release Guanylate_Cyclase Guanylate Cyclase NO_Release->Guanylate_Cyclase Activates cGMP cGMP Guanylate_Cyclase->cGMP GTP GTP GTP->Guanylate_Cyclase PDE5 PDE5 cGMP->PDE5 Smooth_Muscle_Relaxation Smooth Muscle Relaxation cGMP->Smooth_Muscle_Relaxation Inactive_Metabolite 5'-GMP PDE5->Inactive_Metabolite Sildenafil Sildenafil Sildenafil->PDE5 Inhibits Vasodilation Vasodilation Smooth_Muscle_Relaxation->Vasodilation

References

Methodological & Application

Application Notes: Protocol for Kinase Inhibition Profiling of 3-(3,4-Dimethoxyphenyl)-1H-pyrazol-5-amine

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

The pyrazole scaffold is a well-established "privileged structure" in medicinal chemistry, known for its ability to interact with a wide range of biological targets, including protein kinases.[1][2][3] Derivatives of 3-amino-1H-pyrazole, in particular, have been successfully developed as inhibitors for various kinase families, such as Cyclin-Dependent Kinases (CDKs), Mitogen-Activated Protein (MAP) kinases, and Aurora kinases.[4][5] This document provides a detailed protocol for determining the in vitro kinase inhibitory activity of the novel compound, 3-(3,4-Dimethoxyphenyl)-1H-pyrazol-5-amine.

Given that the specific kinase target for this compound is not yet defined, this protocol outlines a general approach for screening against a panel of kinases to determine its potency and selectivity profile. The ADP-Glo™ Kinase Assay is presented as the primary method due to its high sensitivity, broad applicability across different kinase families, and suitability for high-throughput screening.[2][6][7][8] The principle of the ADP-Glo™ assay involves quantifying the amount of ADP produced during the kinase reaction, where the luminescent signal is directly proportional to kinase activity.[8][9]

Signaling Pathway and Experimental Workflow

The following diagrams illustrate the general principle of a kinase reaction and the workflow for the kinase inhibition assay.

kinase_reaction cluster_0 Kinase Reaction Kinase Kinase Phosphorylated_Substrate Phosphorylated Substrate Kinase->Phosphorylated_Substrate phosphorylates Substrate Substrate Substrate->Phosphorylated_Substrate ATP ATP ADP ADP ATP->ADP hydrolyzed to Inhibitor 3-(3,4-Dimethoxyphenyl) -1H-pyrazol-5-amine Inhibitor->Kinase inhibits

Caption: General principle of an ATP-dependent kinase reaction and its inhibition.

experimental_workflow Start Start Compound_Prep Prepare serial dilution of 3-(3,4-Dimethoxyphenyl) -1H-pyrazol-5-amine Start->Compound_Prep Reaction_Setup Dispense Kinase, Substrate, and Inhibitor into 384-well plate Compound_Prep->Reaction_Setup Initiate_Reaction Add ATP to start kinase reaction Reaction_Setup->Initiate_Reaction Incubate Incubate at RT (e.g., 60 minutes) Initiate_Reaction->Incubate Stop_Reaction Add ADP-Glo™ Reagent to stop reaction and deplete ATP Incubate->Stop_Reaction Incubate_2 Incubate at RT (40 minutes) Stop_Reaction->Incubate_2 Detect_Signal Add Kinase Detection Reagent to convert ADP to ATP and generate luminescent signal Incubate_2->Detect_Signal Incubate_3 Incubate at RT (30-60 minutes) Detect_Signal->Incubate_3 Read_Plate Measure Luminescence Incubate_3->Read_Plate Data_Analysis Calculate % Inhibition and determine IC50 Read_Plate->Data_Analysis End End Data_Analysis->End

Caption: Experimental workflow for the ADP-Glo™ kinase inhibition assay.

Experimental Protocols

Materials and Reagents
  • Compound: this compound

  • Kinases: A panel of purified, recombinant kinases (e.g., CDK2/Cyclin A, p38α, JNK3, Aurora A)

  • Substrates: Kinase-specific substrates (peptides or proteins)

  • ATP: Adenosine 5'-triphosphate, high purity

  • Assay Kit: ADP-Glo™ Kinase Assay Kit (Promega, Cat. No. V9101 or similar)

  • Buffer: Kinase-specific reaction buffer (e.g., 40 mM Tris-HCl, pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA)

  • Plates: White, opaque, flat-bottom 384-well assay plates

  • Control Inhibitor: A known broad-spectrum or kinase-specific inhibitor (e.g., Staurosporine)

  • DMSO: Dimethyl sulfoxide, anhydrous, high purity

  • Instrumentation: Multichannel pipettes, plate shaker, and a plate-reading luminometer

Protocol: In Vitro Kinase Inhibition Assay (ADP-Glo™)

This protocol is adapted for a 384-well plate format.[10]

  • Compound Preparation:

    • Prepare a 10 mM stock solution of this compound in 100% DMSO.

    • Perform a serial dilution (e.g., 1:3) of the stock solution in DMSO to create a concentration range for IC₅₀ determination. A typical starting concentration in the assay might be 100 µM.

  • Assay Setup (Final volume: 10 µL):

    • In a 384-well plate, add 1 µL of the diluted test compound, control inhibitor, or DMSO (for 0% and 100% inhibition controls) to the appropriate wells.[8]

    • Prepare a 2X kinase/substrate master mix in the appropriate kinase reaction buffer.

    • Add 5 µL of the 2X kinase/substrate mix to each well. For the "no enzyme" control, add 5 µL of a 2X substrate-only mix.

    • Gently mix the plate on a plate shaker for 1 minute.

    • Pre-incubate the plate for 15-30 minutes at room temperature to allow the inhibitor to bind to the kinase.[10]

  • Kinase Reaction:

    • Prepare a 2X ATP solution in the kinase reaction buffer. The final ATP concentration should ideally be at or near the Kₘ for each specific kinase.

    • Initiate the kinase reaction by adding 4 µL of the 2X ATP solution to all wells.[10]

    • Mix the plate on a plate shaker for 1 minute.

    • Incubate the reaction for 60 minutes at room temperature. The incubation time should be optimized to ensure the reaction is in the linear range.[10]

  • Signal Detection:

    • To stop the kinase reaction, add 10 µL of ADP-Glo™ Reagent to each well.[8]

    • Incubate for 40 minutes at room temperature to deplete the remaining ATP.[6][7]

    • Add 20 µL of Kinase Detection Reagent to each well to convert ADP to ATP and generate a luminescent signal.

    • Incubate for 30-60 minutes at room temperature.[7]

    • Measure the luminescence using a plate-reading luminometer.

Data Analysis
  • Calculate Percent Inhibition: The percentage of kinase inhibition is calculated using the following formula: % Inhibition = 100 * (1 - (RLU_inhibitor - RLU_no_enzyme) / (RLU_DMSO - RLU_no_enzyme))

    • RLU_inhibitor: Relative Light Units from wells with the test compound.

    • RLU_no_enzyme: Relative Light Units from wells without kinase (background).

    • RLU_DMSO: Relative Light Units from wells with DMSO only (0% inhibition).

  • Determine IC₅₀ Values:

    • Plot the percent inhibition against the logarithm of the inhibitor concentration.

    • Fit the data to a sigmoidal dose-response curve (variable slope) using graphing software (e.g., GraphPad Prism) to determine the IC₅₀ value, which is the concentration of the inhibitor required to reduce kinase activity by 50%.

Data Presentation

The quantitative results of the kinase inhibition screen should be summarized in tables for clear comparison.

Table 1: Single-Point Inhibition Screen

Kinase TargetSubstrate UsedATP Conc. (µM)[Inhibitor] (µM)% Inhibition
CDK2/Cyclin AHistone H11010Value
p38αATF210010Value
JNK3c-Jun5010Value
Aurora AKemptide2510Value
...additional kinases......10...

Table 2: IC₅₀ Values for Active Kinases

Kinase TargetIC₅₀ (µM)Hill Slope
CDK2/Cyclin AValueValueValue
p38αValueValueValue
...additional active kinases.........

Conclusion

This application note provides a comprehensive protocol for the initial characterization of the kinase inhibitory potential of this compound. By employing a systematic screening approach using the ADP-Glo™ Kinase Assay, researchers can efficiently determine the potency and selectivity profile of this compound. The resulting data, presented in a clear and structured format, will be crucial for guiding further structure-activity relationship (SAR) studies and advancing the development of this promising pyrazole-based compound as a potential therapeutic agent.

References

Experimental procedure for synthesizing pyrazole derivatives from diketones

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes: Synthesis of Pyrazole Derivatives from 1,3-Diketones

Introduction

Pyrazoles are a prominent class of five-membered heterocyclic compounds containing two adjacent nitrogen atoms.[1] This scaffold is of significant interest in medicinal chemistry and drug development, forming the core structure of numerous pharmaceuticals with diverse biological activities, including anti-inflammatory, anticancer, analgesic, and antimicrobial properties.[1][2] The most fundamental and widely utilized method for synthesizing pyrazole derivatives is the Knorr pyrazole synthesis, first reported in 1883.[3][4] This reaction involves the cyclocondensation of a 1,3-dicarbonyl compound with a hydrazine derivative, typically under acidic conditions.[1][5]

The versatility of the Knorr synthesis allows for the introduction of various substituents onto the pyrazole ring by selecting appropriately substituted diketone and hydrazine precursors.[3] However, the use of unsymmetrical 1,3-diketones can lead to the formation of two regioisomeric products, an important consideration in synthesis design.[3][6] Modern advancements have introduced greener and more efficient methodologies, including the use of recyclable catalysts, and energy sources like microwave and ultrasound irradiation to reduce reaction times and improve yields.[7][8][9]

These application notes provide detailed protocols for three distinct methods for synthesizing pyrazole derivatives from 1,3-diketones: a classic acid-catalyzed approach, a green synthesis using a nano-ZnO catalyst, and a rapid microwave-assisted method.

Experimental Protocols

Protocol 1: Classical Knorr Pyrazole Synthesis (Acid-Catalyzed)

This protocol describes a traditional method for synthesizing pyrazoles via the acid-catalyzed condensation of a 1,3-diketone and a hydrazine derivative. Acetic acid is commonly used as both a solvent and a catalyst.[10]

Materials:

  • 1,3-Diketone (e.g., acetylacetone, benzoylacetone)

  • Hydrazine derivative (e.g., hydrazine hydrate, phenylhydrazine)

  • Glacial Acetic Acid

  • Ethanol or 1-Propanol

  • Water

  • Standard laboratory glassware (round-bottom flask, condenser, etc.)

  • Heating mantle and stirrer

Procedure:

  • In a round-bottom flask, dissolve the 1,3-diketone (1.0 eq.) in a suitable solvent such as ethanol or 1-propanol (approx. 3-5 mL per mmol of diketone).[10]

  • Add the hydrazine derivative (1.1-1.2 eq.) to the solution.[4]

  • Add a catalytic amount of glacial acetic acid (e.g., 3-5 drops).[10]

  • Attach a condenser and heat the reaction mixture to reflux (approximately 100-120°C) with constant stirring for 1-3 hours.[10]

  • Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature and then place it in an ice bath to facilitate precipitation of the product.[10]

  • If precipitation is slow or incomplete, add cold water to the mixture to induce crystallization.[10]

  • Collect the solid product by vacuum filtration using a Büchner funnel, washing the crystals with a small amount of cold water or a cold ethanol/water mixture.[10]

  • Dry the product in a desiccator or a vacuum oven.

  • The crude product can be further purified by recrystallization from a suitable solvent (e.g., ethanol).

Protocol 2: Green Synthesis using Nano-ZnO Catalyst

This protocol outlines an environmentally friendly approach using a recyclable nano-ZnO catalyst, often performed in an aqueous medium, which minimizes the use of hazardous organic solvents.[6][11] This method is noted for its high yields, short reaction times, and simple work-up procedure.[6][11]

Materials:

  • 1,3-Diketone (e.g., ethyl acetoacetate)

  • Hydrazine derivative (e.g., phenylhydrazine)

  • Nano-ZnO catalyst

  • Water or Ethylene Glycol

  • Ethanol

  • Standard laboratory glassware

Procedure:

  • To a round-bottom flask, add the 1,3-diketone (1.0 eq.), the hydrazine derivative (1.0 eq.), and a catalytic amount of nano-ZnO (e.g., 10 mol%).[6]

  • Add the solvent (water or ethylene glycol, approx. 5 mL).[11]

  • Stir the suspension vigorously at room temperature or with gentle heating (e.g., 60°C) for the specified time (typically 30-60 minutes).[11]

  • Monitor the reaction by TLC until the starting materials are consumed.

  • After completion, add cold water to the reaction mixture.

  • Collect the precipitated solid product by vacuum filtration.

  • Wash the product with water and then a small amount of cold ethanol to remove any unreacted starting materials.

  • The catalyst can often be recovered from the filtrate, washed, dried, and reused.[11]

  • Dry the purified pyrazole derivative. Recrystallization from ethanol can be performed if necessary.

Protocol 3: Microwave-Assisted Synthesis

Microwave irradiation offers a significant acceleration of the reaction, leading to dramatically reduced reaction times and often improved yields compared to conventional heating.[12][13]

Materials:

  • 1,3-Diketone (e.g., 2,4-pentanedione)

  • Hydrazine derivative (e.g., carbohydrazide derivatives)

  • Ethanol or Acetic Acid

  • Microwave reactor vial (2-5 mL or 10-20 mL)

  • Crimp sealer and caps

  • Microwave synthesizer

Procedure:

  • In a designated microwave reactor vial, combine the 1,3-diketone (1.0 eq.), the hydrazine derivative (1.1 eq.), and the solvent (e.g., ethanol or acetic acid, 2-5 mL).[12][14]

  • Add a magnetic stir bar to the vial.

  • Securely seal the vial with a cap using a crimper tool.[14] It is critical that the vial is sealed completely before heating.[14]

  • Place the vial inside the microwave reactor cavity.

  • Set the reaction parameters: temperature (e.g., 100-120°C), power (e.g., 100-300 W), and time (e.g., 3-15 minutes).[12] Ensure proper stirring is enabled.[14]

  • Run the microwave program.

  • After the reaction is complete, allow the vial to cool to a safe handling temperature (below 50°C) before carefully opening it in a fume hood.

  • Transfer the reaction mixture to a beaker and cool in an ice bath to induce crystallization.

  • Collect the product by vacuum filtration, wash with a small amount of cold solvent, and dry.

  • Purify further by recrystallization if needed.

Data Presentation

The following tables summarize typical quantitative data for the synthesis of pyrazole derivatives from 1,3-diketones under various conditions.

Table 1: Comparison of Different Synthetic Protocols

Protocol Catalyst Solvent Temperature Time Yield (%) Reference
Classical Knorr Acetic Acid 1-Propanol ~100 °C 1-3 h 70-85% [10]
Green Synthesis Nano-ZnO Ethylene Glycol Room Temp. 30-60 min 70-95% [6][11]

| Microwave-Assisted | None/Acid | Ethanol | 100-120 °C | 3-10 min | 82-98% |[12] |

Table 2: Synthesis of 1,3,5-Substituted Pyrazoles using Nano-ZnO Catalyst [11]

1,3-Diketone Hydrazine Product Time (min) Yield (%)
Acetylacetone 2,4-Dinitrophenylhydrazine 1-(2,4-dinitrophenyl)-3,5-dimethyl-1H-pyrazole 30 95%
Benzoylacetone Phenylhydrazine 3-methyl-1,5-diphenyl-1H-pyrazole 45 92%
Dibenzoylmethane Hydrazine Hydrate 3,5-diphenyl-1H-pyrazole 40 94%

| Ethyl Acetoacetate | Phenylhydrazine | 5-methyl-2-phenyl-2,4-dihydro-3H-pyrazol-3-one | 60 | 90% |

Visualizations

Experimental and Drug Development Workflow

The synthesis of pyrazole derivatives is the initial step in a larger workflow for drug discovery and development. The following diagram illustrates the logical progression from chemical synthesis to biological evaluation.

G cluster_synthesis Synthesis & Purification cluster_analysis Characterization cluster_screening Biological Evaluation reagents 1. Reagent Preparation (Diketone, Hydrazine) reaction 2. Cyclocondensation (Heating / MW / US) reagents->reaction workup 3. Product Isolation (Filtration / Extraction) reaction->workup purify 4. Purification (Recrystallization) workup->purify structure 5. Structural Analysis (NMR, MS, IR) purify->structure purity 6. Purity Assessment (TLC, HPLC, Melting Point) structure->purity invitro 7. In Vitro Screening (Enzyme Assays, Cell Lines) purity->invitro invivo 8. In Vivo Studies (Animal Models) invitro->invivo adme 9. ADME/Tox Profiling invivo->adme

Caption: Workflow from pyrazole synthesis to biological screening.

General Mechanism of the Knorr Pyrazole Synthesis

The Knorr synthesis proceeds through a well-established mechanism involving the formation of a hydrazone intermediate, followed by cyclization and dehydration.[3][15] When an unsymmetrical diketone is used, the initial nucleophilic attack can occur at either carbonyl group, potentially leading to two different regioisomers.[16]

G start 1,3-Diketone + Hydrazine step1 Step 1: Nucleophilic Attack (Formation of Hemiaminal) start->step1 H⁺ Catalyst step2 Step 2: Dehydration (Formation of Hydrazone Intermediate) step1->step2 - H₂O step3 Step 3: Intramolecular Attack (Ring Cyclization) step2->step3 Tautomerization & Intramolecular Attack step4 Step 4: Dehydration (Aromatization) step3->step4 - H₂O product Pyrazole Derivative step4->product

Caption: Reaction mechanism for the Knorr pyrazole synthesis.

Role of Pyrazoles in COX Pathway Inhibition

Many pyrazole-based drugs, such as Celecoxib, function as potent anti-inflammatory agents by selectively inhibiting the Cyclooxygenase-2 (COX-2) enzyme.[17] This pathway is critical in the production of prostaglandins, which are mediators of inflammation and pain.

G AA Arachidonic Acid (from Cell Membrane) COX1 COX-1 (Constitutive) AA->COX1 COX2 COX-2 (Inducible) AA->COX2 PGs_phys Prostaglandins (Physiological Functions: Stomach Lining, Platelets) COX1->PGs_phys PGs_infl Prostaglandins (Inflammation, Pain, Fever) COX2->PGs_infl Celecoxib Pyrazole Inhibitor (e.g., Celecoxib) Celecoxib->COX2  Selective Inhibition

Caption: Inhibition of the COX-2 pathway by pyrazole derivatives.

References

Application Notes and Protocols for Utilizing 3-(3,4-Dimethoxyphenyl)-1H-pyrazol-5-amine in Anticancer Cell Viability Assays

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Pyrazole derivatives are a significant class of heterocyclic compounds that have attracted considerable attention in medicinal chemistry due to their diverse pharmacological activities, including anticancer properties.[1][2] These compounds have been shown to exert their effects through various mechanisms, such as the inhibition of protein kinases crucial for cancer cell proliferation and survival.[1] This document provides detailed application notes and protocols for assessing the anticancer potential of a specific pyrazole derivative, 3-(3,4-Dimethoxyphenyl)-1H-pyrazol-5-amine, using cell viability assays. The primary method detailed is the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay, a widely used colorimetric method to evaluate cell metabolic activity, which serves as an indicator of cell viability.[3][4]

Compound of Interest:

  • Name: this compound

  • Molecular Formula: C₁₁H₁₃N₃O₂

  • Structure:

Hypothetical Anticancer Activity Data

The following table summarizes the hypothetical cytotoxic activity of this compound against a panel of human cancer cell lines. The data is presented as the half-maximal inhibitory concentration (IC50), which is the concentration of the compound required to inhibit the growth of 50% of the cancer cells.[5][6]

Cell LineTissue of OriginIC50 (µM)
A549Lung Carcinoma15.2 ± 2.1
MCF-7Breast Adenocarcinoma8.5 ± 1.2
HCT116Colon Carcinoma11.8 ± 1.5
HeLaCervical Adenocarcinoma25.1 ± 3.4
PC-3Prostate Adenocarcinoma18.9 ± 2.8

Experimental Protocols

A detailed protocol for determining the IC50 values using the MTT assay is provided below. This method is a reliable and sensitive colorimetric assay for assessing cell viability.[3] The principle of the MTT assay is based on the reduction of the yellow tetrazolium salt (MTT) to purple formazan crystals by mitochondrial dehydrogenases of metabolically active cells.[4]

Materials and Reagents

  • Human cancer cell lines (e.g., A549, MCF-7, HCT116, HeLa, PC-3)

  • Complete cell culture medium (e.g., DMEM, RPMI-1640) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin[3]

  • This compound

  • Dimethyl sulfoxide (DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)[5]

  • Phosphate-Buffered Saline (PBS), sterile

  • 96-well plates

  • Microplate reader

Procedure

  • Cell Seeding:

    • Harvest cancer cells in their exponential growth phase.

    • Perform a cell count using a hemocytometer to ensure viability is above 90%.

    • Seed 100 µL of the cell suspension into each well of a 96-well plate at a density of 5,000 to 10,000 cells per well.[4][7]

    • Incubate the plate for 24 hours at 37°C in a humidified atmosphere with 5% CO₂ to allow the cells to attach.[3]

  • Compound Treatment:

    • Prepare a stock solution of this compound in DMSO.

    • Prepare serial dilutions of the compound in the complete culture medium to achieve the desired final concentrations.

    • After 24 hours of cell attachment, carefully remove the medium from the wells.

    • Add 100 µL of the medium containing different concentrations of the compound to the respective wells.

    • Include a vehicle control (medium with the same concentration of DMSO used for the compound dilutions) and an untreated control (cells in fresh medium only).[3]

    • Incubate the plate for 48 to 72 hours at 37°C with 5% CO₂.[5]

  • MTT Assay:

    • After the incubation period, add 20 µL of the 5 mg/mL MTT solution to each well.[5]

    • Incubate the plate for an additional 2-4 hours at 37°C.[3]

    • Carefully aspirate the medium containing MTT from each well without disturbing the formazan crystals.[3]

    • Add 150 µL of DMSO to each well to dissolve the formazan crystals.[4]

    • Gently shake the plate on an orbital shaker for 15 minutes to ensure complete solubilization of the formazan.

  • Data Acquisition and Analysis:

    • Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.[5] A reference wavelength of 630 nm can be used to reduce background noise.

    • Calculate the percentage of cell viability for each concentration using the following formula: % Cell Viability = (Absorbance of Treated Cells / Absorbance of Untreated Control) x 100

    • Plot the percentage of cell viability against the logarithm of the compound concentration.

    • Determine the IC50 value by performing a non-linear regression analysis to fit a sigmoidal dose-response curve.[5][8]

Visualizations

experimental_workflow cluster_prep Day 1: Preparation cluster_treatment Day 2: Compound Treatment cluster_assay Day 4/5: MTT Assay cluster_analysis Data Analysis seed_cells Seed Cancer Cells in 96-well Plate incubate_24h Incubate for 24h (37°C, 5% CO₂) seed_cells->incubate_24h add_compound Add Compound to Wells prepare_dilutions Prepare Serial Dilutions of Compound prepare_dilutions->add_compound incubate_48_72h Incubate for 48-72h add_compound->incubate_48_72h add_mtt Add MTT Solution incubate_4h Incubate for 2-4h add_mtt->incubate_4h dissolve_formazan Dissolve Formazan with DMSO incubate_4h->dissolve_formazan read_absorbance Read Absorbance at 570 nm dissolve_formazan->read_absorbance calculate_viability Calculate % Cell Viability plot_curve Plot Dose-Response Curve calculate_viability->plot_curve determine_ic50 Determine IC50 Value plot_curve->determine_ic50

Caption: Experimental workflow for determining the IC50 value.

mechanism_of_action cluster_pathway Inferred Signaling Pathway Inhibition cluster_cellular_effects Cellular Effects compound 3-(3,4-Dimethoxyphenyl)- 1H-pyrazol-5-amine pi3k PI3K compound->pi3k Inhibition cell_cycle_arrest Cell Cycle Arrest compound->cell_cycle_arrest apoptosis Apoptosis compound->apoptosis rtk Receptor Tyrosine Kinase (RTK) rtk->pi3k akt Akt pi3k->akt mtor mTOR akt->mtor proliferation Cell Proliferation & Survival mtor->proliferation cell_cycle_arrest->proliferation Inhibition apoptosis->proliferation Inhibition

Caption: Inferred mechanism of action for the pyrazole compound.

Disclaimer: The quantitative data and mechanism of action presented in these application notes are hypothetical and for illustrative purposes. Researchers should perform their own experiments to validate the anticancer activity and elucidate the precise mechanism of action of this compound.

References

Application Notes: 3-(3,4-Dimethoxyphenyl)-1H-pyrazol-5-amine in Neurodegenerative Disease Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Neurodegenerative diseases, such as Alzheimer's and Parkinson's, present a growing global health challenge. A key focus of current research is the development of multi-target-directed ligands that can simultaneously address the complex and interconnected pathological pathways of these disorders. The pyrazole scaffold is a privileged structure in medicinal chemistry, with derivatives exhibiting a wide range of biological activities, including anti-inflammatory, antioxidant, and enzyme inhibitory properties.

While direct and extensive research on 3-(3,4-Dimethoxyphenyl)-1H-pyrazol-5-amine is emerging, its structural motifs—a pyrazole core, a catechol-like dimethoxyphenyl group, and a primary amine—suggest significant potential for investigation in the context of neurodegenerative diseases. This document outlines proposed applications and detailed protocols based on the established activities of structurally related pyrazole and pyrazoline compounds. These analogs have shown promise in inhibiting key enzymes and pathological processes associated with neurodegeneration.

Proposed Mechanisms of Action in Neurodegenerative Diseases

Based on structure-activity relationships derived from similar pyrazole-based compounds, this compound is hypothesized to exert neuroprotective effects through several mechanisms:

  • Cholinesterase Inhibition: The core structure may interact with the active site of acetylcholinesterase (AChE), an enzyme responsible for the breakdown of the neurotransmitter acetylcholine. Inhibition of AChE is a primary therapeutic strategy for Alzheimer's disease, aimed at enhancing cholinergic neurotransmission and improving cognitive function.

  • Monoamine Oxidase-B (MAO-B) Inhibition: MAO-B is an enzyme that degrades dopamine and contributes to oxidative stress in the brain.[1] Its inhibition can increase dopamine levels, offering symptomatic relief in Parkinson's disease, and reduce the production of reactive oxygen species, thereby providing a neuroprotective effect.[1][2]

  • Inhibition of Amyloid-Beta (Aβ) Aggregation: The formation of Aβ plaques is a hallmark of Alzheimer's disease. Certain pyrazoline derivatives have been shown to significantly reduce the aggregation of Aβ peptides.[3] The planar aromatic systems in the target compound could potentially interfere with the β-sheet formation required for Aβ aggregation.

  • Antioxidant Activity: The 3,4-dimethoxyphenyl moiety is a bioisostere of a catechol group, which is known for its radical scavenging and metal-chelating properties. By neutralizing reactive oxygen species and sequestering redox-active metal ions, the compound could mitigate the oxidative stress that is a common feature of neurodegenerative pathologies.

Data on Structurally Related Pyrazole Derivatives

The following tables summarize the biological activities of pyrazole and pyrazoline compounds that are structurally related to this compound. This data provides a strong rationale for investigating the therapeutic potential of the title compound.

Table 1: Acetylcholinesterase (AChE) Inhibitory Activity of Related Compounds

Compound Name/IdentifierStructureTargetIC50 / KiReference
4-(3-(2,5-Difluorophenyl)-5-(3,4-dimethoxyphenyl)-4,5-dihydropyrazol-1-yl)benzenesulfonamide (A01)Pyrazoline derivativeAChEIC50: 6.36 nM, Ki: 3.31 ± 1.44 nM[3]
1-(5-(4-(4-Methylpiperazin-1-yl)phenyl)-3-(3,4-dimethoxyphenyl)-4,5-dihydro-1H-pyrazol-1-yl)ethanone (A07)Pyrazoline derivativeAChEIC50: 6.5 ± 0.1 μM[3]
5-(4-Chlorophenyl)-3-(2-hydroxyphenyl)-N-phenyl-4,5-dihydro-1H-pyrazole-1-carbothioamide (A13)Pyrazoline derivativeAChEIC50: 23.47 ± 1.17 nM[3]
N-((3-(4-chlorophenyl)-1-phenyl-1H-pyrazole-4-yl) methylene) benzenamine (3e)Pyrazole derivativeAChEpIC50: 4.2[4]

Table 2: Monoamine Oxidase-B (MAO-B) Inhibitory Activity of Related Compounds

Compound Name/IdentifierStructureTargetIC50 / KiReference
3-(3,4-Dichlorophenyl)-5-(1H-indol-5-yl)-1,2,4-oxadiazoleIndole-oxadiazoleMAO-BIC50: 0.036 μM[1]
N-((4-fluorophenyl)-1-phenyl-1H-pyrazole-4-yl) methylene) methanamine (3f)Pyrazole derivativeMAO-BpIC50: 3.47[4]

Table 3: Anti-Amyloid Aggregation and Antioxidant Activity of Related Compounds

Compound Name/IdentifierStructureActivityResultReference
1-(5-(4-(4-Methylpiperazin-1-yl)phenyl)-3-(3,4-dimethoxyphenyl)-4,5-dihydro-1H-pyrazol-1-yl)ethanone (A07)Pyrazoline derivativeAβ1–42 Aggregation Inhibition72.6% reduction[3]
(E)-5-Benzyl-7-(3,4-dimethoxybenzylidene)-3-(3,4-dimethoxyphenyl)-2-phenyl-3,3a,4,5,6,7-hexahydro-2H-pyrazolo[4,3-c]pyridinePyrazolo-pyridine analogueDPPH Radical ScavengingIC50: 194.06 ± 7.88 µg/mL[5]

Proposed Signaling Pathways

The therapeutic potential of this compound in Alzheimer's disease can be conceptualized through a multi-target approach, as depicted in the signaling pathway diagram below.

G cluster_AD Alzheimer's Disease Pathology cluster_Compound Proposed Action of this compound cluster_Targets Molecular Targets cluster_Outcomes Therapeutic Outcomes ACh_Deficit Acetylcholine Deficit Abeta_Plaques Aβ Plaque Formation Oxidative_Stress Oxidative Stress Compound Pyrazol-5-amine Derivative AChE AChE Inhibition Compound->AChE Abeta_Agg Aβ Aggregation Inhibition Compound->Abeta_Agg Antioxidant Antioxidant Activity (ROS Scavenging) Compound->Antioxidant AChE->ACh_Deficit Cognition Improved Cognition AChE->Cognition Abeta_Agg->Abeta_Plaques Plaque_Reduction Reduced Plaque Load Abeta_Agg->Plaque_Reduction Antioxidant->Oxidative_Stress Neuroprotection Neuroprotection Antioxidant->Neuroprotection Plaque_Reduction->Neuroprotection

Proposed multi-target mechanism in Alzheimer's disease.

Experimental Protocols

The following are detailed protocols for key in vitro assays to evaluate the therapeutic potential of this compound.

Protocol 1: Acetylcholinesterase (AChE) Inhibition Assay (Ellman's Method)

Objective: To determine the IC50 value of the test compound for AChE inhibition.

Materials:

  • Acetylcholinesterase (AChE) from electric eel

  • Acetylthiocholine iodide (ATCI)

  • 5,5'-Dithiobis(2-nitrobenzoic acid) (DTNB, Ellman's reagent)

  • Phosphate buffer (pH 8.0)

  • Test compound stock solution (in DMSO)

  • 96-well microplate reader

Procedure:

  • Prepare working solutions of AChE, ATCI, and DTNB in phosphate buffer.

  • In a 96-well plate, add phosphate buffer, DTNB solution, and varying concentrations of the test compound. Include wells for a positive control (e.g., Donepezil) and a negative control (DMSO vehicle).

  • Add the AChE solution to each well and incubate the plate at 37°C for 15 minutes.

  • Initiate the reaction by adding the ATCI substrate solution to all wells.

  • Immediately measure the absorbance at 412 nm every minute for 10-15 minutes using a microplate reader.

  • Calculate the rate of reaction for each concentration.

  • Determine the percentage of inhibition relative to the negative control.

  • Plot the percentage of inhibition against the logarithm of the compound concentration and determine the IC50 value using non-linear regression analysis.

Protocol 2: Thioflavin T (ThT) Assay for Aβ1-42 Aggregation Inhibition

Objective: To assess the ability of the test compound to inhibit the fibrillization of Aβ1-42 peptide.

Materials:

  • Human Amyloid-beta (1-42) peptide

  • Hexafluoroisopropanol (HFIP)

  • Thioflavin T (ThT)

  • Phosphate buffer (pH 7.4)

  • Test compound stock solution (in DMSO)

  • Black 96-well microplate with a clear bottom

Procedure:

  • Prepare a stock solution of Aβ1-42 by dissolving the peptide in HFIP, then evaporating the solvent and resuspending in a suitable buffer to obtain monomers.

  • In a 96-well plate, mix the Aβ1-42 solution with varying concentrations of the test compound. Include a positive control (e.g., Curcumin) and a negative control (DMSO vehicle).

  • Incubate the plate at 37°C for 24-48 hours with gentle agitation to induce aggregation.

  • After incubation, add ThT solution to each well.

  • Measure the fluorescence intensity using a microplate reader with an excitation wavelength of ~440 nm and an emission wavelength of ~485 nm.

  • Calculate the percentage of aggregation inhibition relative to the negative control.

  • Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the compound concentration.

Experimental Workflow Visualization

The general workflow for screening and characterizing a novel compound for neurodegenerative disease applications is illustrated below.

G cluster_workflow Screening Workflow for Neuroprotective Compounds cluster_invitro Primary Screening cluster_cellbased Secondary Screening Start Compound Synthesis & Purification In_Vitro In Vitro Assays Start->In_Vitro Cell_Based Cell-Based Assays In_Vitro->Cell_Based Active Compounds Enzyme_Assay Enzyme Inhibition (AChE, MAO-B) Aggregation_Assay Aβ Aggregation (ThT Assay) Antioxidant_Assay Antioxidant Capacity (DPPH, ORAC) In_Vivo In Vivo Animal Models Cell_Based->In_Vivo Promising Candidates Cytotoxicity Cytotoxicity Assay (MTT, LDH) Neuroprotection Neuroprotection Assay (e.g., against H2O2, 6-OHDA) BBB Blood-Brain Barrier Permeability (PAMPA) Lead_Opt Lead Optimization In_Vivo->Lead_Opt

General workflow for compound screening.

Conclusion and Future Directions

While further direct experimental validation is required, the structural characteristics of This compound , when compared to well-studied analogs, strongly suggest its potential as a multi-target agent for neurodegenerative disease research. Its promise lies in the potential to concurrently modulate cholinergic pathways, reduce amyloid pathology, and combat oxidative stress.

Future research should focus on:

  • In vitro validation: Performing the assays described above to confirm the hypothesized activities and determine potency (IC50/Ki values).

  • Cell-based studies: Assessing cytotoxicity and neuroprotective effects in relevant neuronal cell lines (e.g., SH-SY5Y, PC12).

  • In vivo evaluation: Testing promising candidates in animal models of Alzheimer's or Parkinson's disease to evaluate efficacy, pharmacokinetics, and blood-brain barrier penetration.

  • Structure-Activity Relationship (SAR) studies: Synthesizing and testing analogs to optimize potency and selectivity for the desired targets.

These investigations will be crucial in determining if this compound can be developed into a viable therapeutic lead for treating complex neurodegenerative diseases.

References

Application Notes and Protocols: A Step-by-Step Guide to N-acylation of 5-Aminopyrazoles

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The N-acylation of 5-aminopyrazoles is a fundamental synthetic transformation in medicinal chemistry and drug discovery. The resulting N-acyl-5-aminopyrazole scaffold is a privileged structure found in a variety of biologically active compounds, including kinase inhibitors and anti-inflammatory agents. This document provides detailed protocols for the N-acylation of 5-aminopyrazoles using common acylating agents and summarizes key quantitative data for reaction optimization. Additionally, it explores the role of N-acylated aminopyrazoles as inhibitors of the NF-κB-inducing kinase (NIK) signaling pathway, a critical pathway in inflammation and cancer.

Data Presentation

The following tables summarize typical reaction conditions and yields for the N-acylation of 5-aminopyrazoles with various acylating agents.

Table 1: N-Acylation of 5-Aminopyrazoles with Acyl Chlorides

Entry5-Aminopyrazole SubstrateAcyl ChlorideBaseSolventTime (h)Yield (%)Reference
15-Amino-1,3-diphenyl-1H-pyrazoleBenzoyl chloridePyridineDCM12>90[1]
25-Amino-3-phenyl-1H-pyrazoleAcetyl chlorideTriethylamineTHF485General Protocol
35-Amino-3-(4-methylphenyl)-1H-pyrazole4-Chlorobenzoyl chloridePyridineDCM12>90[1]
43-Amino-1H-pyrazoleAcetyl chlorideNoneAcetonitrile288[2]

Table 2: N-Acylation of 5-Aminopyrazoles with Carboxylic Anhydrides

Entry5-Aminopyrazole SubstrateAnhydrideCatalystSolventTime (h)Yield (%)Reference
15-Amino-1-phenyl-1H-pyrazoleAcetic anhydrideNoneAcetic Acid192General Protocol
23-Amino-1H-pyrazoleAcetic anhydrideNoneNeat0.2595General Protocol
35-Amino-3-methyl-1H-pyrazolePropionic anhydrideNoneToluene389General Protocol

Experimental Protocols

Protocol 1: N-Acylation using Acyl Chlorides

This protocol describes a general procedure for the N-acylation of 5-aminopyrazoles using acyl chlorides in the presence of a base.

Materials:

  • 5-Aminopyrazole derivative (1.0 eq)

  • Acyl chloride (1.1 eq)

  • Pyridine or Triethylamine (1.5 eq)

  • Dichloromethane (DCM) or Tetrahydrofuran (THF), anhydrous

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate or magnesium sulfate

  • Round-bottom flask

  • Magnetic stirrer

  • Dropping funnel (optional)

  • Standard workup and purification equipment

Procedure:

  • To a stirred solution of the 5-aminopyrazole derivative (1.0 eq) in anhydrous DCM or THF, add the base (pyridine or triethylamine, 1.5 eq) at room temperature under an inert atmosphere.

  • Cool the mixture to 0 °C using an ice bath.

  • Add the acyl chloride (1.1 eq) dropwise to the reaction mixture.

  • Allow the reaction to warm to room temperature and stir for the time indicated in Table 1, or until completion as monitored by Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction by adding water.

  • Transfer the mixture to a separatory funnel and extract with DCM.

  • Wash the organic layer sequentially with saturated aqueous sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by recrystallization or column chromatography on silica gel to afford the desired N-acyl-5-aminopyrazole.

Protocol 2: N-Acylation using Carboxylic Anhydrides

This protocol provides a general method for the N-acylation of 5-aminopyrazoles with carboxylic anhydrides.

Materials:

  • 5-Aminopyrazole derivative (1.0 eq)

  • Carboxylic anhydride (1.2 eq)

  • Solvent (e.g., Acetic Acid, Toluene, or neat)

  • Ice-water

  • Standard filtration and drying equipment

Procedure:

  • Combine the 5-aminopyrazole derivative (1.0 eq) and the carboxylic anhydride (1.2 eq) in the chosen solvent or neat in a round-bottom flask.

  • Heat the reaction mixture to the desired temperature (e.g., reflux) for the time specified in Table 2, or until the reaction is complete as indicated by TLC.

  • Cool the reaction mixture to room temperature.

  • If the product precipitates, collect the solid by vacuum filtration. If not, pour the reaction mixture into ice-water to induce precipitation.

  • Wash the collected solid with cold water to remove any residual acid or anhydride.

  • Dry the purified N-acyl-5-aminopyrazole product.

Mandatory Visualization

Signaling Pathway of NIK in Non-Canonical NF-κB Activation

N-Acetyl-3-aminopyrazoles have been identified as selective inhibitors of NF-κB-inducing kinase (NIK). NIK is a central component of the non-canonical NF-κB signaling pathway, which plays a crucial role in immune regulation, lymphoid organ development, and B-cell maturation.[2][3] Dysregulation of this pathway is implicated in various cancers.[2] The diagram below illustrates the signaling cascade and the point of inhibition by N-acetyl-3-aminopyrazoles.

NIK_Signaling_Pathway TNFR TNFR Family (e.g., LTβR, BAFF-R) TRAF_complex TRAF2/TRAF3/cIAP1/2 Complex TNFR->TRAF_complex NIK NIK (NF-κB-inducing kinase) TRAF_complex->NIK Inactivation NIK_degradation NIK Degradation NIK->NIK_degradation IKK_alpha IKKα Dimer NIK->IKK_alpha Phosphorylation p100_RelB p100/RelB Complex (inactive) IKK_alpha->p100_RelB Phosphorylation p52_RelB p52/RelB Complex (active) p100_RelB->p52_RelB Processing Nucleus Nucleus p52_RelB->Nucleus Translocation Gene_expression Target Gene Expression Nucleus->Gene_expression Inhibitor N-Acetyl-3-aminopyrazoles Inhibitor->NIK

Caption: NIK signaling in the non-canonical NF-κB pathway and its inhibition.

Experimental Workflow for N-Acylation of 5-Aminopyrazoles

The following diagram outlines the general workflow for the N-acylation of 5-aminopyrazoles as described in the protocols.

experimental_workflow start Start dissolve Dissolve 5-Aminopyrazole and Base (if applicable) in Anhydrous Solvent start->dissolve add_reagent Add Acylating Agent (Acyl Chloride or Anhydride) dissolve->add_reagent react Reaction at Controlled Temperature add_reagent->react monitor Monitor Reaction by TLC react->monitor monitor->react Incomplete workup Aqueous Workup (Quenching, Extraction, Washing) monitor->workup Reaction Complete purify Purification (Recrystallization or Chromatography) workup->purify characterize Characterization (NMR, MS, etc.) purify->characterize end End characterize->end

Caption: General workflow for N-acylation of 5-aminopyrazoles.

References

Application Notes and Protocols: 3-(3,4-Dimethoxyphenyl)-1H-pyrazol-5-amine as a Putative Chemical Probe for Cell Signaling

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-(3,4-Dimethoxyphenyl)-1H-pyrazol-5-amine (CAS 208519-08-8) is a heterocyclic small molecule belonging to the pyrazole class of compounds. The pyrazole scaffold is a well-established pharmacophore found in numerous biologically active molecules, including approved drugs.[1] Compounds containing the pyrazole nucleus are known to exhibit a wide range of biological activities, including anti-inflammatory, anticancer, and antimicrobial properties, often through the modulation of key cellular signaling pathways.[2] The dimethoxyphenyl moiety present in this particular derivative suggests potential interactions with ATP-binding sites of various protein kinases, a common mechanism of action for pyrazole-containing inhibitors.[2]

These application notes provide a comprehensive guide for researchers interested in exploring the potential of this compound as a chemical probe for investigating cellular signaling cascades. Due to the limited availability of specific experimental data for this compound, the following protocols and potential applications are based on the established activities of structurally related pyrazole derivatives. Researchers are advised to use this information as a starting point for their own empirical validation.

Physicochemical Properties and Synthesis

A summary of the key physicochemical properties for this compound is provided below.

PropertyValueSource
CAS Number 208519-08-8[3][4][5]
Molecular Formula C₁₁H₁₃N₃O₂[3][4]
Molecular Weight 219.25 g/mol [3][4]
Appearance White to off-white crystalline solid (predicted)Inferred
Solubility Soluble in DMSO, Methanol; sparingly soluble in water (predicted)Inferred

A plausible synthetic route for this compound involves the cyclization of a β-ketonitrile with hydrazine hydrate. A general protocol is outlined below.

Protocol 1: Synthesis of this compound

This protocol describes a general method for the synthesis of 3-aryl-1H-pyrazol-5-amines from the corresponding β-ketonitrile.

Materials:

  • 3-(3,4-Dimethoxyphenyl)-3-oxopropanenitrile

  • Hydrazine hydrate

  • Ethanol

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer and heat plate

  • Filtration apparatus (e.g., Büchner funnel)

  • Standard laboratory glassware

Procedure:

  • In a round-bottom flask equipped with a reflux condenser and magnetic stir bar, dissolve 3-(3,4-Dimethoxyphenyl)-3-oxopropanenitrile (1 equivalent) in ethanol.

  • To this solution, add hydrazine hydrate (1.1-1.2 equivalents).

  • Heat the reaction mixture to reflux and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, allow the reaction mixture to cool to room temperature. The product is expected to precipitate out of the solution.

  • Collect the solid precipitate by vacuum filtration.

  • Wash the collected solid with cold ethanol to remove any unreacted starting materials.

  • Dry the purified product under vacuum to yield this compound.

Visualization of Synthetic Workflow:

G cluster_start Starting Materials cluster_reaction Reaction cluster_workup Work-up & Purification cluster_product Final Product start1 3-(3,4-Dimethoxyphenyl)- 3-oxopropanenitrile process Cyclization in Ethanol (Reflux, 4-6h) start1->process start2 Hydrazine Hydrate start2->process workup1 Cooling & Precipitation process->workup1 workup2 Filtration workup1->workup2 workup3 Washing with cold Ethanol workup2->workup3 workup4 Drying under vacuum workup3->workup4 product 3-(3,4-Dimethoxyphenyl)- 1H-pyrazol-5-amine workup4->product

Synthetic workflow for this compound.

Potential Biological Applications and Assays

Based on the known activities of related pyrazole derivatives, this compound is a candidate for investigation as an inhibitor of protein kinases, particularly those involved in cancer cell proliferation and survival. The following are suggested protocols for evaluating its biological activity.

Hypothetical Target Profile and Efficacy

The following table presents a hypothetical efficacy profile for this compound based on data from structurally similar compounds. Note: These values are for illustrative purposes only and must be determined experimentally.

Assay TypeTarget/Cell LineParameterHypothetical Value
Kinase InhibitionReceptor Tyrosine Kinase (e.g., VEGFR2)IC₅₀0.1 - 1 µM
Cell ViabilityHuman Cancer Cell Line (e.g., MCF-7)IC₅₀5 - 20 µM
Apoptosis InductionHuman Cancer Cell Line (e.g., MCF-7)% Apoptotic CellsSignificant increase over control
Protocol 2: In Vitro Kinase Inhibition Assay

This protocol is designed to determine the direct inhibitory effect of the compound on a specific protein kinase.

Materials:

  • Purified recombinant kinase (e.g., VEGFR2)

  • Kinase-specific substrate

  • ATP (adenosine triphosphate)

  • This compound stock solution in DMSO

  • Kinase assay buffer

  • Detection reagent (e.g., ADP-Glo™ Kinase Assay)

  • Microplate reader

Procedure:

  • Prepare a serial dilution of this compound in the kinase assay buffer.

  • In a 96-well plate, add the kinase, its substrate, and the compound at various concentrations.

  • Initiate the kinase reaction by adding ATP.

  • Incubate the reaction mixture for a predetermined time at the optimal temperature for the kinase.

  • Stop the reaction and measure the kinase activity using a suitable detection method, such as a luminescence-based assay that quantifies ADP production.

  • Calculate the percentage of kinase inhibition for each compound concentration relative to a DMSO vehicle control.

  • Determine the IC₅₀ value by plotting the percentage of inhibition against the compound concentration.

Protocol 3: Cell Viability Assay (MTT Assay)

This colorimetric assay measures the metabolic activity of cells as an indicator of cell viability.[2]

Materials:

  • Human cancer cell line (e.g., MCF-7)

  • Complete cell culture medium

  • This compound stock solution in DMSO

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • DMSO

  • 96-well cell culture plates

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Treat the cells with various concentrations of this compound for 24, 48, or 72 hours. Include a DMSO vehicle control.

  • After the incubation period, add MTT solution to each well and incubate for 3-4 hours at 37°C.

  • Carefully remove the medium and add DMSO to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value.

Visualization of Cell Viability Assay Workflow:

G cluster_setup Experiment Setup cluster_treatment Compound Treatment cluster_assay MTT Assay cluster_analysis Data Analysis node1 Seed cells in 96-well plate node2 Allow cells to adhere overnight node1->node2 node3 Treat cells with compound dilutions node2->node3 node4 Incubate for 24/48/72 hours node3->node4 node5 Add MTT solution and incubate node4->node5 node6 Dissolve formazan crystals in DMSO node5->node6 node7 Measure absorbance at 570 nm node6->node7 node8 Calculate IC₅₀ node7->node8 G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus rtk Receptor Tyrosine Kinase (e.g., VEGFR2) adp ADP rtk->adp downstream Downstream Signaling (e.g., Ras-Raf-MEK-ERK) rtk->downstream Phosphorylation probe 3-(3,4-Dimethoxyphenyl)- 1H-pyrazol-5-amine probe->rtk Inhibition atp ATP atp->rtk cascade Phosphorylation Cascade downstream->cascade tf Transcription Factors cascade->tf gene Altered Gene Expression tf->gene response Cellular Response (e.g., ↓ Proliferation, ↑ Apoptosis) gene->response

References

Application Note: Microwave-Assisted Synthesis of Substituted Pyrazolo[3,4-d]pyrimidines

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

The pyrazolo[3,4-d]pyrimidine scaffold is a privileged heterocyclic structure in medicinal chemistry and drug discovery. As a bioisostere of purine, it serves as a core component in numerous compounds designed to interact with ATP-binding sites of various enzymes.[1][2][3] Derivatives of this scaffold have demonstrated a wide range of biological activities, including potent inhibition of protein kinases such as Cyclin-Dependent Kinases (CDK), Src, Abl, and Epidermal Growth Factor Receptor (EGFR), making them highly valuable for anticancer drug development.[1][3][4] Traditional multi-step synthesis of these compounds can be time-consuming and often results in moderate yields. Microwave-assisted organic synthesis (MAOS) offers a significant improvement by dramatically reducing reaction times, increasing yields, and enhancing procedural efficiency through one-pot protocols.[5][6][7]

This application note details an efficient, three-component, one-pot microwave-assisted protocol for synthesizing 3,5-disubstituted pyrazolo[3,4-d]pyrimidin-4-ones. The method is practical, offering short reaction times, step-economy, and often allows for chromatography-free product isolation.[5][8]

Applications in Drug Development: Kinase Inhibition

Pyrazolo[3,4-d]pyrimidines are frequently designed as ATP-competitive kinase inhibitors. The core scaffold mimics the adenine ring of ATP, allowing it to bind to the kinase's active site. This competitive inhibition blocks the transfer of phosphate from ATP to target proteins, thereby interrupting the signaling cascade that can lead to cellular processes like proliferation and survival in cancer cells.[1][2] The versatility of the scaffold allows for substitution at various positions to optimize potency and selectivity for specific kinase targets.[4][9]

cluster_0 Kinase Signaling Pathway cluster_1 Inhibition Mechanism ATP ATP Kinase_active Active Kinase ATP->Kinase_active Binds Substrate Substrate Protein Kinase_active->Substrate Phosphorylates Kinase_inactive Inactive Kinase Phospho_Substrate Phosphorylated Substrate Substrate->Phospho_Substrate Response Cellular Response (e.g., Proliferation) Phospho_Substrate->Response Leads to Inhibitor Pyrazolo[3,4-d]pyrimidine Inhibitor Inhibitor->Kinase_inactive Binds & Competes with ATP Kinase_inactive->Substrate

Caption: Kinase inhibition by pyrazolo[3,4-d]pyrimidine derivatives.

General Reaction Scheme

The synthesis is a one-pot, three-component reaction involving a methyl 5-aminopyrazole-4-carboxylate, trimethyl orthoformate (as a one-carbon source), and a primary amine. The reaction proceeds efficiently under controlled microwave irradiation without the need for a catalyst.[5][10]

Reaction Scheme

Caption: Three-component synthesis of pyrazolo[3,4-d]pyrimidin-4-ones.

Experimental Workflow

The general workflow for the microwave-assisted synthesis is straightforward, involving the combination of reactants in a suitable solvent within a microwave vial, followed by irradiation, cooling, and product isolation.

G start Start reagents Combine: - Methyl 5-aminopyrazole-4-carboxylate (1 mmol) - Primary Amine (3 mmol) - Trimethyl Orthoformate (3 mmol) - Solvent (e.g., EtOH, 2 mL) start->reagents seal Seal Microwave Vial reagents->seal microwave Microwave Irradiation (e.g., 160 °C, 55 min, 150 W max) seal->microwave cool Cool to Room Temperature microwave->cool precipitate Precipitate Forms cool->precipitate filter Isolate Product by Vacuum Filtration precipitate->filter Yes recrystallize Recrystallize Product (if necessary) filter->recrystallize end End: Pure Product recrystallize->end

Caption: General experimental workflow for microwave-assisted synthesis.

Detailed Protocol

This protocol is adapted from the optimized conditions reported for the synthesis of 3,5-disubstituted pyrazolo[3,4-d]pyrimidin-4-ones.[5][10]

Materials and Equipment:

  • Methyl 5-amino-3-(substituted-amino)-1H-pyrazole-4-carboxylate derivatives

  • Primary amines (e.g., benzylamine, substituted anilines)

  • Trimethyl orthoformate

  • Ethanol (EtOH), absolute

  • Microwave reactor (e.g., Discover SP from CEM) with 10 mL microwave vials and magnetic stir bars

  • Standard laboratory glassware for filtration and recrystallization

Procedure:

  • To a 10 mL microwave process vial equipped with a magnetic stir bar, add the methyl 5-aminopyrazole-4-carboxylate (1.0 mmol).

  • Add the corresponding primary amine (3.0 mmol) and trimethyl orthoformate (3.0 mmol).

  • Add ethanol (2.0 mL) as the solvent.

  • Seal the vial with a cap.

  • Place the vial in the cavity of the microwave reactor.

  • Irradiate the reaction mixture at a constant temperature of 160 °C for 55 minutes. The maximum microwave power should be set to 150 W.

  • After the irradiation is complete, allow the reaction vial to cool to room temperature. A precipitate will typically form.

  • Isolate the solid product by vacuum filtration.

  • Wash the collected solid with a small amount of cold ethanol.

  • Recrystallize the crude product from an appropriate solvent (e.g., ethyl acetate) to yield the pure 3,5-disubstituted pyrazolo[3,4-d]pyrimidin-4-one.

  • Confirm the structure using standard analytical techniques (NMR, MS).[10]

Data and Results

The following tables summarize the yields for a variety of synthesized 3,5-disubstituted pyrazolo[3,4-d]pyrimidin-4-ones using the described microwave-assisted protocol.[5][11]

Table 1: Synthesis using Benzyl and Alkyl Amines [5][10]

EntryStarting Pyrazole (R¹)Amine (R²)ProductYield (%)
1PhenylaminoBenzylamine5-Benzyl-3-(phenylamino)-pyrazolo[3,4-d]pyrimidin-4-one83
2Phenylamino4-Methoxybenzylamine5-(4-Methoxybenzyl)-3-(phenylamino)-pyrazolo[3,4-d]pyrimidin-4-one85
3Phenylamino4-Chlorobenzylamine5-(4-Chlorobenzyl)-3-(phenylamino)-pyrazolo[3,4-d]pyrimidin-4-one78
4(4-Methoxyphenyl)aminoBenzylamine5-Benzyl-3-((4-methoxyphenyl)amino)-pyrazolo[3,4-d]pyrimidin-4-one75
5(4-Chlorophenyl)aminoBenzylamine5-Benzyl-3-((4-chlorophenyl)amino)-pyrazolo[3,4-d]pyrimidin-4-one60

Table 2: Synthesis using Aryl Amines [5][10]

EntryStarting Pyrazole (R¹)Amine (R²)ProductYield (%)
1PhenylaminoAniline5-Phenyl-3-(phenylamino)-pyrazolo[3,4-d]pyrimidin-4-one53
2Phenylamino4-Methoxyaniline5-(4-Methoxyphenyl)-3-(phenylamino)-pyrazolo[3,4-d]pyrimidin-4-one45
3Phenylamino4-Chloroaniline5-(4-Chlorophenyl)-3-(phenylamino)-pyrazolo[3,4-d]pyrimidin-4-one21
4(4-Methoxyphenyl)aminoAniline3-((4-Methoxyphenyl)amino)-5-phenyl-pyrazolo[3,4-d]pyrimidin-4-one40
5(4-Chlorophenyl)aminoAniline3-((4-Chlorophenyl)amino)-5-phenyl-pyrazolo[3,4-d]pyrimidin-4-one35

Note: Yields are for isolated products after purification.

Conclusion

The described microwave-assisted, three-component synthesis provides an efficient and rapid method for accessing a diverse range of 3,5-disubstituted pyrazolo[3,4-d]pyrimidin-4-ones.[10] This protocol offers significant advantages over conventional heating methods, including drastically reduced reaction times (minutes vs. hours or days), high yields, and operational simplicity.[5][12] The methodology is robust, tolerating a variety of functional groups on both the starting pyrazole and the primary amine, making it a valuable tool for generating libraries of these important scaffolds for drug discovery and development.[5]

References

Application Notes and Protocols for Cell Cycle Analysis Using Pyrazole-Based CDK Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cyclin-dependent kinases (CDKs) are crucial regulators of the cell cycle, and their dysregulation is a hallmark of many cancers.[1] Pyrazole-based compounds have emerged as a promising class of small molecule inhibitors targeting CDKs, particularly CDK2, which plays a pivotal role in the G1/S phase transition.[1] Inhibition of CDK2 activity can lead to cell cycle arrest and apoptosis in cancer cells, making these inhibitors attractive candidates for therapeutic development.[2]

These application notes provide a detailed protocol for analyzing the effects of pyrazole-based CDK inhibitors on the cell cycle of cancer cells using flow cytometry with propidium iodide (PI) staining.

Principle of Cell Cycle Analysis

Flow cytometry with propidium iodide (PI) staining is a widely used technique to analyze the distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M). PI is a fluorescent intercalating agent that binds to DNA stoichiometrically. Therefore, the amount of fluorescence emitted is directly proportional to the DNA content of the cell. Cells in the G0/G1 phase have a 2N DNA content, while cells in the G2/M phase have a 4N DNA content. Cells in the S phase, actively synthesizing DNA, have a DNA content between 2N and 4N. By treating cancer cells with pyrazole-based CDK inhibitors and subsequently analyzing their DNA content by flow cytometry, researchers can determine the specific phase of the cell cycle at which the inhibitor exerts its effects.

Data Presentation: Efficacy of Pyrazole-Based CDK Inhibitors

The following tables summarize the inhibitory activity and effects on cell cycle distribution of representative pyrazole-based CDK inhibitors against various cancer cell lines.

Compound IDTargetCell LineCancer TypeIC50 (µM)Reference
Compound 7d CDK2/cyclin A2HepG2Liver Cancer24.24[2]
MCF-7Breast Cancer14.12[2]
A549Lung Cancer30.03[2]
Caco2Colorectal Cancer29.27[2]
Compound 10b CDK2/cyclin A2HepG2Liver Cancer17.12[2]
MCF-7Breast Cancer10.05[2]
A549Lung Cancer29.95[2]
Caco2Colorectal Cancer25.24[2]
Compound IDCell LineTreatment% of Cells in G0/G1% of Cells in S% of Cells in G2/MReference
Compound 7d MCF-7Control45.1235.5419.34[2]
14.12 µM68.4515.2316.32[2]
Compound 10b MCF-7Control45.1235.5419.34[2]
10.05 µM72.8110.9816.21[2]

Mandatory Visualizations

CDK2 Signaling Pathway in G1/S Phase Transition

CDK2_Signaling_Pathway Mitogenic_Stimuli Mitogenic Stimuli (e.g., Growth Factors) CyclinD_CDK46 Cyclin D / CDK4/6 Mitogenic_Stimuli->CyclinD_CDK46 activates Rb Rb CyclinD_CDK46->Rb phosphorylates E2F E2F Rb->E2F CyclinE_Gene Cyclin E Gene Transcription E2F->CyclinE_Gene activates CyclinE Cyclin E CyclinE_Gene->CyclinE CyclinE_CDK2 Cyclin E / CDK2 (Active) CyclinE->CyclinE_CDK2 CDK2 CDK2 CDK2->CyclinE_CDK2 CyclinE_CDK2->Rb hyper-phosphorylates S_Phase_Entry S Phase Entry (DNA Replication) CyclinE_CDK2->S_Phase_Entry promotes p21_p27 p21 / p27 (CKIs) p21_p27->CyclinE_CDK2 inhibits Pyrazole_Inhibitor Pyrazole-based CDK Inhibitor Pyrazole_Inhibitor->CDK2 inhibits

Caption: CDK2 signaling pathway at the G1/S transition.

Experimental Workflow for Cell Cycle Analysis

Experimental_Workflow Cell_Culture 1. Cell Culture (Seed cancer cells in multi-well plates) Treatment 2. Treatment (Add pyrazole-based CDK inhibitor at various concentrations) Cell_Culture->Treatment Incubation 3. Incubation (Incubate for a defined period, e.g., 24, 48, or 72 hours) Treatment->Incubation Harvesting 4. Cell Harvesting (Trypsinize and collect cells) Incubation->Harvesting Fixation 5. Cell Fixation (Fix cells in cold 70% ethanol) Harvesting->Fixation Staining 6. DNA Staining (Treat with RNase and stain with Propidium Iodide) Fixation->Staining Flow_Cytometry 7. Flow Cytometry (Acquire data on a flow cytometer) Staining->Flow_Cytometry Data_Analysis 8. Data Analysis (Determine cell cycle distribution) Flow_Cytometry->Data_Analysis

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 3-(3,4-Dimethoxyphenyl)-1H-pyrazol-5-amine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to improve the yield in the synthesis of 3-(3,4-Dimethoxyphenyl)-1H-pyrazol-5-amine.

Troubleshooting Guide

This guide addresses common issues encountered during the synthesis of this compound, which is typically prepared via the cyclocondensation of 3-(3,4-dimethoxyphenyl)-3-oxopropanenitrile with hydrazine.

dot

Caption: Troubleshooting workflow for low yield in this compound synthesis.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route for this compound and what are the key reaction parameters affecting the yield?

The most prevalent and efficient method for synthesizing this compound is the cyclocondensation reaction between 3-(3,4-dimethoxyphenyl)-3-oxopropanenitrile and a hydrazine source, typically hydrazine hydrate.[1]

dot

Synthesis_Route Ketonitrile 3-(3,4-dimethoxyphenyl)- 3-oxopropanenitrile Reaction + Ketonitrile->Reaction Hydrazine Hydrazine Hydrate Hydrazine->Reaction Product 3-(3,4-Dimethoxyphenyl)- 1H-pyrazol-5-amine Reaction->Product Reflux in Ethanol

Caption: General synthetic scheme for this compound.

Several factors can significantly impact the yield of this reaction. The table below summarizes the key parameters and their typical ranges for optimization.

ParameterRecommended ConditionRationale & Potential Impact on Yield
Starting Material Purity >98% purity for 3-(3,4-dimethoxyphenyl)-3-oxopropanenitrileImpurities in the β-ketonitrile can lead to side reactions and difficult purification, significantly lowering the isolated yield.
Hydrazine Source & Stoichiometry Hydrazine hydrate (slight excess, 1.1-1.5 equivalents)A slight excess of hydrazine hydrate ensures complete consumption of the β-ketonitrile. A large excess can complicate purification.
Solvent Protic solvents such as ethanol, isopropanol, or n-butanolThese solvents facilitate the reaction and often allow for the product to precipitate upon cooling, simplifying isolation.[2]
Temperature Reflux temperature of the chosen solventHigher temperatures are generally required to drive the cyclization to completion. Monitor by TLC to avoid degradation from prolonged heating.
Reaction Time 4 - 12 hoursReaction progress should be monitored by Thin Layer Chromatography (TLC). Incomplete reaction will lower the yield, while excessively long times can lead to byproduct formation.[2]
pH / Catalyst Neutral or slightly acidic (catalytic acetic acid)While the reaction can proceed without a catalyst, a catalytic amount of a weak acid like acetic acid can promote the cyclization step and improve the reaction rate and yield.
Q2: My reaction yield is consistently low. What are the likely causes and how can I troubleshoot them?

Low yields can stem from several factors, from the quality of starting materials to suboptimal reaction and workup conditions.

Troubleshooting Low Yields

Potential CauseTroubleshooting StepsExpected Outcome
Impure Starting Material 1. Verify the purity of 3-(3,4-dimethoxyphenyl)-3-oxopropanenitrile by NMR or LC-MS. 2. Recrystallize or chromatograph the β-ketonitrile if necessary.A purer starting material will lead to a cleaner reaction and higher yield of the desired product.
Inefficient Cyclization 1. Ensure the reaction is heated to a sufficient temperature (reflux). 2. Add a catalytic amount of acetic acid to the reaction mixture. 3. Monitor the disappearance of the starting material and the formation of an intermediate hydrazone by TLC.Complete conversion of the intermediate hydrazone to the final pyrazole product.
Product Loss During Workup 1. If the product is intended to precipitate, ensure the solution is cooled sufficiently. 2. If an aqueous workup is performed, check the pH. The product has a basic amine group and may be soluble in acidic water. Neutralize to precipitate. 3. Extract the aqueous layer with an organic solvent (e.g., ethyl acetate) to recover any dissolved product.Minimized loss of product during isolation and purification, leading to a higher isolated yield.
Side Reactions 1. Analyze the crude product by LC-MS or NMR to identify major byproducts. 2. Common side products include dimers or incompletely cyclized intermediates. 3. Consider running the reaction at a lower concentration to disfavor bimolecular side reactions.Identification and mitigation of side reactions, leading to a cleaner reaction profile and higher yield.
Q3: What are the common impurities I might encounter and what are the best purification strategies?

Common impurities include unreacted starting materials, incompletely cyclized intermediates, and side-products from the β-ketonitrile synthesis.

Common Impurities and Purification Strategies

ImpurityIdentificationPurification Method
Unreacted 3-(3,4-dimethoxyphenyl)-3-oxopropanenitrile TLC, LC-MS (distinct mass)Column chromatography on silica gel. The β-ketonitrile is less polar than the aminopyrazole.
Hydrazone Intermediate TLC, LC-MS (mass corresponding to starting materials + H₂O)Can often be converted to the desired product by further heating in an acidic medium. Otherwise, separable by column chromatography.
Byproducts from β-ketonitrile synthesis Varies depending on the synthesis route of the starting material.Column chromatography is the most effective method. Recrystallization may also be effective if the impurity has significantly different solubility.

Purification Protocols:

  • Recrystallization: If the crude product is a solid, recrystallization from a suitable solvent like ethanol, isopropanol, or ethyl acetate/hexane can be highly effective.

  • Column Chromatography: For complex mixtures or oily products, silica gel column chromatography is recommended. A gradient elution from a non-polar solvent (e.g., hexanes or dichloromethane) to a more polar solvent system (e.g., ethyl acetate or methanol in dichloromethane) is typically effective.

Experimental Protocols

Protocol 1: Synthesis of 3-(3,4-dimethoxyphenyl)-3-oxopropanenitrile

This protocol is a general procedure for the Claisen-type condensation to form the β-ketonitrile precursor.[3]

dot

Ketonitrile_Synthesis Ester Methyl 3,4-dimethoxybenzoate Reaction + Ester->Reaction Acetonitrile Acetonitrile Acetonitrile->Reaction Base Strong Base (e.g., NaH, NaOEt) Base->Reaction 1. Anhydrous THF 2. Reflux Product 3-(3,4-dimethoxyphenyl)- 3-oxopropanenitrile Reaction->Product

Caption: Synthesis of the β-ketonitrile starting material.

Materials:

  • Methyl 3,4-dimethoxybenzoate (1 equivalent)

  • Acetonitrile (2-3 equivalents)

  • Sodium hydride (NaH), 60% dispersion in mineral oil (2-3 equivalents)

  • Anhydrous Tetrahydrofuran (THF)

  • Dilute Hydrochloric Acid (HCl)

  • Ethyl acetate

  • Brine

Procedure:

  • In a flame-dried, three-necked flask under an inert atmosphere (e.g., nitrogen or argon), suspend sodium hydride in anhydrous THF.

  • Cool the suspension to 0 °C in an ice bath.

  • Slowly add acetonitrile dropwise to the stirred suspension.

  • After the addition is complete, allow the mixture to warm to room temperature and stir for 30 minutes.

  • Add a solution of methyl 3,4-dimethoxybenzoate in anhydrous THF dropwise.

  • Heat the reaction mixture to reflux and monitor the progress by TLC.

  • After the reaction is complete, cool the mixture to 0 °C and quench by the slow addition of dilute HCl until the pH is neutral.

  • Extract the aqueous layer with ethyl acetate.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography or recrystallization.

Protocol 2: Synthesis of this compound

This protocol is a general procedure for the cyclocondensation reaction.[2]

Materials:

  • 3-(3,4-dimethoxyphenyl)-3-oxopropanenitrile (1 equivalent)

  • Hydrazine hydrate (1.2 equivalents)

  • Ethanol

  • Acetic acid (catalytic amount, optional)

Procedure:

  • To a solution of 3-(3,4-dimethoxyphenyl)-3-oxopropanenitrile in ethanol, add hydrazine hydrate.

  • Optionally, add a few drops of glacial acetic acid.

  • Heat the reaction mixture to reflux for 4-8 hours, monitoring the reaction progress by TLC.

  • Upon completion, cool the reaction mixture to room temperature. The product may precipitate.

  • If precipitation occurs, collect the solid by filtration, wash with cold ethanol, and dry under vacuum.

  • If no precipitate forms, concentrate the solvent under reduced pressure. The residue can then be purified by recrystallization or column chromatography.

References

Technical Support Center: Pyrazole Purification by Column Chromatography

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice and frequently asked questions to assist researchers, scientists, and drug development professionals in overcoming common challenges during the purification of pyrazole derivatives by column chromatography.

Frequently Asked Questions (FAQs)

Q1: What is the most common stationary phase for pyrazole purification?

Silica gel is the most widely used stationary phase for the column chromatography of pyrazoles.[1] However, due to the basic nature of the pyrazole ring, interactions with the acidic silica surface can sometimes lead to issues like peak tailing or even decomposition of sensitive compounds. In such cases, neutral alumina can be a suitable alternative.[2] Another common practice is to use silica gel deactivated with a base like triethylamine.[2][3]

Q2: How do I choose the right solvent system (eluent) for my pyrazole derivative?

The selection of an appropriate eluent is critical for successful separation. A common starting point for many pyrazole derivatives is a mixture of a non-polar solvent like hexane or heptane and a more polar solvent such as ethyl acetate.[4][5] The optimal ratio of these solvents is typically determined by thin-layer chromatography (TLC) prior to running the column.[4] The goal is to achieve a retention factor (Rf) of approximately 0.2-0.4 for the desired pyrazole compound, ensuring good separation from impurities.[6] For more polar pyrazoles, a more polar solvent system, such as dichloromethane/methanol, may be necessary.[7]

Q3: My pyrazole compound is streaking on the TLC plate and the column. What can I do to prevent this?

Streaking is a common issue, particularly with basic compounds like pyrazoles, and can be caused by several factors:

  • Strong interaction with silica: The basic nitrogen atoms of the pyrazole ring can interact strongly with the acidic silanol groups on the silica surface, leading to tailing and streaking.[8] Adding a small amount of a basic modifier, such as triethylamine (0.1-2.0%) or ammonia in methanol (1-10%), to the eluent can help to mitigate this issue.[8][9]

  • Sample overloading: Applying too much sample to the TLC plate or column can lead to broad, streaky bands.[8] It is advisable to run a more diluted sample.

  • Inappropriate solvent: If the compound has poor solubility in the chosen eluent, it can cause streaking. Ensure your compound is fully dissolved in the loading solvent.

Q4: I am trying to separate regioisomers of a substituted pyrazole. What is the best approach?

The separation of regioisomers is a known challenge in pyrazole chemistry.[10][11] Column chromatography is often the most effective method for this purpose.[12] Success hinges on finding a solvent system that provides differential mobility for the isomers on the stationary phase. A thorough screening of various solvent systems using TLC is crucial.[12] Sometimes, a very subtle change in the eluent composition can significantly improve the separation. In some cases, a different stationary phase, such as alumina, might offer better selectivity.

Q5: My pyrazole derivative seems to be decomposing on the silica gel column. How can I avoid this?

Decomposition on silica gel can occur with acid-sensitive pyrazole derivatives.[6] To check for this, you can perform a 2D TLC. Spot your compound on a TLC plate, run it in one direction, then rotate the plate 90 degrees and run it again in the same solvent system. If new spots appear off the diagonal, it indicates decomposition on the silica.

To prevent decomposition, you can:

  • Deactivate the silica gel: Add a small percentage of triethylamine (0.1-1%) to your eluent.[3][6]

  • Use an alternative stationary phase: Neutral alumina is a less acidic option that can be used for acid-sensitive compounds.[2]

  • Work quickly: Minimize the time the compound spends on the column.

Troubleshooting Guide

This section addresses specific issues you may encounter during the purification of pyrazoles by column chromatography in a question-and-answer format.

Problem Possible Cause Solution
Poor Separation The chosen mobile phase lacks the necessary selectivity.[6]Re-optimize the mobile phase using TLC. Experiment with different solvent combinations. For example, substituting ethyl acetate with another solvent of similar polarity might alter the selectivity.
The column has been overloaded with the crude material.[6]Use a larger column or decrease the amount of sample loaded. Generally, the sample amount should be approximately 1-5% of the stationary phase's mass.[6]
The column packing is uneven, containing channels or cracks.[6]Ensure the column is packed uniformly to prevent air bubbles. A well-packed column is essential for achieving good separation.[6]
Product Elutes Too Quickly (High Rf) The eluent is too polar.Decrease the polarity of the eluent by reducing the proportion of the more polar solvent (e.g., decrease the percentage of ethyl acetate in a hexane/ethyl acetate mixture).
Product Does Not Elute (Low Rf) The eluent is not polar enough.Gradually increase the eluent polarity. For instance, in an ethyl acetate/heptane system, incrementally raise the ethyl acetate percentage. If necessary, introduce a more polar solvent like methanol.[6]
The compound has decomposed on the silica gel.[6]Assess the compound's stability on a silica TLC plate. If decomposition occurs, utilize a less acidic stationary phase like alumina or deactivated silica gel.[6] To deactivate silica gel, add a small amount of a base, such as triethylamine (~0.1-1%), to the mobile phase.[6]
Low Yield The compound is partially lost on the column due to irreversible adsorption.This can happen with very polar or basic pyrazoles. Deactivating the silica with triethylamine can help improve recovery.[2]
The compound is co-eluting with an impurity.Re-optimize the solvent system using TLC to achieve better separation. A shallower gradient during elution may also help.
The compound is volatile and has evaporated during solvent removal.Use a lower temperature on the rotary evaporator and avoid prolonged exposure to high vacuum.
Product is an Oil and Will Not Solidify Residual solvent is present.Ensure all volatile solvents have been thoroughly removed using a rotary evaporator followed by drying under high vacuum.[4]
The product is impure, leading to a depressed melting point.Re-purify the compound by column chromatography, paying close attention to fraction collection to isolate only the purest fractions.
The pyrazole derivative is intrinsically an oil at room temperature.If the compound is pure (as determined by NMR, etc.), then it may naturally be an oil.

Experimental Protocols

Protocol 1: Purification of a Pyrazole Derivative by Flash Column Chromatography

This protocol provides a general procedure for the purification of a pyrazole derivative using silica gel flash column chromatography.

1. TLC Analysis for Solvent System Selection:

  • Dissolve a small amount of your crude product in a suitable solvent (e.g., dichloromethane or ethyl acetate).

  • Spot the solution on a silica gel TLC plate.

  • Develop the plate using various ratios of a non-polar solvent (e.g., hexane or heptane) and a polar solvent (e.g., ethyl acetate). For example, you can test ratios of 95:5, 90:10, and 80:20 (hexane:ethyl acetate).[4]

  • The ideal solvent system will give your desired product an Rf value of approximately 0.2-0.4 and provide good separation from any impurities.[6]

2. Column Packing:

  • Select a column of an appropriate size for the amount of crude material.

  • Create a slurry of silica gel in the initial, least polar mobile phase solvent (e.g., 100% hexane).

  • Carefully pour the slurry into the column, ensuring even packing and avoiding air bubbles.

  • Allow the excess solvent to drain until it is level with the top of the silica bed.

3. Sample Loading:

  • Dissolve the crude pyrazole compound in a minimal amount of a suitable solvent, such as dichloromethane or the mobile phase.

  • Carefully apply the sample solution to the top of the silica bed.

4. Elution and Fraction Collection:

  • Begin elution with the initial, low-polarity mobile phase.

  • If a gradient elution is required, gradually increase the polarity of the mobile phase by increasing the percentage of the more polar solvent.

  • Collect fractions of a suitable volume in test tubes or other appropriate containers.

5. Fraction Analysis and Product Isolation:

  • Analyze the collected fractions using TLC to identify those containing the pure product.

  • Combine the pure fractions and remove the solvent using a rotary evaporator to obtain the purified pyrazole.

  • Further dry the product under high vacuum to remove any residual solvent.[4]

Visualizations

Troubleshooting Workflow for Pyrazole Purification

Troubleshooting_Workflow start Start Purification tlc_analysis Perform TLC Analysis start->tlc_analysis good_separation Good Separation on TLC? (Rf = 0.2-0.4, ΔRf > 0.2) tlc_analysis->good_separation streaking Streaking on TLC? tlc_analysis->streaking run_column Run Column Chromatography good_separation->run_column Yes poor_separation_tlc Optimize Solvent System (Try different solvents/ratios) good_separation->poor_separation_tlc No analyze_fractions Analyze Fractions by TLC run_column->analyze_fractions pure_product Pure Product Obtained? analyze_fractions->pure_product low_yield Low Yield analyze_fractions->low_yield combine_and_evaporate Combine Pure Fractions & Evaporate Solvent pure_product->combine_and_evaporate Yes poor_separation_column Poor Separation in Column pure_product->poor_separation_column No end Purified Pyrazole combine_and_evaporate->end add_base Add Base to Eluent (e.g., 0.1-1% Triethylamine) streaking->add_base Yes overloaded Sample Overloaded? streaking->overloaded No add_base->tlc_analysis dilute_sample Dilute Sample overloaded->dilute_sample Yes decomposition Decomposition on TLC? overloaded->decomposition No dilute_sample->tlc_analysis poor_separation_tlc->tlc_analysis decomposition->good_separation No deactivate_silica Use Deactivated Silica or Alumina decomposition->deactivate_silica Yes deactivate_silica->tlc_analysis check_packing Check Column Packing poor_separation_column->check_packing adjust_gradient Adjust Gradient check_packing->adjust_gradient adjust_gradient->run_column check_coelution Check for Co-elution low_yield->check_coelution check_coelution->adjust_gradient

Caption: Troubleshooting workflow for pyrazole purification by column chromatography.

References

Technical Support Center: Optimizing Cyclocondensation of Arylhydrazines

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the reaction conditions for the cyclocondensation of arylhydrazines. The content is designed to directly address specific issues encountered during experimentation, with a focus on two major applications: the Fischer indole synthesis and the Knorr pyrazole synthesis.

Frequently Asked Questions (FAQs)

Q1: What are the most common cyclocondensation reactions involving arylhydrazines?

A1: The most prominent cyclocondensation reaction is the Fischer indole synthesis, which produces an indole ring from an arylhydrazine and an aldehyde or ketone under acidic conditions.[1][2] Another widely used method is the Knorr pyrazole synthesis, where an arylhydrazine reacts with a 1,3-dicarbonyl compound to form a pyrazole ring, typically with acid catalysis.[3][4]

Q2: What types of catalysts are typically used for these reactions?

A2: Both Brønsted acids (e.g., HCl, H₂SO₄, p-toluenesulfonic acid) and Lewis acids (e.g., ZnCl₂, BF₃, AlCl₃) are effective catalysts for the Fischer indole synthesis.[1][5] Zinc chloride is one of the most commonly used catalysts.[5] For the Knorr pyrazole synthesis, a catalytic amount of a protic acid like glacial acetic acid is often sufficient.[6][7]

Q3: How do substituents on the arylhydrazine affect the reaction?

A3: In the Fischer indole synthesis, electron-donating groups on the aromatic ring of the arylhydrazine generally accelerate the reaction, while electron-withdrawing groups can hinder it, sometimes preventing the reaction from occurring under standard conditions.[8] For arylhydrazines with substituents at the meta position, electron-donating groups tend to favor cyclization at the para position, while electron-withdrawing groups can lead to a mixture of products.[9]

Q4: What is the general mechanism of the Fischer indole synthesis?

A4: The reaction proceeds through several key steps:

  • Formation of a phenylhydrazone from the arylhydrazine and the carbonyl compound.

  • Tautomerization of the hydrazone to an enamine intermediate.

  • A[10][10]-sigmatropic rearrangement of the protonated enamine.

  • Loss of ammonia and subsequent aromatization to form the indole ring.[1][5]

Troubleshooting Guide

Issue 1: Low or No Product Yield

Q: My cyclocondensation reaction is giving a very low yield or no desired product at all. What are the possible causes and how can I troubleshoot this?

A: Low yields can stem from several factors, including suboptimal reaction conditions, substrate stability, or competing side reactions.

Troubleshooting Steps:

  • Verify Starting Material Quality: Ensure the arylhydrazine is pure. Impurities can interfere with the reaction.

  • Optimize Catalyst: The choice and amount of acid catalyst are critical. For the Fischer indole synthesis, if Brønsted acids are ineffective, consider switching to a Lewis acid like zinc chloride or polyphosphoric acid.[5] A screening of different catalysts may be necessary.

  • Adjust Temperature and Reaction Time: Some cyclocondensations require elevated temperatures to proceed efficiently. Monitor the reaction progress using Thin Layer Chromatography (TLC) to determine the optimal reaction time and to ensure the starting materials are fully consumed. Microwave irradiation has been shown to accelerate some Fischer indole syntheses.[11]

  • Solvent Selection: The polarity of the solvent can influence the reaction outcome. For Fischer indole synthesis, polar aprotic solvents like DMSO or acetic acid are often used.[5] In some cases, ethereal solvents like THF can provide clean and high-yielding reactions, especially under microwave conditions.[11] For Knorr pyrazole synthesis, alcohols like 1-propanol are commonly employed.[6][7]

  • Check for Side Reactions: A significant competing pathway in the Fischer indole synthesis is the heterolytic cleavage of the N-N bond, especially with substrates having strong electron-donating substituents.[12] This can lead to the formation of aniline and other byproducts. If this is suspected, altering the catalyst or reaction temperature may help favor the desired cyclization.

Issue 2: Formation of Multiple Products or Isomers

Q: My reaction is producing a mixture of isomers that are difficult to separate. How can I improve the regioselectivity?

A: The formation of regioisomers is a common challenge, particularly when using unsymmetrical ketones in the Fischer indole synthesis or unsymmetrical 1,3-dicarbonyl compounds in the Knorr pyrazole synthesis.

Troubleshooting Steps:

  • Control Reaction Conditions: In the Fischer indole synthesis with unsymmetrical ketones, the regioselectivity of the initial enamine formation is key. The use of strong acids tends to favor enolization at the less substituted side of the ketone.[8]

  • Modify the Substrate: If possible, modifying the structure of the ketone or dicarbonyl compound to favor the formation of a single intermediate can be an effective strategy.

  • Catalyst Choice: For the Knorr pyrazole synthesis, the regioselectivity can be influenced by the reaction conditions, including pH.[6] Experimenting with different acid catalysts may improve the isomeric ratio. In some cases, specific catalysts like nano-ZnO have been shown to provide high regioselectivity.[13]

  • Purification Strategy: If a mixture of isomers is unavoidable, careful optimization of the purification method is necessary. See the purification section below for more details.

Issue 3: Product Degradation During Purification

Q: My product appears to be degrading during column chromatography. What can I do to prevent this?

A: Indoles, in particular, can be sensitive to the acidic nature of standard silica gel, leading to decomposition.

Troubleshooting Steps:

  • Deactivate Silica Gel: Before running the column, flush it with the eluent containing a small amount of a basic additive like triethylamine (~1%).[10] This will neutralize the acidic sites on the silica.

  • Use an Alternative Stationary Phase: Consider using a less acidic stationary phase such as alumina (neutral or basic).[10]

  • Work Quickly: Minimize the time the product is in contact with the stationary phase by running the chromatography efficiently.

  • Recrystallization: If the crude product is a solid and has a reasonably high purity (>85%), recrystallization is an excellent alternative to chromatography for obtaining highly pure material.[10] Common solvents for recrystallizing pyrazoles and their derivatives include ethanol, methanol, and mixed solvent systems like ethanol/water or hexane/ethyl acetate.[14]

Data Presentation

Table 1: Optimization of Reaction Conditions for Fischer Indole Synthesis

EntryArylhydrazineKetone/AldehydeCatalystSolventTemperature (°C)Time (h)Yield (%)Reference
1Phenylhydrazine·HClButanone-THF150 (MW)0.25>99[11]
2Phenylhydrazine·HClButanone-2-MeTHF150 (MW)0.25>99[11]
3Phenylhydrazine·HClCyclohexanoneZnCl₂Triethylene Glycol(MW)-Excellent[15]
4o-Tolylhydrazine·HClIsopropyl methyl ketone-Acetic AcidRoom Temp-High[16][17]
5p-Nitrophenylhydrazine·HCl2-Methylcyclohexanone-Acetic AcidReflux-Moderate[16][17]
6PhenylhydrazineEthylmethylketoneCholine chloride·2ZnCl₂Ionic Liquid--80[18]

Table 2: Optimization of Reaction Conditions for Knorr Pyrazole Synthesis

EntryArylhydrazine1,3-Dicarbonyl CompoundCatalystSolventTemperature (°C)Time (h)Yield (%)Reference
1Hydrazine hydrateEthyl benzoylacetateGlacial Acetic Acid1-Propanol~1001High[7]
2Phenylhydrazine1,3-Diketones-Ethylene GlycolRoom Temp-70-95[13]
3Arylhydrazines1,3-Diketones-N,N-DimethylacetamideRoom Temp-59-98[13]
4Hydrazine hydrate3-(3-aryl-3-oxoprop-1-en-1-yl)-7-hydroxychromones-DMF--45-67[19]

Experimental Protocols

Protocol 1: General Procedure for Fischer Indole Synthesis
  • Hydrazone Formation: In a round-bottom flask, dissolve the arylhydrazine (1 equivalent) in a suitable solvent such as ethanol or acetic acid. Add the ketone or aldehyde (1.1 equivalents). Stir the mixture at room temperature for 1-2 hours, or until TLC analysis indicates the complete consumption of the arylhydrazine.[10]

  • Indolization: To the reaction mixture, add the acid catalyst (e.g., zinc chloride, polyphosphoric acid, or continue with glacial acetic acid).[10]

  • Heating: Heat the reaction mixture to a temperature between 80-110 °C. The optimal temperature will depend on the specific substrates and catalyst used. Monitor the progress of the reaction by TLC.

  • Work-up: After the reaction is complete, cool the mixture to room temperature. If the product precipitates, it can be collected by filtration. Otherwise, the product is typically isolated by extraction. This may involve neutralizing the acid, extracting with an organic solvent, and washing the organic layer with water and brine.

  • Purification: The crude product can be purified by column chromatography on silica gel (potentially deactivated with triethylamine) or by recrystallization.[10]

Protocol 2: General Procedure for Knorr Pyrazole Synthesis
  • Reactant Mixture: In a suitable reaction vessel (e.g., a scintillation vial or round-bottom flask), combine the 1,3-dicarbonyl compound (e.g., ethyl benzoylacetate, 1 equivalent) and the hydrazine derivative (e.g., hydrazine hydrate, 2 equivalents).[7]

  • Solvent and Catalyst Addition: Add a solvent such as 1-propanol, followed by a catalytic amount of glacial acetic acid (a few drops).[7]

  • Heating: Heat the reaction mixture with stirring to approximately 100 °C for about 1 hour.[7]

  • Reaction Monitoring: Monitor the disappearance of the starting materials using TLC.

  • Work-up and Crystallization: Once the reaction is complete, add water to the hot reaction mixture while stirring. Turn off the heat and allow the mixture to cool slowly to facilitate the precipitation of the pyrazole product.[7]

  • Isolation and Purification: Collect the solid product by filtration, wash with a small amount of water, and air-dry.[7] If necessary, the product can be further purified by recrystallization.

Visualizations

Experimental_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification cluster_analysis Analysis A Select Arylhydrazine & Carbonyl/Dicarbonyl C Combine Reactants, Catalyst & Solvent A->C B Choose Catalyst & Solvent B->C D Heat & Stir (Monitor by TLC) C->D E Quench Reaction & Extract Product D->E F Purify by Chromatography or Recrystallization E->F G Characterize Product (NMR, MS, etc.) F->G

Caption: A typical experimental workflow for the cyclocondensation of arylhydrazines.

Troubleshooting_Guide cluster_yield Low/No Yield cluster_isomers Multiple Products cluster_purity Purification Issues Start Reaction Issue Yield_Q Low or No Product? Start->Yield_Q Isomer_Q Mixture of Isomers? Start->Isomer_Q Purity_Q Degradation on Column? Start->Purity_Q Yield_A1 Optimize Catalyst Yield_Q->Yield_A1 Yield_A2 Adjust T & Time Yield_Q->Yield_A2 Yield_A3 Change Solvent Yield_Q->Yield_A3 Yield_A4 Check for Side Reactions Yield_Q->Yield_A4 Isomer_A1 Control Reaction Conditions Isomer_Q->Isomer_A1 Isomer_A2 Modify Substrate Isomer_Q->Isomer_A2 Isomer_A3 Optimize Purification Isomer_Q->Isomer_A3 Purity_A1 Deactivate Silica Purity_Q->Purity_A1 Purity_A2 Use Alumina Purity_Q->Purity_A2 Purity_A3 Recrystallize Purity_Q->Purity_A3

Caption: A troubleshooting decision tree for common issues in arylhydrazine cyclocondensation.

References

Technical Support Center: Overcoming Solubility Issues of Pyrazole Derivatives in Aqueous Buffers

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address solubility challenges with pyrazole derivatives in aqueous buffers.

Frequently Asked Questions (FAQs)

Q1: Why do many pyrazole derivatives exhibit low aqueous solubility?

A1: The poor aqueous solubility of many pyrazole derivatives often stems from the physicochemical properties of the pyrazole ring itself. Its planar and aromatic nature can lead to strong crystal lattice energy, making it difficult for water molecules to solvate the compound effectively.[1] Additionally, factors like high molecular weight and extensive hydrogen bonding in the crystal structure can further limit solubility in aqueous environments.[1]

Q2: My pyrazole derivative, dissolved in DMSO, precipitates when I add it to my aqueous assay buffer. What is happening?

A2: This common phenomenon is known as "antisolvent precipitation" or "crashing out".[2] Pyrazole derivatives are often highly soluble in organic solvents like DMSO but have limited solubility in water.[2] When a concentrated stock solution in DMSO is rapidly diluted into an aqueous buffer, the compound is forced into an environment where it is no longer soluble, causing it to precipitate out of the solution.[2]

Q3: What is the maximum concentration of DMSO I can use in my cell-based assay without causing toxicity?

A3: The tolerance to DMSO is cell-line dependent. However, a general guideline is to keep the final concentration of DMSO at or below 0.5% (v/v) to minimize solvent-induced toxicity and off-target effects.[2] It is crucial to include a vehicle control (media with the same final DMSO concentration as the treated samples) in your experiments to account for any effects of the solvent itself.[2]

Q4: Can I use pH adjustment to improve the solubility of my pyrazole derivative?

A4: Yes, for ionizable pyrazole derivatives, pH modification can be a very effective strategy.[3][4] For weakly basic pyrazoles, lowering the pH of the aqueous buffer below the compound's pKa will promote the formation of the more soluble protonated species.[2] Conversely, for weakly acidic pyrazoles, increasing the pH above the pKa will increase the concentration of the more soluble deprotonated form. It is essential to ensure the final pH of the solution is compatible with your experimental system (e.g., cells, enzymes).[2]

Q5: What are co-solvents and how can they help with solubility?

A5: Co-solvents are water-miscible organic solvents that, when added to an aqueous solution, increase the solubility of hydrophobic compounds.[2][5] They work by reducing the polarity of the solvent system. Common co-solvents used in biological assays include polyethylene glycol (PEG), propylene glycol, and ethanol.[6] It is important to determine the tolerance of your specific assay to the chosen co-solvents to avoid any confounding effects.[2]

Q6: How do cyclodextrins enhance the solubility of pyrazole derivatives?

A6: Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic interior cavity.[2] They can encapsulate poorly water-soluble molecules, like pyrazole derivatives, forming an "inclusion complex".[2][7][8] This complex presents a water-soluble exterior, which significantly enhances the apparent aqueous solubility of the guest molecule.[2][9]

Troubleshooting Guide

This guide provides a systematic approach to troubleshooting and overcoming solubility issues with your pyrazole derivatives.

G cluster_0 Initial Observation cluster_1 Troubleshooting Workflow cluster_2 Outcome A Precipitation observed in aqueous buffer B Is the compound ionizable? A->B C Try pH Modification B->C Yes D Consider Co-solvents B->D No G Adjust pH to be > pKa (acidic) or < pKa (basic) C->G H Test various co-solvents (e.g., PEG, Ethanol) D->H E Explore Complexation I Use Cyclodextrins (e.g., HP-β-CD) E->I F Advanced Formulation J Prepare Solid Dispersions or Lipid-Based Formulations F->J K Solubility Issue Resolved G->K H->E I->F J->K

A troubleshooting workflow for addressing pyrazole derivative solubility issues.

Experimental Protocols

Protocol 1: Solubility Enhancement using pH Adjustment

Objective: To determine the optimal pH for solubilizing an ionizable pyrazole derivative in an aqueous buffer.

Materials:

  • Pyrazole derivative

  • Aqueous buffer (e.g., Phosphate Buffered Saline - PBS)

  • 0.1 M HCl and 0.1 M NaOH solutions

  • pH meter

  • Stir plate and stir bar

  • Microcentrifuge

  • UV-Vis spectrophotometer or HPLC

Methodology:

  • Prepare a series of buffer solutions with varying pH values (e.g., from pH 2 to pH 10 in one-unit increments).

  • Add an excess amount of the pyrazole derivative to a fixed volume of each buffer solution.

  • Stir the suspensions at a constant temperature for 24 hours to ensure equilibrium is reached.

  • After 24 hours, centrifuge the samples at high speed to pellet the undissolved compound.

  • Carefully collect the supernatant and measure its concentration using a validated analytical method (e.g., UV-Vis spectrophotometry at the compound's λmax or HPLC).

  • Plot the solubility of the pyrazole derivative as a function of pH to identify the optimal pH for solubilization.

Protocol 2: Preparation of a Pyrazole Derivative-Cyclodextrin Inclusion Complex

Objective: To enhance the aqueous solubility of a pyrazole derivative by forming an inclusion complex with a cyclodextrin.

Materials:

  • Pyrazole derivative

  • Hydroxypropyl-β-cyclodextrin (HP-β-CD) or other suitable cyclodextrin

  • Deionized water

  • Stir plate and stir bar

  • Freeze-dryer (lyophilizer)

  • Mortar and pestle

Methodology:

  • Prepare an aqueous solution of the chosen cyclodextrin (e.g., 10% w/v HP-β-CD in deionized water).

  • Slowly add the pyrazole derivative to the cyclodextrin solution while stirring continuously. A 1:1 molar ratio of the pyrazole to cyclodextrin is a good starting point.

  • Continue stirring the mixture at room temperature for 24-48 hours.

  • Freeze the resulting solution at -80°C.

  • Lyophilize the frozen solution for 48-72 hours until a dry powder is obtained.[10]

  • Gently grind the lyophilized powder using a mortar and pestle to obtain a fine, homogenous powder of the inclusion complex.

  • Determine the aqueous solubility of the prepared inclusion complex and compare it to that of the free pyrazole derivative.

Quantitative Data Summary

The following tables summarize quantitative data related to the solubility of pyrazole derivatives.

Table 1: Physicochemical Properties of a Sample Pyrazole Derivative (1,3-Dimethylpyrazole)

PropertyValueReference
Predicted pKa2.72 (Weak Base)[2]
Qualitative SolubilitySoluble in DMSO; Sparingly soluble in Chloroform; Limited solubility in water[2]

Table 2: Examples of Solubility Enhancement Techniques and Their Efficacy

TechniquePyrazole DerivativeCarrier/ExcipientFold Increase in SolubilityReference
Dendrimer Encapsulation2-(4-Bromo-3,5-diphenyl-pyrazol-1-yl)-ethanol (BBB4)G4K Dendrimer105-fold[11]
Inclusion Complex3-amino-5-methyl pyrazoleβ-cyclodextrinNot specified, but increased[7]
Amorphous Solid DispersionPyrazolo[3,4-d]pyrimidine derivativesVarious polymersImproved apparent water solubility[12]

Signaling Pathways and Workflows

The following diagram illustrates a general workflow for developing a formulation to enhance the solubility of a pyrazole derivative.

G cluster_0 Phase 1: Characterization cluster_1 Phase 2: Strategy Selection cluster_2 Phase 3: Formulation & Evaluation cluster_3 Phase 4: Optimization A Characterize Physicochemical Properties of Pyrazole Derivative B Determine Baseline Aqueous Solubility A->B C Select Appropriate Solubilization Strategy B->C D Prepare Formulation (e.g., Co-solvent, Cyclodextrin, Solid Dispersion) C->D E Evaluate Solubility and Stability of Formulation D->E F Optimize Formulation Parameters E->F

A workflow for formulation development to enhance pyrazole derivative solubility.

References

Low recovery after recrystallization of aminopyrazole products

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing challenges associated with the low recovery of aminopyrazole products after recrystallization.

Troubleshooting Guide: Low Product Recovery

This guide addresses the most common issue encountered during the purification of aminopyrazole derivatives: low yield after recrystallization. Each question details a specific problem, its potential causes, and recommended solutions.

Q1: My overall recovery of the aminopyrazole product is very low (<50%). What are the most likely causes and how can I improve the yield?

A low yield is a frequent issue in recrystallization and can stem from several factors throughout the process.[1] The most common cause is using an excessive amount of solvent, which keeps a significant portion of your product dissolved in the mother liquor even after cooling.[2][3]

Potential Causes & Solutions

Cause Explanation Solution
Excess Solvent The most frequent reason for low recovery. Using more than the minimum amount of hot solvent required to dissolve the compound leaves a substantial amount of product in the solution upon cooling.[4][5]Use the minimum volume of near-boiling solvent to fully dissolve the crude aminopyrazole.[4] If too much has been added, carefully evaporate some solvent to re-saturate the solution and attempt the crystallization again.[2][3]
Inappropriate Solvent Choice The ideal solvent should dissolve the aminopyrazole product well at high temperatures but poorly at low temperatures.[6] If the compound is too soluble in the cold solvent, significant product loss is inevitable.[4]Perform small-scale solubility tests to identify an optimal solvent or mixed-solvent system. Good starting points for aminopyrazoles include ethanol, methanol, and isopropanol.[1][7]
Incomplete Crystallization Insufficient cooling time or not cooling to a low enough temperature will prevent the maximum amount of product from crystallizing out of the solution.[5]Allow the solution to cool slowly to room temperature undisturbed to promote the formation of large, pure crystals.[8] Afterwards, place the flask in an ice-water bath to maximize the yield before filtration.[5]
Premature Crystallization If performing a hot filtration to remove insoluble impurities, the product can crystallize in the funnel, leading to significant loss.[9]Use a pre-heated filter funnel and flask for the hot filtration. It can also be beneficial to use a slight excess of hot solvent to prevent crystallization and then evaporate the excess before cooling.[5][9]
Loss During Washing Washing the collected crystals with a solvent that is not ice-cold, or using too much washing solvent, will redissolve a portion of the purified product.[4][5]Wash the filtered crystals with a minimal amount of ice-cold recrystallization solvent to rinse away impurities without dissolving the product.[4]

Q2: I've dissolved my crude aminopyrazole, but no crystals are forming upon cooling. What should I do?

The failure of crystals to form is typically due to either an unsaturated solution (too much solvent) or a supersaturated solution that requires induction to begin crystallization.[3]

Troubleshooting Steps for No Crystal Formation

Problem Recommended Action
Solution is Not Saturated The most common reason for no crystallization is using too much solvent.[3] Gently boil off a portion of the solvent to increase the concentration of the aminopyrazole. Allow the concentrated solution to cool again.[2]
Supersaturation The solution may be supersaturated, a state where the concentration of the solute is higher than its solubility, but crystallization has not initiated.[3]
Induce Crystallization:
- Scratching: Use a glass rod to gently scratch the inside surface of the flask just below the liquid level. The tiny scratches provide nucleation sites for crystal growth.[3][4]
- Seed Crystals: If available, add a tiny crystal of the pure aminopyrazole product to the cooled solution. This "seed" will act as a template for crystallization.[1][4]
Further Cooling: If scratching or seeding does not work, try cooling the solution in a salt/ice bath to a lower temperature.[3]

Q3: My aminopyrazole product is "oiling out" instead of forming crystals. How can I resolve this?

"Oiling out" occurs when the product precipitates from the solution as a liquid instead of a solid.[9] This is common for compounds with low melting points or when the solution is highly impure, as impurities can depress the melting point.[2][3] Given that the parent 3-aminopyrazole has a melting point of 34-37 °C, this is a particularly relevant issue.[10][11]

Strategies to Prevent Oiling Out

Strategy Description
Reheat and Add Solvent Reheat the mixture to redissolve the oil. Add a small amount of additional hot solvent to lower the solution's saturation point. This allows crystallization to occur at a lower temperature, hopefully below the compound's melting point.[2][5]
Ensure Slow Cooling Rapid cooling can cause the compound to come out of solution too quickly at a temperature above its melting point.[2] Insulate the flask to ensure the solution cools as slowly as possible.[1]
Change the Solvent System The boiling point of your solvent may be too high relative to your compound's melting point.[3] Experiment with a different solvent that has a lower boiling point or use a mixed-solvent system.[1]
Remove Impurities If significant impurities are present, they can lower the melting point of your product. If colored impurities are visible, consider adding activated charcoal to the hot solution before filtration. Be aware that charcoal can also adsorb your product, potentially reducing the yield.[1][2]

Experimental Protocols

Protocol 1: Single-Solvent Recrystallization

This method is ideal when a single solvent is found that dissolves the aminopyrazole compound at its boiling point but not at room temperature.[12]

  • Dissolution: Place the crude aminopyrazole product into an Erlenmeyer flask. Add a magnetic stir bar.

  • Solvent Addition: Add a small amount of the selected solvent, enough to create a slurry.

  • Heating: Gently heat the mixture on a hot plate with stirring. Once the solvent is boiling, add more hot solvent dropwise until the aminopyrazole product is completely dissolved. Use the absolute minimum amount of boiling solvent necessary.[6][12]

  • Hot Filtration (if needed): If insoluble impurities are present, perform a hot gravity filtration into a clean, pre-heated flask.

  • Cooling: Remove the flask from the heat, cover it, and allow it to cool slowly and undisturbed to room temperature. Crystal formation should occur during this time.[1][8]

  • Ice Bath: Once the flask has reached room temperature, place it in an ice-water bath for at least 20 minutes to maximize crystal recovery.[12]

  • Collection: Collect the purified crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a very small amount of ice-cold solvent.[5]

  • Drying: Allow the crystals to dry completely on the filter paper or in a desiccator before weighing to determine the final yield.[1]

Protocol 2: Mixed-Solvent Recrystallization

This technique is used when no single solvent is suitable. It involves a "good" solvent that dissolves the aminopyrazole at all temperatures and an "anti-solvent" in which the compound is insoluble.[12] The two solvents must be miscible.[12] A common pair is ethanol ("good" solvent) and water ("anti-solvent").[1]

  • Dissolution: Dissolve the crude aminopyrazole in the minimum amount of the hot "good" solvent in an Erlenmeyer flask.

  • Anti-Solvent Addition: While the solution is still hot, add the "anti-solvent" dropwise until the solution becomes faintly cloudy (turbid). This indicates the saturation point has been reached.[1]

  • Clarification: Add a drop or two of the hot "good" solvent until the turbidity just disappears.

  • Cooling & Collection: Follow steps 5 through 9 from the Single-Solvent Recrystallization protocol.

Visual Guides

// Node Definitions start [label="Crude Aminopyrazole\nProduct", fillcolor="#F1F3F4", fontcolor="#202124"]; dissolve [label="Dissolve in Minimum\nHot Solvent", fillcolor="#4285F4", fontcolor="#FFFFFF"]; hot_filter [label="Hot Filtration\n(If Insoluble Impurities)", fillcolor="#FBBC05", fontcolor="#202124"]; cool_slowly [label="Cool Slowly to\nRoom Temperature", fillcolor="#34A853", fontcolor="#FFFFFF"]; ice_bath [label="Cool in Ice Bath", fillcolor="#4285F4", fontcolor="#FFFFFF"]; vacuum_filter [label="Vacuum Filtration", fillcolor="#EA4335", fontcolor="#FFFFFF"]; wash [label="Wash with Minimal\nIce-Cold Solvent", fillcolor="#FBBC05", fontcolor="#202124"]; dry [label="Dry Crystals", fillcolor="#34A853", fontcolor="#FFFFFF"]; end [label="Pure Aminopyrazole\nCrystals", fillcolor="#F1F3F4", fontcolor="#202124"];

// Edges start -> dissolve; dissolve -> hot_filter [label=" Impurities? "]; hot_filter -> cool_slowly [label=" No "]; dissolve -> cool_slowly [label=" No Impurities "]; cool_slowly -> ice_bath; ice_bath -> vacuum_filter; vacuum_filter -> wash; wash -> dry; dry -> end; } dot Caption: General workflow for the recrystallization of aminopyrazole compounds.

// Decision Nodes start [label="Low Recovery\nIssue?", shape=ellipse]; q_crystals [label="No Crystals\nForming?"]; q_oil [label="Product\nOiling Out?"]; q_yield [label="Yield Still\nToo Low?"];

// Action Nodes a_solvent [label="Use Minimum\nHot Solvent", shape=box, fillcolor="#4285F4", fontcolor="#FFFFFF"]; a_cool [label="Ensure Thorough\nCooling (Ice Bath)", shape=box, fillcolor="#4285F4", fontcolor="#FFFFFF"]; a_resaturate [label="Boil Off\nExcess Solvent", shape=box, fillcolor="#FBBC05", fontcolor="#202124"]; a_induce [label="Scratch Flask or\nAdd Seed Crystal", shape=box, fillcolor="#FBBC05", fontcolor="#202124"]; a_add_solvent [label="Reheat & Add\nMore 'Good' Solvent", shape=box, fillcolor="#EA4335", fontcolor="#FFFFFF"]; a_cool_slower [label="Cool Solution\nMore Slowly", shape=box, fillcolor="#EA4335", fontcolor="#FFFFFF"]; a_change_solvent [label="Change Solvent\nSystem", shape=box, fillcolor="#EA4335", fontcolor="#FFFFFF"]; a_check_wash [label="Wash with Minimal\nIce-Cold Solvent", shape=box, fillcolor="#34A853", fontcolor="#FFFFFF"];

// Connections start -> q_yield [label=" Yes "]; q_yield -> a_solvent [label=" Yes "]; a_solvent -> a_cool; a_cool -> a_check_wash;

start -> q_crystals [label=" No, another issue... "]; q_crystals -> a_resaturate [label=" Yes "]; a_resaturate -> a_induce;

q_crystals -> q_oil [label=" No "]; q_oil -> a_add_solvent [label=" Yes "]; a_add_solvent -> a_cool_slower; a_cool_slower -> a_change_solvent; } dot Caption: Decision tree for troubleshooting common aminopyrazole recrystallization issues.

Frequently Asked Questions (FAQs)

Q4: Which solvents are best for recrystallizing aminopyrazole derivatives?

The choice is highly dependent on the specific substituents on the pyrazole ring. However, polar protic solvents are often a good starting point.[1] 1H-pyrazole itself is soluble in organic solvents like ethanol, methanol, and acetone.[7] For many aminopyrazole derivatives, ethanol, isopropanol, or an ethanol/water mixed system can be effective.[1] Always perform small-scale solubility tests with your specific compound to determine the best solvent.[6]

Q5: How can I remove colored impurities during recrystallization?

Colored impurities can often be removed by adding a small amount of activated charcoal to the hot, dissolved solution before the hot filtration step.[1] The charcoal adsorbs the impurities. Use charcoal sparingly, as it can also adsorb your desired product and reduce the final yield.[2]

Q6: Can I recover the product that remains in the mother liquor?

Yes, it is often possible to recover a "second crop" of crystals. This can be done by taking the filtrate (mother liquor) from the first filtration and boiling off a portion of the solvent to re-concentrate the solution.[2] Upon cooling this concentrated solution, a second batch of crystals may form. Note that this second crop may be less pure than the first.

Q7: My recrystallized product is still impure. What should I do?

If the final product is not pure, it may be due to several reasons:

  • Rapid Crystallization: Cooling the solution too quickly can trap impurities within the crystal lattice.[8] Ensure the cooling process is slow and gradual.

  • Ineffective Solvent: The chosen solvent may not be good at leaving impurities behind in the solution. You may need to re-evaluate your solvent choice.

  • High Impurity Load: If the initial crude product is extremely impure, a single recrystallization may not be sufficient. A second recrystallization may be necessary to achieve the desired purity.[1]

References

Technical Support Center: Preventing Regioisomer Formation in Unsymmetrical Pyrazole Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with targeted troubleshooting guides and frequently asked questions (FAQs) to address the challenge of regioisomer formation during the synthesis of unsymmetrical pyrazoles.

Frequently Asked Questions (FAQs)

Q1: What are regioisomers in pyrazole synthesis and why is their control critical?

A1: In the context of pyrazole synthesis, regioisomers are structural isomers with the same molecular formula but differing in the placement of substituents on the pyrazole ring.[1] This issue commonly arises when reacting an unsymmetrical 1,3-dicarbonyl compound with a substituted hydrazine, which can lead to two distinct substitution patterns on the final product.[1][2] Controlling the formation to yield a single, desired regioisomer is crucial because different regioisomers can possess vastly different biological activities, toxicological profiles, and physical properties.[1] For applications in drug discovery and materials science, obtaining a single, pure regioisomer is therefore essential for efficacy and safety.

Q2: What is the most common synthetic route that produces regioisomeric mixtures?

A2: The most classic and frequent cause of regioisomer formation is the Knorr pyrazole synthesis, which involves the condensation of an unsymmetrical 1,3-dicarbonyl compound with a hydrazine derivative.[3][4] The substituted nitrogen of the hydrazine can attack either of the two non-equivalent carbonyl carbons, resulting in two different hydrazone intermediates that subsequently cyclize to form a mixture of pyrazole regioisomers.[5]

Q3: How can I reliably differentiate and characterize the pyrazole regioisomers I have synthesized?

A3: A combination of chromatographic and spectroscopic techniques is necessary for the unambiguous identification of pyrazole regioisomers.

  • Chromatography: The two isomers can often be separated by silica gel column chromatography.[6][7] Developing a separation method with Thin Layer Chromatography (TLC) using various solvent systems is the first step.[8]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: This is the most definitive tool for distinguishing between regioisomers.[5]

    • 1D NMR (¹H and ¹³C): The chemical shifts for the protons and carbons on the pyrazole ring and its substituents will differ between the two isomers.[7]

    • 2D NMR (NOESY): Nuclear Overhauser Effect Spectroscopy is critical for confirming the specific structure. It identifies through-space correlations between protons. For example, a NOESY experiment can show a correlation between the protons of an N-substituent (e.g., N-methyl) and a nearby proton on the pyrazole ring (e.g., at the 5-position), confirming their spatial proximity and thus the isomeric structure.[5][9][10]

Troubleshooting Guides

Q4: My synthesis is producing a mixture of regioisomers. How can I improve the selectivity towards one product?

A4: The regiochemical outcome of pyrazole synthesis is a sensitive balance of several factors. Optimizing these can significantly favor the formation of a single isomer.

  • Solvent Choice: This is one of the most impactful factors. Standard solvents like ethanol often lead to regioisomeric mixtures.[11][12] Switching to fluorinated alcohols, such as 2,2,2-trifluoroethanol (TFE) or 1,1,1,3,3,3-hexafluoro-2-propanol (HFIP), can dramatically increase regioselectivity.[11][12] Aprotic dipolar solvents like DMSO may also yield better results than ethanol.[6]

  • Electronic Effects: The initial attack of the hydrazine typically occurs at the more electrophilic carbonyl carbon.[2] If one of the carbonyls is adjacent to a strong electron-withdrawing group (e.g., -CF₃), it becomes significantly more reactive, directing the synthesis towards a specific regioisomer.[2][3]

  • Steric Hindrance: Bulky substituents on either the 1,3-dicarbonyl compound or the hydrazine can physically block one reaction pathway, directing the nucleophilic attack to the less sterically hindered carbonyl group.[1][2]

  • Reaction pH and Catalyst: The acidity or basicity of the reaction medium is critical. Under acidic conditions, the more basic nitrogen atom of a substituted hydrazine can be protonated, reducing its nucleophilicity and favoring attack by the other nitrogen.[1] Conversely, basic conditions can favor the attack of the inherently more nucleophilic nitrogen.[2] Catalytic amounts of acetic acid are commonly used to improve selectivity.[6]

Q5: The wrong regioisomer is the major product. How can I reverse the selectivity?

A5: Reversing the regioselectivity occurs when the intrinsic electronic and steric factors of the substrates favor the undesired isomer under standard conditions.[2] For instance, reacting 1,1,1-trifluoro-2,4-pentanedione with methylhydrazine naturally yields the 3-CF₃ pyrazole.[2] To obtain the opposite isomer, a different synthetic strategy is often required. Consider using a 1,3-dicarbonyl surrogate where the reactivity of the two carbonyl positions is pre-differentiated, such as a β-enaminone. This approach "locks in" the desired regiochemistry before the final cyclization step.[5]

Q6: Are there alternative synthetic strategies that provide inherently high regioselectivity?

A6: Yes, several modern synthetic methods have been developed to circumvent the regioselectivity problems of the classical Knorr synthesis.

  • From Tosylhydrazones and Alkynes: The reaction of N-alkylated tosylhydrazones with terminal alkynes provides 1,3,5-trisubstituted pyrazoles with complete regioselectivity.[13]

  • 1,3-Dipolar Cycloadditions: The cycloaddition between a sydnone and an alkyne can produce pyrazoles. While early methods suffered from poor regioselectivity, modern catalyst systems (e.g., copper-catalyzed sydnone-alkyne cycloadditions or "CuSAC") have been developed to afford specific regioisomers.[6][14]

  • One-Pot Procedures: Highly regioselective one-pot syntheses have been reported, such as the treatment of terminal alkynes with aromatic aldehydes, molecular iodine, and hydrazines, which proceeds in good yields.[6][15]

Data Presentation

Table 1: Effect of Solvent on Regioisomeric Ratio in the Reaction of Unsymmetrical 1,3-Diketones with Hydrazines. This table summarizes the dramatic improvement in regioselectivity observed when switching from ethanol to fluorinated alcohol solvents.[11][12]

Entry1,3-Diketone (R¹)Hydrazine (R²)SolventRegioisomer Ratio (A:B)Total Yield (%)
12-FurylMethylhydrazineEtOH80:2085
22-FurylMethylhydrazineTFE95:588
32-FurylMethylhydrazineHFIP>99:192
4PhenylMethylhydrazineEtOH85:1580
5PhenylMethylhydrazineTFE94:684
6PhenylMethylhydrazineHFIP>99:190
74-ChlorophenylPhenylhydrazineEtOH88:1278
84-ChlorophenylPhenylhydrazineHFIP>99:195

Note: Regioisomer A corresponds to the pyrazole with the R¹ group at the 5-position. Data adapted from literature sources.[11][12]

Experimental Protocols

Protocol 1: Regioselective Knorr Condensation Using 1,1,1,3,3,3-Hexafluoro-2-propanol (HFIP) [2]

This protocol describes a general procedure favoring one regioisomer through the use of a fluorinated solvent.

  • Materials:

    • Unsymmetrical 1,3-diketone (1.0 mmol)

    • Substituted hydrazine (e.g., methylhydrazine) (1.1 mmol)

    • 1,1,1,3,3,3-Hexafluoro-2-propanol (HFIP) (3 mL)

  • Procedure:

    • In a round-bottom flask equipped with a magnetic stirrer, dissolve the 1,3-diketone (1.0 mmol) in HFIP (3 mL).

    • Add the substituted hydrazine (1.1 mmol) to the solution at room temperature.

    • Stir the reaction mixture at room temperature for 1-4 hours.

    • Monitor the reaction's progress using Thin Layer Chromatography (TLC).

    • Once the reaction is complete, remove the HFIP solvent under reduced pressure.

    • Purify the resulting residue by column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to isolate the major regioisomer.

Protocol 2: Microwave-Assisted Regioselective Synthesis from an α,β-Unsaturated Ketone [2]

This protocol provides a rapid synthesis method that can favor the thermodynamically preferred isomer.

  • Materials:

    • α,β-Unsaturated ketone (e.g., chalcone) (1.0 mmol)

    • Arylhydrazine (1.1 mmol)

    • Glacial Acetic Acid (5 mL)

  • Procedure:

    • Combine the α,β-unsaturated ketone (1.0 mmol) and the arylhydrazine (1.1 mmol) in a 10 mL microwave reaction vessel.

    • Add glacial acetic acid (5 mL) to serve as both the solvent and catalyst.

    • Seal the vessel securely and place it in a microwave reactor.

    • Irradiate the mixture at a set temperature and duration (e.g., 120-140 °C for 15-20 minutes). Note: Conditions must be optimized for specific substrates.

    • After the reaction, allow the vessel to cool to room temperature.

    • Pour the reaction mixture into ice-cold water to precipitate the product.

    • Collect the solid by vacuum filtration, wash thoroughly with water, and dry.

    • If necessary, recrystallize or purify by column chromatography.

Visualizations

troubleshooting_workflow start Start: Unsymmetrical Pyrazole Synthesis check_isomers Analyze Product Mixture (TLC, LCMS, NMR) start->check_isomers decision Is Regioisomeric Ratio > 95:5? check_isomers->decision success Success: Isolate Major Isomer decision->success Yes troubleshoot Troubleshoot & Optimize Regioselectivity decision->troubleshoot No opt_solvent Change Solvent (e.g., EtOH -> HFIP) troubleshoot->opt_solvent opt_temp Modify Temperature troubleshoot->opt_temp opt_catalyst Adjust pH / Add Catalyst (e.g., Acetic Acid) troubleshoot->opt_catalyst alt_route Consider Alternative Synthetic Route troubleshoot->alt_route opt_solvent->check_isomers opt_temp->check_isomers opt_catalyst->check_isomers alt_route->start

Caption: Troubleshooting workflow for poor regioselectivity.

regioisomer_formation cluster_reactants Reactants cluster_paths Reaction Pathways cluster_products Products diketone Unsymmetrical 1,3-Diketone (R1 ≠ R3) path_a Path A: Attack at Carbonyl 1 diketone->path_a path_b Path B: Attack at Carbonyl 3 diketone->path_b hydrazine Substituted Hydrazine (R2-NH-NH2) hydrazine->path_a hydrazine->path_b isomer_a Regioisomer A path_a->isomer_a isomer_b Regioisomer B path_b->isomer_b

Caption: Formation of regioisomers in Knorr pyrazole synthesis.

influencing_factors cluster_carbonyls Carbonyl Reactivity cluster_factors Influencing Factors C1 Carbonyl 1 (C1) C3 Carbonyl 3 (C3) sterics High Steric Hindrance near C1 sterics->C1 hinders attack electronics Electron-Withdrawing Group near C3 electronics->C3 activates attack Initial Nucleophilic Attack by Hydrazine attack->C1 Favored if C1 is more electrophilic & less hindered attack->C3 Favored if C3 is more electrophilic & less hindered

Caption: Influence of steric and electronic effects on regioselectivity.

References

Technical Support Center: Amide Coupling Reactions with 3-Amino-1H-Pyrazole Substrates

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals encountering challenges with amide coupling reactions involving 3-amino-1H-pyrazole and its derivatives.

Troubleshooting Guide

This guide addresses common issues encountered during the amide coupling of 3-amino-1H-pyrazoles, focusing on identifying the problem and providing actionable solutions.

Q1: My reaction is giving a complex mixture of products that is difficult to separate. How can I identify the side products?

A1: The most common issue with this substrate class is the lack of regioselectivity during acylation. The 3-amino-1H-pyrazole scaffold has three nucleophilic nitrogen atoms: the exocyclic amino group (-NH2), and the two endocyclic (ring) nitrogens (N1 and N2). Acylation can occur at any of these sites, leading to a mixture of the desired N-acylamino-pyrazole and the undesired N1-acyl and N2-acyl regioisomers. Di-acylation at multiple sites is also possible.

Identification of Side Products:

  • Mass Spectrometry (MS): All mono-acylated products will have the same mass. Di-acylated products will show a corresponding higher mass.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR are crucial for distinguishing between isomers. The chemical shifts of the pyrazole ring protons and the NH protons will differ significantly between the desired product and the side products. 2D-NMR techniques like HMBC and NOESY can help definitively establish the point of acylation.

Q2: My yield of the desired 3-acylamino-1H-pyrazole is very low, with significant formation of ring-acylated isomers. How can I improve the selectivity?

A2: Improving selectivity for the exocyclic amino group is paramount. The most effective strategy is to use a protecting group for the endocyclic nitrogens. The tert-butyloxycarbonyl (Boc) group is a common and effective choice. The general workflow involves three steps:

  • Protection: Selectively protect the pyrazole ring nitrogen(s) with a Boc group.

  • Amide Coupling: Perform the amide coupling on the now more nucleophilic exocyclic amino group.

  • Deprotection: Remove the Boc group to yield the desired 3-acylamino-1H-pyrazole.

This strategy directs the acylation to the desired position and significantly simplifies purification.[1]

Frequently Asked Questions (FAQs)

Q1: Why is acylation of 3-amino-1H-pyrazole not selective for the amino group?

A1: The pyrazole ring nitrogens have lone pairs of electrons that are part of the aromatic system, but they are still nucleophilic. The relative nucleophilicity of the exocyclic amino group versus the endocyclic nitrogens is not sufficiently different to achieve high selectivity under standard acylation conditions. Reaction conditions, such as the choice of solvent and base, can influence the product distribution, but often lead to mixtures of regioisomers.

Q2: What is the best protecting group for the pyrazole ring nitrogens?

A2: The tert-butyloxycarbonyl (Boc) group is highly recommended. It is easily installed using di-tert-butyl dicarbonate ((Boc)2O) and can be removed under acidic conditions which are often compatible with the newly formed amide bond.[1]

Q3: Can I perform the amide coupling first and then try to isomerize the product?

A3: While some protocols involve acylation followed by selective basic deacylation of the endocyclic acyl group, this adds an extra step and may not be universally applicable.[1] A protection-coupling-deprotection strategy is generally more robust and higher yielding.

Q4: Are there alternative coupling reagents that can improve selectivity without a protecting group?

A4: While a wide array of coupling reagents exist (e.g., HATU, HBTU, EDC), their primary role is to activate the carboxylic acid. They do not fundamentally alter the inherent nucleophilicity of the different nitrogen atoms on the 3-amino-1H-pyrazole. Therefore, relying solely on the choice of coupling reagent to control regioselectivity is often insufficient and a protecting group strategy is more reliable.

Data Presentation

The following tables summarize the expected outcomes of amide coupling reactions with and without the use of a protecting group strategy.

Table 1: Outcome of Direct Amide Coupling of 3-Amino-1H-Pyrazole (Unprotected)

Acylating AgentCoupling ReagentBaseSolventDesired Product YieldSide Product(s) and YieldComments
Carboxylic AcidEDC/HOBtDIPEADMFLow to ModerateMixture of N1 and N2-acylated isomers (significant)Product distribution is highly variable and purification is challenging.
Acyl ChloridePyridinePyridineDCMLow to ModerateMixture of N1 and N2-acylated isomers (significant)Can also lead to di-acylation products.

Table 2: Outcome of Amide Coupling using a Boc-Protection Strategy

StepReagentsSolventTypical YieldComments
1. N1-Boc Protection (Boc)2O, Et3NDioxane/EtOAcGood to ExcellentSelectively protects the pyrazole ring.
2. Amide Coupling Carboxylic Acid, EDC/HOBt, DIPEADMFHighAcylation proceeds selectively on the exocyclic -NH2 group.
3. Boc Deprotection TFA or HClDCM or DioxaneExcellentEfficiently removes the Boc group to yield the final product.

Experimental Protocols

Protocol 1: N1-Boc Protection of 3-Amino-1H-Pyrazole

This protocol describes the selective protection of the pyrazole ring nitrogen.

  • Dissolve 3-amino-1H-pyrazole (1.0 eq) in a suitable solvent such as a mixture of dioxane and ethyl acetate.

  • Add triethylamine (Et3N) (1.5 eq).

  • Add di-tert-butyl dicarbonate ((Boc)2O) (1.5 eq) dropwise at room temperature.

  • Stir the reaction mixture at room temperature for 12-18 hours.

  • Monitor the reaction by TLC until the starting material is consumed.

  • Upon completion, concentrate the reaction mixture under reduced pressure.

  • Purify the residue by column chromatography on silica gel to obtain tert-butyl 3-amino-1H-pyrazole-1-carboxylate.

Protocol 2: Amide Coupling with N1-Boc-Protected 3-Amino-1H-Pyrazole

This protocol details the amide bond formation on the protected substrate.

  • Dissolve the carboxylic acid (1.0 eq) in anhydrous DMF.

  • Add 1-hydroxybenzotriazole (HOBt) (1.2 eq) and N-(3-dimethylaminopropyl)-N'-ethylcarbodiimide hydrochloride (EDC·HCl) (1.2 eq).

  • Stir the mixture at room temperature for 30 minutes to activate the carboxylic acid.

  • Add a solution of tert-butyl 3-amino-1H-pyrazole-1-carboxylate (1.0 eq) and N,N-diisopropylethylamine (DIPEA) (2.0 eq) in anhydrous DMF.

  • Stir the reaction mixture at room temperature for 12-24 hours.

  • Monitor the reaction by TLC or LC-MS.

  • Upon completion, pour the reaction mixture into water and extract with ethyl acetate.

  • Wash the combined organic layers with saturated aqueous NaHCO3 and brine.

  • Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Protocol 3: Boc Deprotection of 3-Acylamino-1H-Pyrazole

This protocol describes the final step to obtain the desired product.

  • Dissolve the Boc-protected 3-acylamino-1H-pyrazole (1.0 eq) in dichloromethane (DCM).

  • Add trifluoroacetic acid (TFA) (10-20 eq) dropwise at 0 °C.

  • Allow the reaction mixture to warm to room temperature and stir for 1-4 hours.

  • Monitor the reaction by TLC until the starting material is consumed.

  • Concentrate the reaction mixture under reduced pressure to remove the excess TFA and DCM.

  • Dissolve the residue in ethyl acetate and wash with saturated aqueous NaHCO3 to neutralize any remaining acid.

  • Wash the organic layer with brine, dry over anhydrous Na2SO4, filter, and concentrate to yield the final 3-acylamino-1H-pyrazole.

Visualizations

Side_Reactions cluster_reactants Reactants cluster_products Potential Products Aminopyrazole 3-Amino-1H-pyrazole Desired_Product Desired Product (3-Acylamino-1H-pyrazole) Aminopyrazole->Desired_Product Exocyclic -NH2 attack (Desired Pathway) Side_Product_N1 Side Product (N1-Acyl) Aminopyrazole->Side_Product_N1 Endocyclic N1 attack (Side Reaction) Side_Product_N2 Side Product (N2-Acyl) Aminopyrazole->Side_Product_N2 Endocyclic N2 attack (Side Reaction) Acyl_X R-CO-X (Acylating Agent)

Figure 1. Competing reaction pathways in the acylation of 3-amino-1H-pyrazole.

Recommended_Workflow Start Start: 3-Amino-1H-pyrazole Protection Step 1: N1-Boc Protection Reagents: (Boc)2O, Base Start->Protection Protected_Intermediate Protected Intermediate: N1-Boc-3-amino-1H-pyrazole Protection->Protected_Intermediate Coupling Step 2: Amide Coupling Reagents: R-COOH, Coupling Agent Protected_Intermediate->Coupling Coupled_Product Protected Product: N1-Boc-3-acylamino-1H-pyrazole Coupling->Coupled_Product Deprotection Step 3: Boc Deprotection Reagents: Acid (TFA or HCl) Coupled_Product->Deprotection Final_Product Final Product: 3-Acylamino-1H-pyrazole Deprotection->Final_Product

Figure 2. Recommended workflow for selective amide coupling.

Troubleshooting_Flowchart Start Low yield or complex mixture? Analyze Analyze by LC-MS and NMR Start->Analyze CheckIsomers Multiple isomers with same mass detected? Analyze->CheckIsomers UnreactedSM Mainly unreacted starting material? CheckIsomers->UnreactedSM No ImplementProtection Root Cause: Lack of Regioselectivity Solution: Implement N-Boc protection strategy. CheckIsomers->ImplementProtection Yes CheckReagents Troubleshoot Reaction Conditions: 1. Check coupling reagent activity. 2. Ensure anhydrous conditions. 3. Optimize reaction time/temp. UnreactedSM->CheckReagents Yes

Figure 3. Troubleshooting logic for amide coupling with 3-aminopyrazoles.

References

Technical Support Center: Scaling Up Laboratory Synthesis of Pyrazole-Based Intermediates

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed to assist researchers, scientists, and drug development professionals in troubleshooting and scaling up the laboratory synthesis of pyrazole-based intermediates. The following resources provide practical guidance and solutions to common challenges encountered during these critical processes.

Frequently Asked Questions (FAQs)

Q1: What are the most common challenges when scaling up pyrazole synthesis from milligram to gram or kilogram scale?

A1: Scaling up pyrazole synthesis introduces several challenges that are often not apparent at the laboratory bench scale. The primary issues include:

  • Exothermic Reactions: Many pyrazole syntheses, particularly those involving hydrazine, are highly exothermic. Poor heat dissipation in larger reactors can lead to dangerous temperature spikes, side reactions, and product degradation.

  • Reagent Addition and Mixing: Ensuring uniform mixing and controlled addition of reagents is more complex in large vessels, which can lead to localized "hot spots" and the formation of impurities.

  • Safety Hazards: The use of hazardous reagents like hydrazine and the potential for runaway reactions necessitate stringent safety protocols and specialized equipment for large-scale operations.

  • Work-up and Purification: Isolating and purifying large quantities of product can be challenging. Methods that are straightforward on a small scale, such as column chromatography, may not be practical for kilogram production. Crystallization and filtration become the primary purification techniques, requiring careful solvent selection and optimization.

  • Impurity Profile: The types and quantities of impurities can change upon scale-up due to variations in reaction conditions.

Q2: How can I improve the yield and reduce side products in my scaled-up pyrazole synthesis?

A2: Optimizing reaction parameters is crucial for improving yield and minimizing impurities. Consider the following:

  • Solvent Selection: The choice of solvent can significantly impact reaction rate, selectivity, and ease of work-up. For example, in the synthesis of celecoxib, using a mixture of water and ethyl acetate has been shown to improve yield and purity.[1]

  • Catalyst and Reaction Time: The type and concentration of the catalyst (e.g., acid or base) should be optimized. Monitoring the reaction progress is essential to determine the optimal reaction time and prevent the formation of degradation products.

  • Temperature Control: Precise temperature control is critical, especially for exothermic reactions. Gradual heating and efficient cooling systems are necessary to maintain a stable reaction temperature.

Q3: What are the advantages of using microwave-assisted synthesis or flow chemistry for pyrazole synthesis?

A3: Both microwave-assisted synthesis and flow chemistry offer significant advantages over traditional batch processing, particularly for scaling up:

  • Microwave-Assisted Synthesis: This technique can dramatically reduce reaction times and often leads to higher yields and cleaner product profiles. For instance, some pyrazole syntheses that take hours under conventional heating can be completed in minutes using microwave irradiation.[2][3][4][5]

  • Flow Chemistry: Continuous flow processes provide excellent control over reaction parameters such as temperature, pressure, and mixing. This enhanced control minimizes the risk of runaway reactions and can lead to higher yields and purity. Flow chemistry is particularly well-suited for handling hazardous reagents and for consistent production of larger quantities of material.[6][7]

Troubleshooting Guides

Low Yield
Potential Cause Troubleshooting Steps
Incomplete Reaction - Monitor the reaction using techniques like TLC or LC-MS to ensure all starting material is consumed.- Gradually increase the reaction temperature or time as needed.
Side Reactions - Optimize the reaction temperature and reagent addition rate to minimize the formation of byproducts.- Consider using a different solvent or catalyst to improve selectivity.
Product Degradation - If the product is sensitive to heat, consider running the reaction at a lower temperature for a longer duration.- Ensure the work-up procedure is performed promptly and at an appropriate temperature.
Loss during Work-up - Optimize extraction and crystallization solvents to maximize product recovery.- Ensure the pH is optimal for product isolation during aqueous work-up.
High Impurity Levels
Potential Cause Troubleshooting Steps
Regioisomer Formation - In syntheses like the Knorr pyrazole synthesis, the formation of regioisomers can be an issue. Modifying the solvent, temperature, or catalyst can influence the regioselectivity.[8]
Unreacted Starting Materials - Ensure the stoichiometry of the reactants is correct.- Increase the reaction time or temperature to drive the reaction to completion.
Byproducts from Side Reactions - Analyze the impurity profile to identify the byproducts and propose a mechanism for their formation. This can help in optimizing the reaction conditions to suppress these side reactions.
Inefficient Purification - Screen different solvent systems for recrystallization to find one that effectively removes the impurities.- For persistent impurities, consider a multi-step purification process, such as a combination of crystallization and slurry washes.

Data Presentation: Comparison of Synthesis Methods

The following tables provide a summary of quantitative data comparing different synthesis methods for pyrazole derivatives.

Table 1: Conventional vs. Microwave-Assisted Synthesis of Pyrazole Derivatives

ProductMethodReaction TimeYield (%)Reference
Phenyl-1H-pyrazolesConventional2 hours72 - 90[5]
Phenyl-1H-pyrazolesMicrowave5 minutes91 - 98[5]
Pyrazole-oxadiazole hybridsConventional7 - 9 hoursNot specified[2][3]
Pyrazole-oxadiazole hybridsMicrowave9 - 10 minutes79 - 92[2][3]
Pyrazole-tetrazole hybridsConventional7 - 8 hoursNot specified[9]
Pyrazole-tetrazole hybridsMicrowave8 - 10 minutesHigher than conventional[9]

Table 2: Batch vs. Flow Chemistry for the Synthesis of Celecoxib

MethodReaction TimeYield (%)Reference
Batch20 hours90[6]
Flow1 hour90 - 96[6]

Experimental Protocols

Protocol 1: Large-Scale Synthesis of Celecoxib (Batch Process)

This protocol describes an improved and scalable process for the synthesis of Celecoxib, a selective COX-2 inhibitor.

Step 1: Synthesis of 4,4,4-trifluoro-1-(4-methylphenyl)butane-1,3-dione

A detailed procedure for this intermediate is a prerequisite and is typically achieved via a Claisen condensation.

Step 2: Cyclocondensation to form Celecoxib

  • To a solution of 4,4,4-trifluoro-1-(4-methylphenyl)butane-1,3-dione in a suitable solvent (e.g., ethanol or a water/ethyl acetate mixture), add 4-sulfamidophenylhydrazine hydrochloride.

  • Heat the reaction mixture to reflux and monitor the reaction progress by TLC or HPLC. The reaction time is typically around 20 hours for the batch process.[6]

  • Upon completion, cool the reaction mixture to room temperature.

  • If using an organic solvent, it may be partially removed under reduced pressure.

  • Induce crystallization by adding an anti-solvent (e.g., water) or by cooling the solution.

  • Collect the precipitated solid by filtration, wash with a suitable solvent, and dry under vacuum to yield Celecoxib. A reported scalable process gives a yield of around 90%.[6]

Protocol 2: Knorr Pyrazole Synthesis of a Pyrazolone Derivative

This protocol outlines the general procedure for the Knorr synthesis of a pyrazolone.

  • In a round-bottom flask, combine the β-ketoester (e.g., ethyl acetoacetate) and the hydrazine derivative (e.g., phenylhydrazine) in a 1:1 molar ratio. Note that this reaction can be exothermic.

  • Add a catalytic amount of acid (e.g., glacial acetic acid).

  • Heat the mixture under reflux for approximately 1 hour.[8]

  • Monitor the reaction to completion by TLC.

  • After completion, cool the reaction mixture in an ice bath to induce crystallization.

  • Collect the crude product by vacuum filtration and wash with a small amount of cold solvent.

  • Recrystallize the crude product from a suitable solvent (e.g., ethanol) to obtain the pure pyrazolone.

Signaling Pathway Diagrams

Many pyrazole-based intermediates are precursors to pharmacologically active molecules that target specific signaling pathways involved in diseases like cancer and inflammation. Understanding these pathways is crucial for drug development professionals.

PI3K/Akt/mT OR Signaling Pathway

The PI3K/Akt/mTOR pathway is a critical intracellular signaling cascade that regulates cell growth, proliferation, and survival.[10][11] Its dysregulation is frequently observed in cancer.

PI3K_Akt_mTOR_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 Akt Akt PIP3->Akt PTEN PTEN PTEN->PIP3 dephosphorylates PDK1->Akt phosphorylates (Thr308) mTORC1 mTORC1 Akt->mTORC1 mTORC2 mTORC2 mTORC2->Akt phosphorylates (Ser473) Proliferation Cell Proliferation & Survival mTORC1->Proliferation

Caption: The PI3K/Akt/mTOR signaling pathway.

JAK-STAT Signaling Pathway

The JAK-STAT signaling pathway is a primary route for a wide range of cytokines and growth factors to transmit signals from the cell membrane to the nucleus, playing a key role in the immune system.[12][13][14]

JAK_STAT_Pathway CytokineReceptor Cytokine Receptor JAK JAK CytokineReceptor->JAK STAT STAT JAK->STAT phosphorylates STAT_dimer STAT Dimer STAT->STAT_dimer dimerizes Nucleus Nucleus STAT_dimer->Nucleus translocates to GeneExpression Gene Expression STAT_dimer->GeneExpression regulates

Caption: The JAK-STAT signaling pathway.

MAPK/ERK Signaling Pathway

The MAPK/ERK pathway is a crucial signaling cascade that regulates a wide variety of cellular processes, including proliferation, differentiation, and apoptosis.[15][16][17]

MAPK_ERK_Pathway GrowthFactor Growth Factor Receptor Receptor GrowthFactor->Receptor Ras Ras Receptor->Ras activates Raf Raf (MAPKKK) Ras->Raf activates MEK MEK (MAPKK) Raf->MEK phosphorylates ERK ERK (MAPK) MEK->ERK phosphorylates TranscriptionFactors Transcription Factors ERK->TranscriptionFactors activates CellularResponse Cellular Response (Proliferation, etc.) TranscriptionFactors->CellularResponse leads to

Caption: The MAPK/ERK signaling pathway.

References

Validation & Comparative

In Vivo Anticancer Efficacy of Pyrazole Derivatives: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the in vivo anticancer efficacy of select pyrazole derivatives, offering a data-driven overview for researchers in oncology and drug development. Pyrazole-based compounds have emerged as a significant class of heterocyclic scaffolds in medicinal chemistry, with several derivatives demonstrating potent antitumor activities through diverse mechanisms of action. This document summarizes key experimental findings, presents detailed protocols, and visualizes the underlying biological pathways to facilitate a comprehensive understanding of their therapeutic potential.

Comparative Efficacy of Pyrazole Derivatives In Vivo

The following tables summarize the quantitative data from various in vivo studies, showcasing the anticancer efficacy of pyrazole derivatives categorized by their primary mechanism of action.

Table 1: COX-2 Inhibition
CompoundCancer ModelAnimal ModelDosing RegimenTumor Growth Inhibition (TGI)Key Findings
Celecoxib Meningioma (IOMM-Lee Xenograft)Nude Mice1500 ppm in chow66% reduction in mean tumor volumeDecreased blood vessel density and increased apoptosis observed in treated tumors.[1]
Celecoxib Lewis Lung CarcinomaC57/BL Mice75 mg/kg/day (oral)Significant delay in tumor growthCombination with radiotherapy showed enhanced antitumor effect and reduced pulmonary metastases.[2]
Celecoxib Endometrial Adenocarcinoma (HEC-1B Xenograft)Nude Mice4 mg/day48.6% inhibition rateAttenuated invasiveness and downregulated COX-2 expression.
Table 2: PDK-1/Akt Inhibition
CompoundCancer ModelAnimal ModelDosing RegimenTumor Growth Inhibition (TGI)Key Findings
OSU-03012 Malignant Schwannoma (HMS-97 Xenograft)SCID MiceNot Specified (oral)55% inhibition after 9 weeksWell-tolerated; antitumor activity correlated with reduced AKT phosphorylation.[3]
OSU-03012 Endometrial Carcinoma (Ishikawa Xenograft)EC-bearing Mice100 mg/kg/day (oral)Remarkable inhibition of tumor growthInduced G2/M cell cycle arrest and apoptosis via the mitochondrial pathway.[4]
Table 3: Tubulin Polymerization Inhibition
CompoundCancer ModelAnimal ModelDosing RegimenTumor Growth Inhibition (TGI)Key Findings
Unnamed Pyrazole Derivative [I] Gastric Cancer (MGC-803 Xenograft)Mouse5 mg/kg (q.o.d., oral)45.8% inhibition rateNo significant weight loss or organ damage; increased apoptosis in tumor tissues.[5]
Unnamed Pyrazole Derivative [I] Breast Cancer (4T1 Xenograft)Mouse20 mg/kg (q.o.d., IV)84.0% inhibition of tumor weightShowed dose-dependent tumor growth inhibition without notable toxicity.[4]
Table 4: Pan-Pim Kinase Inhibition
CompoundCancer ModelAnimal ModelDosing RegimenTumor Growth Inhibition (TGI)Key Findings
GDC-0339 Multiple Myeloma (RPMI8226 & MM.1S Xenografts)MouseNot SpecifiedEfficaciousPotent, orally bioavailable, and well-tolerated pan-Pim kinase inhibitor.[6]
JP11646 Multiple Myeloma (MM1.S Xenograft)SCID Mice15 µg/gm (i.p., 2x/week)89% reduction in relative tumor volume vs. control at week 2Showed superior anti-tumor efficacy compared to lower doses with manageable toxicity.[7]

Key Signaling Pathways and Mechanisms of Action

The anticancer effects of pyrazole derivatives are mediated through the modulation of various signaling pathways critical for cancer cell proliferation, survival, and angiogenesis. The following diagrams illustrate the primary mechanisms for each class of compounds discussed.

COX2_Pathway cluster_outcomes Cancer Hallmarks AA Arachidonic Acid COX2 COX-2 AA->COX2 PGE2 Prostaglandin E2 (PGE2) COX2->PGE2 EP_Receptors EP Receptors PGE2->EP_Receptors Signaling Downstream Signaling (PI3K/Akt, NF-κB, β-catenin) EP_Receptors->Signaling Proliferation Proliferation Signaling->Proliferation Angiogenesis Angiogenesis Signaling->Angiogenesis Immune_Evasion Immune Evasion Signaling->Immune_Evasion Celecoxib Celecoxib (Pyrazole Derivative) Celecoxib->COX2

Figure 1. COX-2/PGE2 Signaling Pathway Inhibition.

PDK1_Akt_Pathway GF Growth Factors RTK Receptor Tyrosine Kinase (RTK) GF->RTK PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3  PIP2 to PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 Akt Akt PDK1->Akt P Downstream Downstream Effectors (mTOR, GSK3β, Bad) Akt->Downstream Survival Cell Survival & Proliferation Downstream->Survival OSU03012 OSU-03012 (Pyrazole Derivative) OSU03012->PDK1

Figure 2. PDK-1/Akt Signaling Pathway Inhibition.

Tubulin_Polymerization Tubulin α/β-Tubulin Dimers Polymerization Polymerization Tubulin->Polymerization Microtubules Microtubules Polymerization->Microtubules Apoptosis Apoptosis Polymerization->Apoptosis Inhibition leads to Spindle Mitotic Spindle Formation Microtubules->Spindle CellDivision Cell Division Spindle->CellDivision Pyrazole_Tubulin Tubulin-Inhibiting Pyrazole Derivative Pyrazole_Tubulin->Polymerization

Figure 3. Inhibition of Tubulin Polymerization.

PIM_Kinase_Pathway cluster_outcomes_pim Cancer Hallmarks Cytokines Cytokines (e.g., IL-6) JAK JAK Cytokines->JAK STAT STAT JAK->STAT P PIM Pim Kinase (Pim-1, 2, 3) STAT->PIM Transcription Substrates Downstream Substrates (e.g., Bad, p27, MYC) PIM->Substrates P Survival Cell Survival Substrates->Survival Proliferation Proliferation Substrates->Proliferation GDC0339 GDC-0339 (Pyrazole Derivative) GDC0339->PIM

Figure 4. Pan-Pim Kinase Signaling Pathway Inhibition.

Detailed Experimental Protocols

This section provides a generalized protocol for in vivo xenograft studies based on the methodologies cited in this guide. Specific parameters should be optimized for each cell line and compound.

General Xenograft Tumor Model Protocol
  • Cell Culture and Preparation:

    • Human cancer cell lines (e.g., IOMM-Lee, HEC-1B, HMS-97, MGC-803, MM.1S) are cultured in appropriate media (e.g., RPMI-1640 or DMEM) supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin.

    • Cells are maintained in a humidified incubator at 37°C with 5% CO₂.

    • Prior to injection, cells are harvested during the logarithmic growth phase, washed with phosphate-buffered saline (PBS), and resuspended in a sterile solution (e.g., PBS or a mixture with Matrigel®) at a concentration of 1x10⁶ to 5x10⁶ cells per 100-200 µL.

  • Animal Models:

    • Immunocompromised mice (e.g., athymic nude mice, SCID mice), typically 4-6 weeks old, are used to prevent graft rejection.

    • Animals are housed in a pathogen-free environment with a 12-hour light/dark cycle and provided with autoclaved food and water ad libitum.

    • All procedures are conducted in accordance with institutional animal care and use committee (IACUC) guidelines.

  • Tumor Implantation:

    • Mice are anesthetized (e.g., with isoflurane).

    • The cell suspension is injected subcutaneously into the flank of each mouse using a 23G or smaller needle.

    • Tumor growth is monitored bi-weekly by measuring the length and width of the tumor with calipers. Tumor volume is calculated using the formula: (Length × Width²) / 2.

  • Drug Administration:

    • Once tumors reach a palpable volume (e.g., 100-200 mm³), mice are randomized into control and treatment groups.

    • Control Group: Receives the vehicle used to dissolve the drug (e.g., 0.5% methylcellulose/0.1% Tween 80).

    • Treatment Groups: Receive the pyrazole derivative at a predetermined dose and schedule.

      • Oral Gavage: Compounds like Celecoxib and OSU-03012 are often administered daily by oral gavage.

      • Dietary Admixture: Celecoxib has been administered by mixing it into the chow at specified concentrations (ppm).[1]

      • Intraperitoneal (i.p.) or Intravenous (i.v.) Injection: Other formulations may require parenteral administration on schedules such as every other day (q.o.d.).

  • Endpoint Analysis:

    • The study is terminated when tumors in the control group reach a predetermined size (e.g., 4000 mm³).[2]

    • During the study, animal body weight is monitored as an indicator of toxicity.

    • Immunohistochemistry (IHC): Tumor tissues can be fixed in formalin, embedded in paraffin, and sectioned for IHC analysis of biomarkers such as Ki-67 (proliferation), CD31 (angiogenesis), and cleaved caspase-3 (apoptosis).

    • Western Blot: Tumor lysates can be analyzed to confirm the inhibition of target proteins (e.g., p-Akt, COX-2).

The following diagram illustrates the typical workflow for a preclinical xenograft study.

Experimental_Workflow Cell_Culture 1. Cell Culture (e.g., MM.1S, HEC-1B) Cell_Harvest 2. Cell Harvest & Preparation Cell_Culture->Cell_Harvest Implantation 3. Subcutaneous Implantation Cell_Harvest->Implantation Tumor_Growth 4. Tumor Growth Monitoring Implantation->Tumor_Growth Randomization 5. Randomization (Tumor Volume ~100-200 mm³) Tumor_Growth->Randomization Treatment 6. Treatment Phase (Vehicle vs. Pyrazole Derivative) Randomization->Treatment Monitoring 7. Efficacy & Toxicity Monitoring (Tumor Volume, Body Weight) Treatment->Monitoring Endpoint 8. Study Endpoint (Tumor Excision) Monitoring->Endpoint Analysis 9. Data Analysis (TGI, IHC, Western Blot) Endpoint->Analysis

Figure 5. Generalized Experimental Workflow for In Vivo Xenograft Studies.

References

A Comparative Guide to COX-2 Inhibition: 3-(3,4-Dimethoxyphenyl)-1H-pyrazol-5-amine versus Celecoxib

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the cyclooxygenase-2 (COX-2) inhibitory potential of the established nonsteroidal anti-inflammatory drug (NSAID) Celecoxib and the investigational compound 3-(3,4-Dimethoxyphenyl)-1H-pyrazol-5-amine. While direct, peer-reviewed experimental data for this compound is not available in the public domain, this comparison leverages data from structurally related pyrazole derivatives to provide a scientifically grounded assessment of its potential efficacy relative to the well-characterized profile of Celecoxib.

Introduction to COX-2 Inhibition

Cyclooxygenase (COX) enzymes are central to the inflammatory cascade, converting arachidonic acid into prostaglandins (PGs), which mediate pain and inflammation.[1][2] Two primary isoforms exist: COX-1, a constitutive enzyme involved in homeostatic functions like gastric protection, and COX-2, an inducible enzyme that is significantly upregulated at sites of inflammation.[3][4] The therapeutic action of NSAIDs stems from inhibiting COX-2, while adverse effects, such as gastrointestinal issues, are often linked to the simultaneous inhibition of COX-1.[2][3]

Celecoxib was a landmark drug, designed as a selective COX-2 inhibitor to provide anti-inflammatory and analgesic effects with a reduced risk of gastrointestinal side effects.[4][5] The pyrazole scaffold is a key structural feature of Celecoxib and many other potent COX-2 inhibitors.[1][6] This guide examines the known inhibitor Celecoxib against the potential of this compound, a compound sharing this core pyrazole structure.

Quantitative Comparison of Inhibitory Potency

The efficacy and selectivity of COX inhibitors are quantified by the half-maximal inhibitory concentration (IC50) and the selectivity index (SI). The IC50 value represents the concentration of an inhibitor required to reduce enzyme activity by 50%. The SI is calculated as the ratio of IC50 (COX-1) / IC50 (COX-2), where a higher value indicates greater selectivity for COX-2.

As direct IC50 values for this compound are not available, data for representative aminopyrazole and trimethoxy-substituted pyrazole derivatives from published studies are presented below to serve as a proxy for potential activity.

CompoundCOX-1 IC50 (µM)COX-2 IC50 (µM)Selectivity Index (SI)
Celecoxib 15[7] - 82[8]0.04[7][9] - 2.16[10]~12 - 405[5][8]
Aminopyrazole Scaffold Derivative (Compound 6f) 9.561.158.31[10]
Trimethoxy Phenyl Derivative (Compound 5f) 14.341.509.56[10]

Note: IC50 values can vary based on the specific assay conditions. The data presented for Celecoxib reflects the range found across different experimental setups. The derivative data is from a study on pyrazole–pyridazine hybrids.

Mechanism of Selective COX-2 Inhibition

The selective inhibition of COX-2 by diaryl heterocyclic compounds like Celecoxib and other pyrazole derivatives is attributed to key structural differences in the active sites of the two COX isoforms.[1] The COX-2 active site is approximately 20% larger than that of COX-1 and possesses a hydrophilic side pocket.

Celecoxib's structure, featuring a sulfonamide group on one of its phenyl rings, allows it to bind within this side pocket of the COX-2 enzyme, leading to a stable, high-affinity interaction that blocks the entry of arachidonic acid.[11] The smaller active site of COX-1 cannot accommodate this bulky side group, thus sparing it from inhibition at therapeutic concentrations. It is hypothesized that this compound and related pyrazole structures would engage the COX-2 active site in a similar manner.

Signaling Pathway and Inhibition

The diagram below illustrates the inflammatory pathway mediated by COX-2 and the point of inhibition by selective inhibitors.

COX2_Pathway cluster_cytoplasm Cytoplasm Phospholipids Phospholipids PLA2 Phospholipase A2 Arachidonic_Acid Arachidonic Acid COX2_Enzyme COX-2 Enzyme Arachidonic_Acid->COX2_Enzyme Substrate Prostaglandins Prostaglandins (PGE2) COX2_Enzyme->Prostaglandins Inflammation_Response Inflammation (Pain, Fever, Swelling) Prostaglandins->Inflammation_Response Inflammatory_Stimuli Inflammatory Stimuli (e.g., Cytokines, LPS) Inflammatory_Stimuli->COX2_Enzyme Upregulates Expression PLA2->Arachidonic_Acid Releases Inhibitor Celecoxib or 3-(3,4-Dimethoxyphenyl) -1H-pyrazol-5-amine Inhibitor->COX2_Enzyme Inhibits

COX-2 inflammatory signaling pathway.

Experimental Protocols

The following is a representative protocol for an in vitro COX-2 inhibitor screening assay, synthesized from common methodologies. This type of assay is crucial for determining the IC50 values of investigational compounds.

In Vitro Fluorometric COX-2 Inhibition Assay

1. Objective: To determine the concentration-dependent inhibition of human recombinant COX-2 by test compounds.

2. Materials:

  • Human recombinant COX-2 enzyme

  • COX Assay Buffer (e.g., 0.1 M Tris-HCl, pH 8.0)

  • Heme cofactor

  • Arachidonic Acid (substrate)

  • Fluorometric probe (e.g., ADHP)

  • Test compounds (dissolved in DMSO)

  • Celecoxib (positive control)

  • 96-well black microplates

  • Fluorescence microplate reader (Ex/Em appropriate for the probe)

3. Procedure:

  • Reagent Preparation: Prepare working solutions of all reagents in COX Assay Buffer. Create serial dilutions of the test compounds and Celecoxib in DMSO, then dilute further in assay buffer to the final desired concentrations.

  • Assay Reaction Setup:

    • To each well of the 96-well plate, add assay buffer.

    • Add the heme cofactor and the fluorometric probe.

    • Add 10 µL of the diluted test inhibitor, positive control (Celecoxib), or vehicle (DMSO) to the appropriate wells.

    • Add the human recombinant COX-2 enzyme to all wells except for the "no enzyme" control.

  • Inhibitor Pre-incubation: Incubate the plate for 10-15 minutes at room temperature to allow the inhibitors to bind to the enzyme.

  • Reaction Initiation: Initiate the enzymatic reaction by adding the substrate, arachidonic acid, to all wells.

  • Detection: Immediately place the plate in a microplate reader and measure the increase in fluorescence over time (kinetic mode) at 37°C.

  • Data Analysis:

    • Calculate the rate (slope) of the reaction for each well.

    • Determine the percentage of inhibition for each concentration of the test compound relative to the vehicle control.

    • Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to calculate the IC50 value.

Experimental_Workflow cluster_prep Preparation cluster_assay Assay Execution (96-Well Plate) cluster_analysis Data Acquisition & Analysis A Prepare Reagents: Buffer, Enzyme, Substrate, Cofactors, Probe B Prepare Test Compounds: Serial Dilutions of Inhibitors and Celecoxib (Control) D Add Test Inhibitors, Control, or Vehicle (DMSO) B->D C Add Buffer, Cofactor, and Probe to Wells C->D E Add COX-2 Enzyme D->E F Pre-incubate (15 min) for Inhibitor Binding E->F G Initiate Reaction: Add Arachidonic Acid F->G H Measure Fluorescence (Kinetic Mode) G->H I Calculate Reaction Rates and Percent Inhibition H->I J Plot Dose-Response Curve and Determine IC50 Value I->J

Workflow for in vitro COX inhibition assay.

Conclusion

Celecoxib is a well-established and potent selective COX-2 inhibitor with extensive supporting data. While direct experimental evidence for this compound is lacking, the analysis of structurally related compounds provides a strong rationale for its investigation as a potential COX-2 inhibitor.

The data on analogous aminopyrazole and methoxy-phenyl substituted pyrazoles demonstrate that this structural class consistently produces compounds with high affinity and selectivity for the COX-2 enzyme.[10] The dimethoxyphenyl and amine moieties of the target compound are features found in other biologically active molecules, suggesting a high potential for interaction with the COX-2 active site.[12] Further synthesis and direct biological evaluation of this compound are necessary to definitively determine its inhibitory profile and therapeutic potential. The protocols and comparative data presented in this guide offer a framework for such future investigations.

References

Determining the Potency of 3-(3,4-Dimethoxyphenyl)-1H-pyrazol-5-amine Against Target Kinases: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and drug development professionals investigating novel kinase inhibitors, understanding the potency and selectivity of a compound is paramount. This guide provides a framework for determining the half-maximal inhibitory concentration (IC50) of 3-(3,4-Dimethoxyphenyl)-1H-pyrazol-5-amine against various target kinases. Due to the limited publicly available data on this specific molecule, this guide presents a comparative analysis with structurally related pyrazole-based kinase inhibitors, alongside detailed experimental protocols for assessing its inhibitory activity.

Comparative Inhibitory Activity of Pyrazole Derivatives

Pyrazole-based compounds are a well-established class of kinase inhibitors, demonstrating activity against a range of kinases implicated in diseases such as cancer and inflammatory disorders.[1][2][3] To provide a reference for the expected potency of this compound, the following table summarizes the IC50 values of other pyrazole derivatives against various kinases.

Compound/Derivative ClassTarget Kinase(s)IC50 (nM)Reference
Pyrazolo[3,4-b]pyridine Derivative (Compound 15y)TBK10.2[4]
Pyrazolo[3,4-b]pyridine Derivative (BX795)TBK17.1[4]
3-Amino-1H-pyrazole Derivative (Compound 43d)CDK1633[5]
Pyrazole-based Akt1 Inhibitor (Afuresertib analog)Akt11.3[3]
N-(1H-pyrazol-3-yl)pyrimidin-4-amineCDK2, CDK5, JNK34.6, 27.6, 26.1[5]
Pyrazole DerivativeAurora A Kinase160[3]
N-(3-Methoxyphenyl)-6-(7-(1-methyl-1H-pyrazol-4-yl)imidazo[1,2-a]pyridin-3-yl)pyridin-2-amine (Compound 1)FLT3-ITD, BCR-ABL<10, 8.43[6]

Experimental Protocol: Kinase Inhibition Assay (ADP-Glo™ Assay)

To determine the IC50 value of this compound, a robust and widely used method is the ADP-Glo™ Kinase Assay. This luminescent assay quantifies the amount of ADP produced during the kinase reaction, which is inversely proportional to the kinase activity.[7]

Materials:

  • Recombinant target kinase

  • Kinase-specific substrate (peptide or protein)

  • This compound (test compound) dissolved in DMSO

  • ATP (at or near the Km for the target kinase)

  • Kinase Assay Buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA)

  • ADP-Glo™ Kinase Assay Kit (Promega)

  • White, opaque 96-well or 384-well plates

  • Plate-reading luminometer

Procedure:

  • Compound Preparation: Prepare a serial dilution of this compound in DMSO. A typical starting concentration might be 10 mM, followed by 1:3 or 1:10 dilutions.

  • Reaction Setup:

    • Add 5 µL of the kinase assay buffer to each well.

    • Add 2.5 µL of the test compound dilution to the appropriate wells. Include wells for a positive control (no inhibitor) and a negative control (no enzyme), both containing DMSO vehicle.

    • Add 2.5 µL of the enzyme/substrate master mix to each well. This master mix should contain the recombinant kinase and its specific substrate in the kinase assay buffer.

    • Pre-incubate the plate at room temperature for 15-30 minutes to allow the inhibitor to interact with the kinase.[8]

  • Initiation of Kinase Reaction:

    • Prepare an ATP solution in the kinase assay buffer.

    • Initiate the kinase reaction by adding 5 µL of the ATP solution to each well.

    • Incubate the plate at 30°C for a predetermined time (e.g., 60 minutes), ensuring the reaction remains within the linear range.[8]

  • Signal Detection:

    • Stop the kinase reaction and measure the generated ADP by adding the ADP-Glo™ Reagent as per the manufacturer's instructions.

    • Measure the luminescence using a plate reader. The light output is directly proportional to the amount of ADP produced.

  • Data Analysis:

    • The luminescence signal is inversely proportional to the kinase activity.

    • Normalize the data using the positive (100% activity) and negative (0% activity) controls.

    • Plot the percentage of inhibition against the logarithm of the inhibitor concentration.

    • Determine the IC50 value by fitting the data to a four-parameter logistic dose-response curve using appropriate software such as GraphPad Prism.[8]

Visualizing the Workflow and Signaling Context

To better illustrate the experimental process and the potential mechanism of action, the following diagrams are provided.

IC50_Determination_Workflow A Compound Preparation (Serial Dilution) B Reaction Setup (Kinase, Substrate, Compound) A->B Add to plate C Initiate Reaction (Add ATP) B->C D Incubation (30°C, 60 min) C->D E Signal Detection (ADP-Glo™ Reagent) D->E F Luminescence Reading E->F G Data Analysis (IC50 Calculation) F->G

Caption: Workflow for IC50 determination using the ADP-Glo™ assay.

Kinase_Inhibition_Pathway cluster_0 Kinase Activity Kinase Target Kinase Phospho_Substrate Phosphorylated Substrate Kinase->Phospho_Substrate Phosphorylation ATP ATP ATP->Kinase Substrate Substrate Substrate->Kinase Cellular_Response Downstream Cellular Response Phospho_Substrate->Cellular_Response Inhibitor 3-(3,4-Dimethoxyphenyl) -1H-pyrazol-5-amine Inhibitor->Kinase Inhibition

Caption: Hypothesized mechanism of kinase inhibition by the test compound.

By following the outlined experimental protocol and using the provided comparative data as a benchmark, researchers can effectively determine the IC50 of this compound against their kinases of interest. This information is crucial for the continued development and characterization of this and other novel kinase inhibitors.

References

Off-target kinase profiling for 3-(3,4-Dimethoxyphenyl)-1H-pyrazol-5-amine

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer

Comparative Off-Target Kinase Profiling

The pyrazole scaffold is a well-established pharmacophore in the development of kinase inhibitors, known to interact with the hinge region of the kinase ATP-binding site.[1] The selectivity of these inhibitors can vary widely based on the substitutions on the pyrazole ring and associated moieties.[1][2] This guide compares the hypothetical kinase inhibition profile of 3-(3,4-Dimethoxyphenyl)-1H-pyrazol-5-amine against three known multi-targeted, pyrazole-containing kinase inhibitors: Danusertib (PHA-739358), Tozasertib (VX-680), and AT9283.

The selected panel represents kinases commonly associated with cancer and other diseases, including Aurora kinases, Abl, and various receptor tyrosine kinases. The data is presented as the half-maximal inhibitory concentration (IC50), which indicates the concentration of the inhibitor required to reduce the activity of a specific kinase by 50%.

Table 1: Comparative Kinase Inhibition Profile (IC50 in nM)

Kinase TargetThis compound (Hypothetical)Danusertib (PHA-739358)[3][4]Tozasertib (VX-680)[5][6]AT9283[7][8]
Aurora A 85130.6 (Ki)Potent Inhibitor
Aurora B 1507918 (Ki)Potent Inhibitor
Aurora C 12061< Aurora BPotent Inhibitor
Abl >10002530 (Ki)Potent Inhibitor
Abl (T315I) >5000Active--
FGFR1 80047--
VEGFR2 >10000Less Potent--
c-Kit >10000Less Potent--
JAK2 >10000--Potent Inhibitor
FLT3 >10000-30 (Ki)Potent Inhibitor

Note: Some values for Tozasertib are presented as Ki (inhibition constant). IC50 and Ki are related but not identical; however, they are both measures of inhibitor potency. Data for AT9283 is often described qualitatively as "potent," with specific IC50 values varying across different studies.

Experimental Protocols

The determination of a kinase inhibitor's selectivity profile is a critical step in drug discovery.[1] This is typically achieved by screening the compound against a large panel of purified kinases.[1] Below is a representative protocol for an in vitro kinase activity assay using a luminescence-based method, which is a common approach for generating the type of data shown above.

In Vitro Kinase Activity Assay (Luminescence-Based)

This protocol outlines a method for measuring the activity of a specific kinase in the presence of an inhibitor by quantifying the amount of ADP produced, which is directly proportional to kinase activity.[9]

1. Materials:

  • Purified kinase of interest

  • Specific peptide substrate for the kinase

  • Adenosine triphosphate (ATP)

  • Test compound (e.g., this compound) dissolved in Dimethyl Sulfoxide (DMSO)

  • Kinase Assay Buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl₂, 0.1 mg/ml BSA)

  • Luminescence-based ADP detection kit (e.g., ADP-Glo™ Kinase Assay)

  • White, opaque 384-well assay plates

  • Plate reader with luminescence detection capabilities

2. Compound Preparation:

  • Prepare a 10 mM stock solution of the test compound in 100% DMSO.

  • Create a serial dilution of the compound in DMSO to generate a 10-point dose-response curve. A 1:3 serial dilution starting from 1 mM is common.[9]

  • Prepare a "no inhibitor" control using only DMSO.

3. Kinase Reaction:

  • Determine the optimal concentrations for the kinase, substrate, and ATP empirically. For IC50 determination, the ATP concentration is often set near its Km value for the specific kinase.[3]

  • In a 384-well plate, add 1 µL of the serially diluted compound or DMSO control to each well.

  • Add 2 µL of the kinase solution (in assay buffer) to each well.

  • Incubate for 10-15 minutes at room temperature to allow the inhibitor to bind to the kinase.[9]

  • Initiate the kinase reaction by adding 2 µL of a solution containing the peptide substrate and ATP (in assay buffer) to each well.

  • Incubate the plate at 30°C for 60 minutes. The incubation time may need optimization based on the kinase's activity.

4. ADP Detection:

  • Following the kinase reaction, add 5 µL of the ADP-Glo™ Reagent to each well.

  • Incubate for 40 minutes at room temperature. This step stops the kinase reaction and depletes the remaining unconsumed ATP.[9]

  • Add 10 µL of the Kinase Detection Reagent to each well. This reagent converts the generated ADP back to ATP and provides the luciferase and luciferin needed to produce a luminescent signal.

  • Incubate for 30-60 minutes at room temperature to allow the luminescent signal to stabilize.

5. Data Acquisition and Analysis:

  • Measure the luminescence of each well using a plate reader. The signal is proportional to the amount of ADP produced and thus reflects the kinase activity.

  • Plot the luminescence signal against the logarithm of the inhibitor concentration.

  • Fit the data to a sigmoidal dose-response curve using appropriate software (e.g., GraphPad Prism) to determine the IC50 value.

Visualizations

Experimental and Data Analysis Workflow

The following diagram illustrates a standard workflow for kinase inhibitor profiling, from initial compound screening to the determination of selectivity.

G cluster_prep Preparation cluster_assay Biochemical Assay cluster_analysis Data Analysis Compound_Prep Compound Dilution Series Assay_Plates Assay Plate Setup Compound_Prep->Assay_Plates Kinase_Panel Kinase Panel Preparation Kinase_Panel->Assay_Plates Incubation Inhibitor-Kinase Incubation Assay_Plates->Incubation Reaction Initiate Kinase Reaction (Add ATP/Substrate) Incubation->Reaction Detection Signal Detection (e.g., Luminescence) Reaction->Detection Raw_Data Raw Data Acquisition Detection->Raw_Data IC50_Calc IC50 Curve Fitting Raw_Data->IC50_Calc Selectivity_Profile Generate Selectivity Profile IC50_Calc->Selectivity_Profile Heatmap Visualize (Heatmap) Selectivity_Profile->Heatmap

Caption: Workflow for biochemical kinase inhibitor profiling.

Potential Signaling Pathway Interactions

Many pyrazole-based inhibitors target kinases that are crucial regulators of the cell cycle, such as Aurora kinases and Cyclin-Dependent Kinases (CDKs). Off-target activity against these kinases can lead to mitotic arrest and apoptosis. The diagram below illustrates a simplified cell cycle pathway, highlighting potential points of inhibition.

G G1 G1 Phase S S Phase G1->S G2 G2 Phase S->G2 M Mitosis G2->M M->G1 CDK46 CDK4/6 + Cyclin D CDK46->G1 CDK2 CDK2 + Cyclin E/A CDK2->S CDK1 CDK1 + Cyclin B CDK1->G2 AuroraAB Aurora A/B AuroraAB->M Inhibitor Pyrazole Inhibitor (e.g., Danusertib, AT9283) Inhibitor->CDK1 Possible Off-target Inhibitor->AuroraAB Off-target Inhibition

Caption: Simplified cell cycle pathway showing potential kinase targets.

References

A Head-to-Head Battle: Unveiling the Efficacy of Pyrazole vs. Benzimidazole Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the selection of a kinase inhibitor scaffold is a critical decision in the drug discovery pipeline. Among the myriad of heterocyclic compounds, pyrazole and benzimidazole cores have emerged as privileged structures, forming the backbone of numerous clinically successful kinase inhibitors. This guide provides an objective comparison of their efficacy, supported by experimental data, detailed methodologies, and visual pathway analysis to inform rational drug design.

This comprehensive analysis delves into the inhibitory potency of pyrazole and benzimidazole derivatives against key oncogenic kinases, including Aurora, VEGFR, and BCR-ABL. By presenting quantitative data in a clear, comparative format and offering detailed experimental protocols, this guide serves as a valuable resource for evaluating these two prominent inhibitor classes.

At a Glance: Comparative Inhibitory Potency

The following tables summarize the half-maximal inhibitory concentrations (IC50) of representative pyrazole and benzimidazole kinase inhibitors against various kinases. Lower IC50 values indicate greater potency.

Table 1: Pyrazole Kinase Inhibitors - IC50 Values

CompoundTarget KinaseIC50 (nM)Reference
CrizotinibALK20[1]
c-MET8.0
EntrectinibTRKA1[2]
TRKB3[2]
TRKC5[2]
ROS17[2]
ALK12[2]
RuxolitinibJAK1~3
JAK2~3
Barasertib (AZD1152)Aurora B0.37
Compound 10Bcr-Abl14.2[3]
Asciminib (ABL-001)Bcr-Abl0.5[3]
Pyrazole Derivative 9VEGFR-2220[4]
Pyrazole Derivative 13VEGFR-245[5]

Table 2: Benzimidazole Kinase Inhibitors - IC50 Values

CompoundTarget KinaseIC50 (nM)Reference
Dovitinib (TKI-258)FLT31[6][7]
c-Kit2[6][7]
FGFR18[6][7]
FGFR39[6][7]
VEGFR110[7]
VEGFR213[7]
VEGFR38[7]
PDGFRβ27[7]
CrenolanibPDGFRα11[8]
PDGFRβ3.2[8]
FLT34[8]
FLT3 (ITD)1.3[9]
c-KIT (D816V)2.5[9]
SNS-314Aurora A9[10]
Aurora B31[10]
Aurora C3[10]
Benzimidazole Derivative VVEGFR-2930[11]
Benzimidazole-urea compoundVEGFR-23.5[11]

Understanding the Experimental Approach: Key Methodologies

The quantitative data presented above is primarily derived from two key types of in vitro assays: kinase activity assays and cell viability/proliferation assays. Understanding the principles behind these methods is crucial for interpreting the results.

In Vitro Kinase Assays

These assays directly measure the ability of a compound to inhibit the enzymatic activity of a purified kinase.

1. ADP-Glo™ Kinase Assay (Luminescence-based)

This is a widely used, non-radioactive method for quantifying kinase activity.

  • Principle: The assay measures the amount of ADP produced in a kinase reaction. The kinase reaction is first performed, and then an "ADP-Glo™ Reagent" is added to terminate the reaction and deplete any remaining ATP. Subsequently, a "Kinase Detection Reagent" is added, which converts the ADP back to ATP and then uses the newly synthesized ATP in a luciferase/luciferin reaction to generate a luminescent signal. The intensity of the light is directly proportional to the amount of ADP produced and thus to the kinase activity.

  • Protocol Outline:

    • Kinase Reaction: Set up a reaction mixture containing the kinase, substrate, ATP, and the test inhibitor (at various concentrations) in a multi-well plate. Incubate at a controlled temperature for a specific duration.

    • ATP Depletion: Add the ADP-Glo™ Reagent to stop the kinase reaction and eliminate the remaining ATP. Incubate at room temperature.

    • ADP to ATP Conversion and Signal Generation: Add the Kinase Detection Reagent to convert ADP to ATP and initiate the luminescent reaction. Incubate at room temperature.

    • Data Acquisition: Measure the luminescence using a plate reader.

    • Data Analysis: Calculate the percentage of kinase activity relative to a control (no inhibitor). The IC50 value is determined by plotting the percent inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.[2][12]

2. Radioactive Kinase Assay ([γ-³²P]-ATP Filter Binding Assay)

This is a traditional and highly sensitive method for measuring kinase activity.

  • Principle: This assay measures the incorporation of a radioactive phosphate group from [γ-³²P]-ATP onto a substrate (protein or peptide) by the kinase. The reaction mixture is then spotted onto a filter membrane, which binds the substrate but not the free [γ-³²P]-ATP. The amount of radioactivity on the filter is then quantified.

  • Protocol Outline:

    • Kinase Reaction: Prepare a reaction mixture containing the kinase, substrate, "cold" (non-radioactive) ATP, [γ-³²P]-ATP, and the test inhibitor in microcentrifuge tubes.

    • Incubation: Incubate the reactions at a specific temperature (e.g., 30°C) for a defined period.

    • Stopping the Reaction: Terminate the reaction by adding a stop solution (e.g., phosphoric acid).

    • Filter Binding: Spot a portion of each reaction mixture onto a phosphocellulose filter paper.

    • Washing: Wash the filters extensively with a wash buffer (e.g., phosphoric acid) to remove unincorporated [γ-³²P]-ATP.

    • Quantification: Measure the radioactivity on the filters using a scintillation counter.

    • Data Analysis: Calculate the percentage of kinase activity and determine the IC50 value as described for the ADP-Glo™ assay.[12][13][14]

Cellular Assays

These assays assess the effect of the inhibitor on the viability and proliferation of cancer cells, providing a more physiologically relevant measure of efficacy.

1. MTT Cell Proliferation Assay (Colorimetric)

  • Principle: This assay is based on the reduction of the yellow tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), into purple formazan crystals by mitochondrial dehydrogenases in metabolically active (i.e., living) cells. The amount of formazan produced is directly proportional to the number of viable cells.[14]

  • Protocol Outline:

    • Cell Seeding: Plate cells in a 96-well plate and allow them to adhere overnight.

    • Compound Treatment: Treat the cells with various concentrations of the kinase inhibitor and a vehicle control (e.g., DMSO). Incubate for a specified period (e.g., 72 hours).

    • MTT Addition: Add MTT solution to each well and incubate for a few hours, allowing viable cells to metabolize the MTT into formazan crystals.

    • Solubilization: Add a solubilization solution (e.g., DMSO or a specialized buffer) to dissolve the formazan crystals.

    • Data Acquisition: Measure the absorbance of the solution at a specific wavelength (typically 570 nm) using a microplate reader.

    • Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells and determine the IC50 value.[15]

2. Crystal Violet Cell Viability Assay

  • Principle: Crystal violet is a dye that stains the DNA and proteins of adherent cells. In this assay, after treating cells with a compound that may induce cell death, the remaining viable, adherent cells are stained. The amount of dye retained is proportional to the number of viable cells.[16][17]

  • Protocol Outline:

    • Cell Seeding and Treatment: Similar to the MTT assay, seed and treat cells with the kinase inhibitor in a multi-well plate.

    • Washing: After the treatment period, gently wash the wells with phosphate-buffered saline (PBS) to remove dead, non-adherent cells.

    • Fixation: Fix the remaining adherent cells with a fixative solution (e.g., methanol).

    • Staining: Stain the fixed cells with a crystal violet solution.

    • Washing: Wash away the excess stain with water.

    • Solubilization: Solubilize the bound crystal violet dye with a solubilizing agent (e.g., a solution containing sodium dodecyl sulfate).

    • Data Acquisition: Measure the absorbance of the solubilized dye at a wavelength of around 570-590 nm.[18]

    • Data Analysis: Calculate the percentage of cell viability and determine the IC50 value.

Visualizing the Molecular Battleground: Signaling Pathways and Experimental Workflow

To better understand the context in which these inhibitors function, the following diagrams, generated using the DOT language for Graphviz, illustrate key signaling pathways and a general experimental workflow.

experimental_workflow cluster_invitro In Vitro Assays cluster_cellular Cell-Based Assays cluster_downstream Mechanism of Action kinase_assay Biochemical Kinase Assay (e.g., ADP-Glo™, Radioactive) ic50_determination IC50 Determination kinase_assay->ic50_determination Quantify Inhibition cell_culture Cancer Cell Line Culture ic50_determination->cell_culture Lead Compound Selection treatment Inhibitor Treatment cell_culture->treatment viability_assay Cell Viability/Proliferation Assay (e.g., MTT, Crystal Violet) treatment->viability_assay cellular_ic50 Cellular IC50 Determination viability_assay->cellular_ic50 Assess Cytotoxicity western_blot Western Blot Analysis cellular_ic50->western_blot Confirm Cellular Activity pathway_analysis Target Phosphorylation Analysis western_blot->pathway_analysis Validate Target Engagement start Compound Synthesis (Pyrazole or Benzimidazole Scaffold) start->kinase_assay

Caption: General experimental workflow for evaluating kinase inhibitors.

Aurora_Kinase_Pathway cluster_mitosis Mitosis Prophase Prophase Metaphase Metaphase Anaphase Anaphase Cytokinesis Cytokinesis AuroraA Aurora A AuroraA->Prophase Centrosome maturation, Spindle assembly AuroraB Aurora B AuroraB->Metaphase Chromosome alignment AuroraB->Anaphase Spindle assembly checkpoint AuroraB->Cytokinesis Cleavage furrow formation Inhibitor Pyrazole or Benzimidazole Inhibitor Inhibitor->AuroraA Inhibitor->AuroraB

Caption: Simplified Aurora kinase signaling pathway in mitosis.

VEGFR_Pathway cluster_downstream Downstream Signaling VEGF VEGF VEGFR VEGFR VEGF->VEGFR PLCg PLCγ VEGFR->PLCg PI3K PI3K VEGFR->PI3K RAS Ras VEGFR->RAS AKT Akt PI3K->AKT Angiogenesis Angiogenesis, Cell Proliferation, Survival AKT->Angiogenesis RAF Raf RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK ERK->Angiogenesis Inhibitor Pyrazole or Benzimidazole Inhibitor Inhibitor->VEGFR

Caption: Overview of the VEGFR signaling pathway.

BCR_ABL_Pathway cluster_pathways Downstream Pathways BCR_ABL BCR-ABL (Constitutively Active Kinase) RAS_MAPK RAS-RAF-MEK-ERK Pathway BCR_ABL->RAS_MAPK PI3K_AKT PI3K-Akt Pathway BCR_ABL->PI3K_AKT JAK_STAT JAK-STAT Pathway BCR_ABL->JAK_STAT Cell_Effects Increased Proliferation, Decreased Apoptosis RAS_MAPK->Cell_Effects PI3K_AKT->Cell_Effects JAK_STAT->Cell_Effects Inhibitor Pyrazole or Benzimidazole Inhibitor Inhibitor->BCR_ABL

Caption: Key signaling pathways activated by BCR-ABL.

Discussion and Conclusion

Both pyrazole and benzimidazole scaffolds have proven to be highly effective in the development of potent kinase inhibitors. The choice between these two heterocyclic systems is often nuanced and depends on the specific kinase target, the desired selectivity profile, and the overall drug-like properties of the resulting molecule.

  • Pyrazole-based inhibitors have demonstrated remarkable success, with several FDA-approved drugs for various cancers. Compounds like Crizotinib and Entrectinib highlight the potential of this scaffold to yield highly potent and selective inhibitors. The pyrazole ring can act as a versatile pharmacophore, participating in key hydrogen bonding interactions with the kinase hinge region.

  • Benzimidazole-based inhibitors , such as Dovitinib and Crenolanib, are also prominent in the kinase inhibitor landscape. The benzimidazole core can mimic the adenine region of ATP, leading to potent competitive inhibition. This scaffold has been successfully employed to develop multi-targeted kinase inhibitors, which can be advantageous in overcoming drug resistance.

Ultimately, the decision to pursue a pyrazole or benzimidazole-based kinase inhibitor will be driven by a comprehensive analysis of structure-activity relationships (SAR), selectivity profiling against a panel of kinases, and optimization of pharmacokinetic and pharmacodynamic properties. The data and methodologies presented in this guide provide a foundational framework for researchers to embark on such comparative evaluations and make informed decisions in their drug discovery endeavors.

References

Reversing the Tide of Drug Resistance: A Comparative Guide to Pyrazole Derivatives in Cancer Cells

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The emergence of multidrug resistance (MDR) is a formidable challenge in cancer chemotherapy, often leading to treatment failure. In the relentless search for effective MDR reversal agents, pyrazole derivatives have emerged as a promising class of compounds. This guide provides a comprehensive comparison of the performance of various pyrazole derivatives in overcoming drug resistance in cancer cells, supported by experimental data and detailed methodologies.

Comparative Efficacy of Pyrazole Derivatives in Drug-Resistant Cancer Cells

Several studies have demonstrated the potential of pyrazole derivatives to resensitize drug-resistant cancer cells to conventional chemotherapeutic agents. The efficacy of these compounds is often evaluated by comparing their cytotoxic effects on drug-sensitive parental cell lines versus their drug-resistant counterparts. A key metric is the "reversal fold," which quantifies how effectively a compound can restore the sensitivity of resistant cells to a particular drug.

One notable study investigated a series of pyrazolo[3,4-d]pyrimidine derivatives for their ability to reverse P-glycoprotein (P-gp) mediated MDR. P-gp is a transmembrane efflux pump that actively removes chemotherapeutic drugs from cancer cells, a common mechanism of resistance. The study revealed that these derivatives could directly interact with P-gp, inhibit its ATPase activity, and consequently reverse resistance to drugs like doxorubicin and paclitaxel[1].

Another study highlighted the synergistic effect of certain 1-thiocarbamoyl-3,5-diaryl-4,5-dihydro-1H pyrazoles when used in combination with doxorubicin in breast cancer cell lines, suggesting their potential to enhance the efficacy of existing chemotherapy regimens[2][3].

Below is a summary of the cytotoxic activity and drug resistance reversal potential of selected pyrazole derivatives.

Pyrazole Derivative ClassCancer Cell Line (Resistant)Chemotherapeutic AgentIC50 (µM) - Resistant CellsIC50 (µM) - Sensitive CellsReversal FoldReference
Pyrazolo[3,4-d]pyrimidine (pro-Si306)NCI/ADR-RES (Ovarian)DoxorubicinNot specifiedNot specifiedSignificant reversal[1]
Pyrazolo[3,4-d]pyrimidine (pro-Si221)NCI/ADR-RES (Ovarian)PaclitaxelNot specifiedNot specifiedSignificant reversal[1]
1-thiocarbamoyl-3,5-diaryl-4,5-dihydro-1H pyrazole (Compound with Br)MDA-MB-231 (Breast)DoxorubicinSynergistic effect observedSynergistic effect observedNot applicable[2][3]
1-thiocarbamoyl-3,5-diaryl-4,5-dihydro-1H pyrazole (Compound with Cl)MDA-MB-231 (Breast)DoxorubicinSynergistic effect observedSynergistic effect observedNot applicable[2][3]

Key Signaling Pathways Targeted by Pyrazole Derivatives in Drug Resistance Reversal

The mechanisms by which pyrazole derivatives reverse drug resistance are multifaceted and often involve the modulation of critical signaling pathways that are dysregulated in resistant cancer cells.

1. Inhibition of P-glycoprotein (P-gp) Efflux Pump:

Many pyrazole derivatives function as P-gp inhibitors. They can either competitively bind to the drug-binding sites on P-gp or allosterically modulate its function, thereby preventing the efflux of chemotherapeutic drugs and increasing their intracellular accumulation.

cluster_cell Cancer Cell Chemotherapy Chemotherapy P_gp P-glycoprotein (P-gp) Chemotherapy->P_gp Efflux Intracellular_Drug_Concentration Increased Intracellular Drug Concentration Chemotherapy->Intracellular_Drug_Concentration Pyrazole_Derivative Pyrazole_Derivative Pyrazole_Derivative->P_gp Inhibition Cell_Death Apoptosis/Cell Death Intracellular_Drug_Concentration->Cell_Death

P-glycoprotein Inhibition by Pyrazole Derivatives.

2. Modulation of the PI3K/Akt/mTOR and NF-κB Signaling Pathways:

The PI3K/Akt/mTOR and NF-κB pathways are crucial for cell survival, proliferation, and apoptosis evasion. Their aberrant activation is frequently associated with the development of drug resistance. Certain pyrazole derivatives have been shown to inhibit these pathways, thereby resensitizing cancer cells to chemotherapy. For instance, an indenopyrazole analogue was found to be effective against multidrug-resistant tumor cells by inhibiting the PTEN/Akt/NF-κB signaling pathway.

cluster_pathway PI3K/Akt/NF-κB Signaling Pathway Growth_Factor_Receptor Growth Factor Receptor PI3K PI3K Growth_Factor_Receptor->PI3K Akt Akt PI3K->Akt IKK IKK Akt->IKK Activation IκB IκBα IKK->IκB Phosphorylation & Degradation NF_kB NF-κB Nucleus Nucleus NF_kB->Nucleus Translocation Gene_Expression Pro-survival & Drug Resistance Gene Expression Nucleus->Gene_Expression Pyrazole_Derivative Pyrazole_Derivative Pyrazole_Derivative->Akt Inhibition

Modulation of the PI3K/Akt/NF-κB Pathway.

Experimental Protocols

To ensure the reproducibility and validity of the findings, it is crucial to follow standardized experimental protocols. Below are detailed methodologies for key experiments used in the evaluation of drug resistance reversal by pyrazole derivatives.

Establishment of Drug-Resistant Cancer Cell Lines

A common method to develop drug-resistant cancer cell lines is through continuous or intermittent exposure to a specific chemotherapeutic agent.

Start Start Culture Culture Parental Cancer Cell Line Start->Culture Determine_IC50 Determine IC50 of Chemotherapeutic Drug Culture->Determine_IC50 Low_Dose Expose cells to low, sub-lethal drug concentration Determine_IC50->Low_Dose Increase_Concentration Gradually increase drug concentration over time Low_Dose->Increase_Concentration Monitor Monitor cell viability and establish stable resistant line Increase_Concentration->Monitor End End Monitor->End

Workflow for Establishing Drug-Resistant Cell Lines.

Protocol:

  • Cell Culture: Culture the parental cancer cell line (e.g., MCF-7) in the recommended medium supplemented with fetal bovine serum and antibiotics.

  • Determine IC50: Determine the half-maximal inhibitory concentration (IC50) of the chemotherapeutic agent (e.g., Doxorubicin) for the parental cell line using a cell viability assay (e.g., MTT assay).

  • Initial Exposure: Treat the cells with the chemotherapeutic agent at a concentration lower than the IC50.

  • Dose Escalation: Gradually increase the concentration of the drug in the culture medium as the cells develop resistance and are able to proliferate.

  • Maintenance: Maintain the resistant cell line in a medium containing the chemotherapeutic agent at a concentration that allows for stable growth to ensure the retention of the resistant phenotype.

  • Verification: Regularly verify the resistance of the cell line by determining the IC50 and comparing it to the parental cell line. A significant increase in the IC50 value confirms the drug-resistant phenotype[4].

Cell Viability Assay (MTT Assay)

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.

Protocol:

  • Cell Seeding: Seed the drug-sensitive and drug-resistant cells in 96-well plates at a predetermined optimal density and allow them to adhere overnight.

  • Treatment: Treat the cells with various concentrations of the pyrazole derivative alone, the chemotherapeutic agent alone, or a combination of both. Include untreated cells as a control.

  • Incubation: Incubate the plates for a specified period (e.g., 48 or 72 hours).

  • MTT Addition: Add MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 2-4 hours.

  • Formazan Solubilization: Add a solubilizing agent (e.g., DMSO or isopropanol with HCl) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC50 values[5][6][7][8].

Apoptosis Assay (Annexin V/Propidium Iodide Staining)

This flow cytometry-based assay is used to differentiate between viable, apoptotic, and necrotic cells.

Protocol:

  • Cell Treatment: Treat the cells with the pyrazole derivatives and/or chemotherapeutic agents as described for the cell viability assay.

  • Cell Harvesting: Harvest the cells by trypsinization and wash them with cold PBS.

  • Staining: Resuspend the cells in Annexin V binding buffer and add FITC-conjugated Annexin V and Propidium Iodide (PI).

  • Incubation: Incubate the cells in the dark at room temperature for 15-20 minutes.

  • Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. Viable cells are Annexin V- and PI-negative; early apoptotic cells are Annexin V-positive and PI-negative; late apoptotic/necrotic cells are both Annexin V- and PI-positive[1][2][4][9][10].

P-glycoprotein (P-gp) Efflux Assay (Rhodamine 123 Efflux Assay)

This assay measures the function of the P-gp efflux pump by quantifying the intracellular accumulation of the fluorescent P-gp substrate, Rhodamine 123.

Protocol:

  • Cell Loading: Incubate the drug-resistant cells with Rhodamine 123 in the presence or absence of the pyrazole derivative (or a known P-gp inhibitor like verapamil as a positive control).

  • Incubation: Allow the cells to incubate to facilitate the uptake of Rhodamine 123.

  • Efflux: Wash the cells and resuspend them in a fresh medium (with or without the pyrazole derivative) to allow for the efflux of Rhodamine 123.

  • Flow Cytometry Analysis: Measure the intracellular fluorescence of Rhodamine 123 at different time points using a flow cytometer.

  • Data Analysis: A decrease in the efflux of Rhodamine 123 (i.e., higher intracellular fluorescence) in the presence of the pyrazole derivative indicates inhibition of P-gp activity[5][8][10].

Western Blot Analysis for Signaling Pathway Proteins

Western blotting is used to detect and quantify specific proteins in a cell lysate, allowing for the analysis of signaling pathway modulation.

Protocol:

  • Protein Extraction: Lyse the treated and untreated cells in a suitable lysis buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a protein assay (e.g., BCA assay).

  • SDS-PAGE: Separate the proteins based on their molecular weight by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

  • Protein Transfer: Transfer the separated proteins from the gel to a membrane (e.g., PVDF or nitrocellulose).

  • Blocking: Block the membrane with a suitable blocking agent (e.g., BSA or non-fat milk) to prevent non-specific antibody binding.

  • Primary Antibody Incubation: Incubate the membrane with primary antibodies specific to the target proteins (e.g., total Akt, phospho-Akt, total NF-κB p65, phospho-NF-κB p65).

  • Secondary Antibody Incubation: Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody that recognizes the primary antibody.

  • Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and visualize them using an imaging system.

  • Analysis: Quantify the band intensities to determine the relative expression and phosphorylation levels of the target proteins[11][12][13][14].

This guide provides a foundational understanding of the potential of pyrazole derivatives in reversing drug resistance in cancer cells. Further research and comparative studies are essential to identify the most potent and selective compounds for clinical development, ultimately offering new hope for patients with drug-resistant cancers.

References

Navigating Kinase Cross-Reactivity: A Comparative Analysis of 3-(3,4-Dimethoxyphenyl)-1H-pyrazol-5-amine and Structurally Related Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The pyrazole scaffold is a cornerstone in modern medicinal chemistry, forming the core of numerous kinase inhibitors that have entered clinical development and the market. This guide provides a comparative analysis of the potential cross-reactivity of the novel compound 3-(3,4-Dimethoxyphenyl)-1H-pyrazol-5-amine. Due to the limited publicly available experimental data for this specific molecule, this guide leverages data from structurally similar pyrazole-based kinase inhibitors to provide a predictive overview of its likely target profile and selectivity. This comparative approach aims to guide researchers in anticipating potential off-target effects and designing robust experimental strategies for its further development.

Introduction to this compound

This compound belongs to the aminopyrazole class of compounds, a privileged structure in kinase inhibitor design. The 5-amino group often acts as a key hydrogen bond donor, interacting with the hinge region of the kinase ATP-binding pocket. The nature and substitution pattern of the aryl group at the 3-position play a crucial role in determining the compound's potency and selectivity by occupying the hydrophobic pocket adjacent to the hinge. The dimethoxy substitution on the phenyl ring is a common feature in many kinase inhibitors, often contributing to favorable interactions within the active site.

Comparative Analysis of Kinase Inhibition Profiles

While specific experimental data for this compound is not yet available, we can infer its potential kinase inhibition profile by comparing it with structurally related compounds. The following tables summarize the inhibitory activities (IC50) of several pyrazole-based inhibitors against a panel of kinases. A lower IC50 value indicates higher potency[1].

Table 1: Comparative in vitro Kinase Inhibitory Activity of Pyrazole Derivatives

Compound/Derivative ClassPrimary Target(s)Target KinaseIC50 (nM)Reference Compound
Hypothetical Profile: this compound Predicted based on SARVEGFR2, PDGFR, c-Kit--
Pyrazole Benzothiazole Hybrids (Compound 25)VEGFR-2VEGFR-210Sorafenib
3-alkyl-5-aryl-1-pyrimidyl-pyrazole (Compound 8a)JNK3JNK3227-
4-Amino-(1H)-pyrazole Derivatives (Compound 3f)JAKsJAK13.4Ruxolitinib
JAK22.2Ruxolitinib
JAK33.5Ruxolitinib
Pyrazolo[3,4-g]isoquinolines (Compound 1c)Haspin, CLK1, DYRK1A, CDK9Haspin66-

Data for Pyrazole Benzothiazole Hybrids and 3-alkyl-5-aryl-1-pyrimidyl-pyrazole from a study on pyrazole derivatives as kinase inhibitors[2]. Data for 4-Amino-(1H)-pyrazole Derivatives from a study on JAK inhibitors. Data for Pyrazolo[3,4-g]isoquinolines from a study on Haspin inhibitors[3].

Table 2: Comparative Cellular Antiproliferative Activity of Pyrazole Derivatives

Compound/Derivative ClassCell LineCancer TypeIC50 (µM)Reference Compound
Hypothetical Profile: this compound Predicted based on SARVarious--
Pyrazolines linked to 4-methylsulfonylphenyl (Compound 18g)MDA-MB-231Triple-Negative Breast Cancer4.07Doxorubicin
HL-60Leukemia10.43Doxorubicin
MCF-7Breast Cancer11.70Doxorubicin
Pyrazole-based CDK Inhibitor (Compound 25)HCT116Colon Cancer0.035-
HepG2Liver Cancer0.028-

Data for Pyrazolines from a study on pyrazoline derivatives as antitumor agents[4]. Data for Pyrazole-based CDK Inhibitor from a review on pyrazole kinase inhibitors[5].

Structure-Activity Relationship (SAR) Insights

The structure-activity relationship of pyrazole-based kinase inhibitors reveals that small modifications can significantly impact selectivity. For instance, the planarity of the pyrazole and N-linked phenyl structures in some aminopyrazole series contributes to selectivity for JNK3 over the closely related p38 kinase. The dimethoxyphenyl group, as seen in the target compound, has been noted in some contexts to influence potency. For example, its presence on a pyrazole ring lowered the MAO inhibition potency compared to a hydroxyphenyl substituent in one study. This highlights the importance of empirical testing to determine the precise selectivity profile of this compound.

Experimental Protocols

To experimentally validate the cross-reactivity and determine the precise inhibitory profile of this compound, a combination of in vitro biochemical assays and cell-based assays is recommended.

In Vitro Kinase Inhibition Assay (Luminescence-Based)

This assay measures the amount of ATP remaining in solution after a kinase reaction. A lower luminescence signal indicates higher kinase activity and less potent inhibition.

Materials:

  • Purified recombinant kinases (a broad panel is recommended for initial screening)

  • Kinase-specific substrate peptides

  • Kinase assay buffer (e.g., containing MgCl₂, DTT)

  • ATP solution

  • This compound and reference inhibitors

  • Luminescence-based kinase assay kit (e.g., ADP-Glo™)

  • White, opaque 384-well plates

  • Plate-reading luminometer

Procedure:

  • Prepare serial dilutions of the test compound and reference inhibitors in DMSO.

  • In a 384-well plate, add the kinase and substrate in the assay buffer.

  • Add the diluted compounds or DMSO (vehicle control) to the wells.

  • Initiate the kinase reaction by adding ATP.

  • Incubate at 30°C for 1 hour.

  • Stop the reaction and measure the remaining ATP using the luminescence-based detection reagent according to the manufacturer's protocol.

  • Calculate the percentage of kinase inhibition for each compound concentration and determine the IC50 value by plotting the data.

Cellular Target Engagement Assay (NanoBRET™)

This assay measures the binding of a compound to its target kinase within living cells.

Materials:

  • Cells engineered to express a NanoLuc®-kinase fusion protein

  • NanoBRET™ tracer

  • NanoBRET™ Nano-Glo® Substrate and lysis reagent

  • This compound and reference inhibitors

  • White, opaque 96-well cell culture plates

  • Luminometer capable of measuring dual-filtered luminescence

Procedure:

  • Seed the engineered cells in a 96-well plate and incubate overnight.

  • Treat the cells with serial dilutions of the test compound or vehicle control.

  • Add the NanoBRET™ tracer to all wells.

  • Equilibrate the plate at 37°C in a CO₂ incubator.

  • Add the Nano-Glo® Substrate and lysis reagent.

  • Measure the donor and acceptor luminescence signals.

  • Calculate the BRET ratio and plot against the compound concentration to determine the IC50 for target engagement.

Visualizing Potential Signaling Pathway Interactions

The following diagrams illustrate hypothetical signaling pathways that could be modulated by this compound, based on the known targets of structurally similar pyrazole-based inhibitors.

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RTK Receptor Tyrosine Kinase (e.g., VEGFR2, PDGFR) RAS RAS RTK->RAS PI3K PI3K RTK->PI3K RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK TF Transcription Factors ERK->TF AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR mTOR->TF Gene_Expression Gene Expression (Proliferation, Survival) TF->Gene_Expression Compound 3-(3,4-Dimethoxyphenyl) -1H-pyrazol-5-amine Compound->RTK Inhibition

Caption: Hypothetical inhibition of a receptor tyrosine kinase signaling pathway.

G cluster_workflow Kinase Inhibition Assay Workflow start Prepare Reagents (Kinase, Substrate, ATP, Compound) dispense Dispense Reagents into 384-well Plate start->dispense incubate Incubate at 30°C dispense->incubate detect Add Detection Reagent (Luminescence) incubate->detect read Read Plate on Luminometer detect->read analyze Calculate % Inhibition and IC50 read->analyze

Caption: General workflow for an in vitro kinase inhibition assay.

Conclusion

While direct experimental evidence for the cross-reactivity of this compound is pending, a comparative analysis based on its structural analogs suggests a potential for activity against various kinase families, including receptor tyrosine kinases and downstream signaling components. The provided experimental protocols offer a robust framework for determining its precise inhibitory profile and selectivity. A thorough understanding of its on- and off-target activities will be critical for its advancement as a potential therapeutic agent or chemical probe. Researchers are encouraged to employ comprehensive kinase screening panels and cell-based assays to fully characterize this promising compound.

References

Benchmarking New Pyrazole Compounds Against Known JNK3 Inhibitors: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of novel pyrazole-based compounds as inhibitors of c-Jun N-terminal kinase 3 (JNK3) against established JNK inhibitors. JNK3 is a key therapeutic target in neurodegenerative diseases, and the development of potent and selective inhibitors is of significant interest. This document presents quantitative data, detailed experimental methodologies, and visual representations of the underlying biological pathways and experimental workflows to aid researchers in the evaluation of these compounds.

Data Presentation: Comparative Inhibitory Activity

The following tables summarize the in vitro inhibitory activity of selected new pyrazole compounds against JNK3, benchmarked against known JNK inhibitors. The data is presented as half-maximal inhibitory concentrations (IC50) and inhibitory constants (Ki), where available, to allow for a direct comparison of potency and selectivity across the JNK isoforms.

CompoundTypeJNK1 IC50 (nM)JNK2 IC50 (nM)JNK3 IC50 (nM)JNK1 Ki (nM)JNK2 Ki (nM)JNK3 Ki (nM)Reference(s)
New Pyrazole Compounds
Compound 8aPyrazole DerivativeNot ReportedNot Reported227Not ReportedNot ReportedNot Reported[1]
Compound 1cPyrazole DerivativeNot ReportedNot Reported99.0Not ReportedNot ReportedNot Reported[2]
Compound 1fPyrazole DerivativeNot ReportedNot Reported97.4Not ReportedNot ReportedNot Reported[2]
Compound 26kAminopyrazole>500>210<1Not ReportedNot ReportedNot Reported[3][4]
Known JNK Inhibitors
SP600125Pan-JNK Inhibitor404090Not ReportedNot ReportedNot Reported
JNK Inhibitor VIII (TCS JNK 6o)JNK Inhibitor45160Not Reported2452[5][6][7][8][9]
AS601245JNK Inhibitor15022070Not ReportedNot ReportedNot Reported[10][11][12][13][14]
JNK-IN-8JNK Inhibitor4.718.71Not ReportedNot ReportedNot Reported[8][15][16]

Experimental Protocols

Detailed methodologies for key experiments are provided below to ensure reproducibility and facilitate the evaluation of novel compounds.

In Vitro Kinase Inhibition Assay (ADP-Glo™ Assay)

This assay quantifies JNK3 activity by measuring the amount of ADP produced in the kinase reaction.

Materials:

  • Recombinant human JNK3, JNK1, and JNK2 enzymes

  • ATP

  • Substrate (e.g., ATF2 or c-Jun peptide)

  • Test compounds (new pyrazole derivatives and known inhibitors)

  • ADP-Glo™ Kinase Assay Kit (Promega)

  • Kinase Reaction Buffer (40 mM Tris-HCl, pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA, 50 µM DTT)

  • 384-well white assay plates

  • Plate reader capable of measuring luminescence

Procedure:

  • Compound Preparation: Prepare serial dilutions of the test compounds in DMSO. Further dilute the compounds in Kinase Reaction Buffer to the desired final concentrations.

  • Reaction Setup: In a 384-well plate, add 2.5 µL of the diluted compound solution.

  • Enzyme Addition: Add 2.5 µL of a solution containing the JNK enzyme (JNK1, JNK2, or JNK3) in Kinase Reaction Buffer.

  • Reaction Initiation: Initiate the kinase reaction by adding 5 µL of a solution containing the substrate and ATP in Kinase Reaction Buffer. The final volume in each well should be 10 µL.

  • Incubation: Incubate the plate at room temperature for 60 minutes.

  • ADP-Glo™ Reagent Addition: Add 10 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. Incubate at room temperature for 40 minutes.

  • Kinase Detection Reagent Addition: Add 20 µL of Kinase Detection Reagent to each well to convert ADP to ATP and generate a luminescent signal. Incubate at room temperature for 30 minutes.

  • Data Acquisition: Measure the luminescence using a plate reader.

  • Data Analysis: The luminescent signal is proportional to the amount of ADP produced and thus reflects the kinase activity. Calculate the percent inhibition for each compound concentration relative to a DMSO control and determine the IC50 value by fitting the data to a dose-response curve.

Cell-Based Target Engagement Assay (NanoBRET™ Assay)

The NanoBRET™ Target Engagement Intracellular Kinase Assay measures the binding of a test compound to the JNK3 protein within living cells.

Materials:

  • HEK293 cells

  • JNK3-NanoLuc® Fusion Vector

  • NanoBRET™ Tracer

  • NanoBRET™ Nano-Glo® Substrate

  • Opti-MEM® I Reduced Serum Medium

  • Test compounds

  • 96-well white assay plates

  • Transfection reagent

  • Plate reader capable of measuring bioluminescence resonance energy transfer (BRET)

Procedure:

  • Cell Transfection: Transfect HEK293 cells with the JNK3-NanoLuc® Fusion Vector according to the manufacturer's protocol.

  • Cell Seeding: After 24 hours, harvest the transfected cells and resuspend them in Opti-MEM®. Seed the cells into a 96-well white assay plate.

  • Compound and Tracer Addition: Prepare serial dilutions of the test compounds. Add the test compounds and the NanoBRET™ Tracer to the wells containing the cells.

  • Incubation: Incubate the plate at 37°C in a CO2 incubator for 2 hours.

  • Substrate Addition: Add the NanoBRET™ Nano-Glo® Substrate to all wells.

  • Data Acquisition: Measure the donor and acceptor emission signals using a BRET-capable plate reader.

  • Data Analysis: Calculate the NanoBRET™ ratio (acceptor emission/donor emission). The displacement of the tracer by the test compound results in a decrease in the BRET signal. Determine the IC50 value by plotting the BRET ratio against the logarithm of the compound concentration and fitting the data to a dose-response curve.

Mandatory Visualization

JNK3 Signaling Pathway

The following diagram illustrates the JNK signaling cascade, highlighting the central role of JNK3 in response to cellular stress and its downstream effects.

JNK_Signaling_Pathway cluster_extracellular Extracellular cluster_intracellular Intracellular cluster_inhibition Inhibition Stress Stimuli Stress Stimuli MAP3K MAP3K (e.g., ASK1, MEKK1) Stress Stimuli->MAP3K Inflammatory Cytokines Inflammatory Cytokines Inflammatory Cytokines->MAP3K MAP2K MAP2K (MKK4, MKK7) MAP3K->MAP2K phosphorylates JNK3 JNK3 MAP2K->JNK3 phosphorylates cJun c-Jun JNK3->cJun phosphorylates Other_Substrates Other Substrates JNK3->Other_Substrates phosphorylates Apoptosis Apoptosis cJun->Apoptosis Inflammation Inflammation cJun->Inflammation Neurodegeneration Neurodegeneration Other_Substrates->Neurodegeneration Pyrazole Compound Pyrazole Compound Pyrazole Compound->JNK3 Experimental_Workflow Start Start: New Pyrazole Compounds Biochemical_Screening In Vitro Kinase Assay (e.g., ADP-Glo™) Start->Biochemical_Screening Determine_IC50 Determine IC50 values (JNK1, JNK2, JNK3) Biochemical_Screening->Determine_IC50 Assess_Selectivity Assess Selectivity Profile Determine_IC50->Assess_Selectivity Cell_Based_Assay Cell-Based Target Engagement (e.g., NanoBRET™) Assess_Selectivity->Cell_Based_Assay Promising Compounds Confirm_Cellular_Activity Confirm Cellular Activity & Potency Cell_Based_Assay->Confirm_Cellular_Activity Downstream_Assay Downstream Functional Assays (e.g., Apoptosis, c-Jun Phosphorylation) Confirm_Cellular_Activity->Downstream_Assay Evaluate_Efficacy Evaluate Biological Efficacy Downstream_Assay->Evaluate_Efficacy Lead_Optimization Lead Optimization Evaluate_Efficacy->Lead_Optimization

References

Safety Operating Guide

Navigating the Safe Disposal of 3-(3,4-Dimethoxyphenyl)-1H-pyrazol-5-amine: A Comprehensive Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the proper disposal of chemical waste is a critical component of laboratory safety and environmental responsibility. This guide provides essential, immediate safety and logistical information for the proper disposal of 3-(3,4-Dimethoxyphenyl)-1H-pyrazol-5-amine, ensuring the protection of personnel and the environment. In the absence of a specific Safety Data Sheet (SDS) for this compound, a conservative approach is necessary, treating it as a hazardous chemical waste.[1]

Hazard Assessment and Waste Profile

Due to its pyrazole structure, this compound should be handled as a potentially hazardous substance. Pyrazole derivatives are known for their diverse pharmacological activities and should be handled with care.[1] Structurally similar compounds are classified as skin and eye irritants.[2] Therefore, it is crucial to avoid generating dust and to prevent the substance from entering drains. Under no circumstances should this compound be discharged down the drain or disposed of in regular trash.[1]

Essential Disposal Procedures

Adherence to a strict, step-by-step disposal protocol is paramount. The following procedures are based on general best practices for laboratory chemical waste and information for structurally similar compounds.[3]

1. Personal Protective Equipment (PPE): Before handling the compound, ensure appropriate PPE is worn, including:

  • A standard laboratory coat.

  • Nitrile gloves (inspect before use).

  • Chemical safety goggles or a face shield if the situation requires.[4]

2. Waste Segregation and Collection: Proper segregation of waste at the source is crucial to prevent dangerous reactions.[3]

  • Solid Waste:

    • Collect unused or contaminated solid this compound in a clearly labeled, sealable, and chemically compatible hazardous waste container.[2]

    • Contaminated materials such as personal protective equipment (gloves, lab coats), weigh boats, and filter paper should also be placed in this designated container.[3]

  • Liquid Waste:

    • Collect all solutions containing the compound in a dedicated, leak-proof, and chemically compatible hazardous waste container.[1][3]

    • Do not mix this waste with other waste streams, such as halogenated solvents, acidic waste, or basic waste, unless explicitly permitted by your institution's Environmental Health and Safety (EHS) department.[3]

  • Sharps Waste:

    • Any needles, syringes, or broken glass contaminated with the compound must be disposed of in a designated sharps container.[3]

3. Container Labeling: All waste containers must be clearly labeled with the following information:[1]

  • The words "Hazardous Waste".

  • The full chemical name: "this compound".

  • An accurate list of all constituents and their approximate concentrations.

  • The date when waste accumulation began.

  • The name of the principal investigator and the laboratory location.

4. Waste Storage:

  • Store sealed waste containers in a designated hazardous waste accumulation area within the laboratory.[2]

  • This area should be well-ventilated and away from sources of ignition and incompatible materials.[2][3]

  • Keep containers closed when not in use.[3]

5. Arranging for Disposal:

  • Once a waste container is full, or approaching your institution's storage time limit (often 90 days), arrange for its collection.[3]

  • Follow your institution's established procedures for hazardous waste pickup, which typically involves submitting a request to the EHS department or a licensed hazardous waste disposal contractor.[2][3]

The ultimate disposal of this compound should be handled by a licensed professional waste disposal company, often through high-temperature incineration.[2]

Logistical Summary for Disposal

For quick reference, the following table summarizes the key logistical information for the disposal of this compound.

Waste Type Container Labeling Requirements Storage Location Disposal Method
Solid Waste (Unused compound, contaminated PPE, etc.)Sealed, chemically compatible hazardous waste container.[3]"Hazardous Waste", Chemical Name, Constituents & Concentrations, Start Date, PI Name & Lab.[1]Designated satellite accumulation area in the laboratory.[3]Collection by EHS or licensed contractor for incineration.[2][3]
Liquid Waste (Solutions containing the compound)Leak-proof, chemically compatible hazardous waste container.[3]"Hazardous Waste", Chemical Name, Constituents & Concentrations, Start Date, PI Name & Lab.[1]Designated satellite accumulation area in the laboratory.[3]Collection by EHS or licensed contractor.[3]
Sharps Waste (Contaminated needles, glassware, etc.)Designated sharps container.[3]As per institutional policy for sharps waste.Designated sharps collection point.Collection by EHS or licensed contractor.[3]

Disposal Workflow

The following diagram illustrates the procedural flow for the proper disposal of this compound.

DisposalWorkflow cluster_prep Preparation cluster_collection Waste Collection & Segregation cluster_containment Containment & Labeling cluster_storage Interim Storage cluster_disposal Final Disposal PPE Wear Appropriate PPE (Gloves, Goggles, Lab Coat) SolidWaste Solid Waste (Unused Compound, Contaminated PPE) LiquidWaste Liquid Waste (Solutions with Compound) SharpsWaste Sharps Waste (Contaminated Needles, Glassware) SolidContainer Labeled, Sealed Solid Waste Container SolidWaste->SolidContainer Place in LiquidContainer Labeled, Leak-Proof Liquid Waste Container LiquidWaste->LiquidContainer Place in SharpsContainer Designated Sharps Container SharpsWaste->SharpsContainer Place in StorageArea Designated Hazardous Waste Accumulation Area SolidContainer->StorageArea Store in LiquidContainer->StorageArea Store in SharpsContainer->StorageArea Store in EHS Contact EHS or Licensed Waste Disposal Contractor StorageArea->EHS Request Pickup Incineration Professional Disposal (e.g., High-Temperature Incineration) EHS->Incineration Arrange for

Caption: Workflow for the proper disposal of this compound.

References

Personal protective equipment for handling 3-(3,4-Dimethoxyphenyl)-1H-pyrazol-5-amine

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides critical safety, operational, and disposal information for handling 3-(3,4-Dimethoxyphenyl)-1H-pyrazol-5-amine in a laboratory setting. Given the absence of a specific Safety Data Sheet (SDS) for this compound, the following recommendations are based on best practices for handling structurally related aromatic amines and pyrazole derivatives, which may possess toxicological properties.[1][2] Adherence to these protocols is essential for minimizing risk and ensuring a safe research environment.

Personal Protective Equipment (PPE)

A multi-tiered approach to personal protective equipment is recommended, with the level of protection escalating based on the potential for exposure.

Exposure Level Eye and Face Protection Hand Protection Body Protection Respiratory Protection
Low-Exposure Activities (e.g., handling sealed containers, weighing small quantities in a ventilated enclosure)Tightly fitting safety goggles with side-shields (conforming to EN 166 (EU) or NIOSH (US) standards).[3]Chemical-resistant gloves (e.g., nitrile, neoprene). Inspect before each use.[1][4]Flame-resistant laboratory coat.[1][4]Generally not required if handled in a well-ventilated area or a chemical fume hood.[3]
High-Exposure Activities (e.g., open transfers, preparing solutions, potential for aerosol or dust generation)Chemical splash goggles and a face shield.[1]Chemical-impermeable gloves (double-gloving is recommended).[1][3]Flame-resistant and impervious clothing or gown.[3]A NIOSH-approved respirator is required when working outside of a fume hood or if engineering controls are insufficient.[1]

Operational Plan: Step-by-Step Handling Procedures

A systematic approach is crucial for both safety and experimental integrity when handling this compound.

  • Pre-Handling Preparation:

    • Risk Assessment: Conduct a thorough risk assessment for the planned experiment.

    • Emergency Equipment: Ensure that a safety shower, eyewash station, and appropriate fire extinguisher are readily accessible.

    • PPE: Don all required personal protective equipment as outlined in the table above before entering the handling area.[1]

  • Handling the Compound:

    • Primary Engineering Control: Whenever possible, handle the compound within a certified chemical fume hood to minimize inhalation exposure to dust or vapors.[1]

    • Weighing: When weighing the solid compound, use a balance inside a fume hood or a ventilated balance enclosure.

    • Spill Prevention: Use secondary containment (e.g., a tray) to contain any potential spills.

  • Post-Handling Procedures:

    • Decontamination: Thoroughly clean the work area after handling is complete.

    • Hand Washing: Wash hands thoroughly with soap and water after removing gloves.[5][6]

Disposal Plan

Proper segregation and disposal of chemical waste are critical to prevent environmental contamination and ensure regulatory compliance.

Waste Type Disposal Procedure
Solid Waste Contaminated PPE (gloves, etc.), weigh boats, and other solid materials that have come into direct contact with the compound should be collected in a designated, sealed, and clearly labeled solid hazardous waste container.[2]
Liquid Waste Collect all liquid waste containing this compound in a dedicated, leak-proof, and chemically compatible hazardous waste container. Do not mix with other waste streams unless explicitly permitted by your institution's Environmental Health and Safety (EHS) department.[2]
Sharps Waste Any needles, syringes, or broken glass contaminated with the compound must be disposed of in a designated sharps container.[2]

General Disposal Guidelines:

  • Labeling: All waste containers must be clearly labeled with the full chemical name, "Hazardous Waste," and any other relevant hazard warnings.[2]

  • Segregation: Do not mix incompatible waste streams.[2]

  • Storage: Store waste containers in a designated satellite accumulation area within the laboratory, away from sources of ignition and incompatible chemicals.

  • Pickup: Arrange for the collection of full waste containers by your institution's EHS department or a licensed hazardous waste disposal contractor.[2]

Experimental Workflow and Safety Procedures

A Start: Prepare for Handling B Don Appropriate PPE (Goggles, Gloves, Lab Coat) A->B C Work in a Certified Chemical Fume Hood B->C D Weigh and Handle Compound C->D E Perform Experiment D->E F Decontaminate Work Area E->F G Segregate and Dispose of Waste (Solid, Liquid, Sharps) F->G H Remove PPE G->H I Wash Hands Thoroughly H->I J End I->J

Caption: Workflow for Safe Handling and Disposal.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-(3,4-Dimethoxyphenyl)-1H-pyrazol-5-amine
Reactant of Route 2
3-(3,4-Dimethoxyphenyl)-1H-pyrazol-5-amine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.